Sodium mercaptobenzothiazole
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H5NNaS2 |
|---|---|
Molecular Weight |
190.2 g/mol |
InChI |
InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |
InChI Key |
KRXFTOUYGXMRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
Sodium mercaptobenzothiazole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of sodium 2-mercaptobenzothiazole (B37678) (Na-MBT), a compound widely utilized as a corrosion inhibitor, a vulcanization accelerator in the rubber industry, and as a chemical intermediate.[1][2][3][4]
The synthesis of this compound is typically achieved in a two-step process. First, 2-mercaptobenzothiazole (MBT) is synthesized, which is then neutralized with a sodium base to yield the sodium salt.[1][5] The most common industrial method for producing MBT is the Kelly process, which involves the high-pressure reaction of aniline, carbon disulfide, and sulfur.[5][6]
Synthesis Pathway
The overall synthesis can be visualized as follows:
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. MBT Na, MBT Sodium Cas:2492 26 4 - IRO Water Treatment [irowater.com]
- 4. kairuiwater.com [kairuiwater.com]
- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 6. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Mechanism of Action of Sodium Mercaptobenzothiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT), a heterocyclic organic compound, is a widely utilized and highly effective corrosion inhibitor for a variety of metals and alloys, including copper, mild steel, and aluminum. Its efficacy stems from its ability to form a durable, protective film on the metal surface, thereby isolating it from the corrosive environment. This technical guide provides an in-depth exploration of the mechanism of action of Na-MBT, detailing the chemical interactions, adsorption processes, and the nature of the protective film. The guide synthesizes quantitative data on its inhibition efficiency, outlines detailed experimental protocols for its evaluation, and presents visual representations of the underlying mechanisms and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The use of corrosion inhibitors is a primary strategy to mitigate this costly problem. Sodium mercaptobenzothiazole has emerged as a prominent corrosion inhibitor due to its excellent performance, particularly for copper and its alloys.[1][2][3][4][5] This document serves as a detailed technical resource, elucidating the multifaceted mechanism through which Na-MBT exerts its protective effects.
The Core Mechanism: Adsorption and Film Formation
The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface, leading to the formation of a protective barrier.[1][5] This process is driven by the unique molecular structure of the MBT anion.
The MBT molecule contains nitrogen and two sulfur atoms, which are heteroatoms with lone pairs of electrons.[6] These heteroatoms act as active centers for adsorption, readily donating electrons to the vacant d-orbitals of the metal atoms. This interaction can be classified as chemisorption, involving the formation of coordinate covalent bonds between the inhibitor and the metal surface.[7]
Upon adsorption, the MBT molecules arrange themselves on the metal surface, forming a dense and stable film.[8] This film acts as a physical barrier, preventing the ingress of corrosive species such as oxygen, water, and chloride ions to the metal surface.[9] The aromatic rings in the MBT structure contribute to the stability and hydrophobicity of the protective layer.[9]
The following diagram illustrates the general mechanism of action:
Quantitative Data on Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. The IE of this compound has been evaluated under various conditions for different metals.
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference(s) |
| Mild Steel | 1 M HCl | 1.25% | Room Temperature | ~57% | [10][11] |
| 316 Stainless Steel | 3 M HCl | 0% - 1% | Room Temperature | >90% | [10][11] |
| 1060 Aluminium | 2 M H₂SO₄ | 0% - 0.5% | Room Temperature | ~70% - 79.7% | [10][11] |
| API 5L X60 Steel | 3.5% NaCl (CO₂ saturated) | 300 ppm | 25 | 97% | [12] |
| Mild Steel | 1 M HCl | 200 ppm | 30 | 89% | [13] |
Table 1: Inhibition Efficiency of this compound on Various Metals.
| Metal | Corrosive Medium | Inhibitor Concentration | Electrochemical Parameter | Value with Inhibitor | Value without Inhibitor | Reference(s) |
| Mild Steel | 1 M HCl | 5 mM | Corrosion Current Density (i_corr) | 11.5 µA/cm² | 158.5 µA/cm² | [13] |
| 316 Stainless Steel | Acidic Media | Increasing | Charge Transfer Resistance (R_ct) | Increases | - | [14] |
| Copper | 3.5 wt% NaCl | Present | Polarization Resistance (R_p) | Significantly Increased | - | [3] |
Table 2: Electrochemical Parameters Indicating Inhibition by this compound.
Detailed Experimental Protocols
The evaluation of corrosion inhibitors like Na-MBT relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for key experiments.
Weight Loss Method (Gravimetric)
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[15] The ASTM G1 and D2688 standards provide comprehensive guidelines for this method.[2][5][16]
Protocol:
-
Specimen Preparation:
-
Prepare rectangular metal coupons of known dimensions.
-
Mechanically polish the coupons with successively finer grades of abrasive paper.
-
Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Accurately weigh the cleaned and dried coupons to the nearest 0.1 mg.
-
-
Exposure:
-
Immerse the prepared coupons in the corrosive solution with and without the desired concentration of Na-MBT.
-
Maintain the test solution at a constant temperature and for a specified duration.
-
-
Cleaning and Re-weighing:
-
After the exposure period, remove the coupons from the solution.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., using an appropriate acid solution with an inhibitor, followed by scrubbing with a bristle brush).
-
Rinse the cleaned coupons with deionized water and a solvent, then dry thoroughly.
-
Accurately re-weigh the coupons.
-
-
Calculation of Inhibition Efficiency:
-
Calculate the weight loss for each coupon.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
The following diagram outlines the workflow for the weight loss method:
Electrochemical Techniques
Electrochemical methods provide rapid and sensitive means to study corrosion and inhibition processes.
Tafel polarization is used to determine the corrosion current density (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.[17][18][19][20]
Protocol:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Fill the cell with the corrosive solution (with and without Na-MBT).
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to stabilize by measuring the OCP until a steady state is reached (typically 30-60 minutes).
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density.
-
Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
-
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the inhibitor film.[1][21][22][23][24]
Protocol:
-
Cell Setup and Stabilization:
-
Use the same three-electrode cell setup as for Tafel polarization.
-
Allow the system to stabilize at the OCP.
-
-
Impedance Measurement:
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the resulting AC current to determine the impedance.
-
-
Data Analysis:
-
The data is typically presented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the impedance data and extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
The inhibition efficiency (IE%) can be calculated from the R_ct values: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100
-
The logical relationship for evaluating inhibitors using electrochemical methods is depicted below:
Surface Analysis Techniques
Surface analysis techniques are crucial for visualizing the morphology of the metal surface and confirming the presence and nature of the inhibitor film.
XPS is used to determine the elemental composition and chemical states of the elements on the metal surface, providing direct evidence of the inhibitor's adsorption and interaction with the metal.[25][26][27][28]
Protocol:
-
Sample Preparation:
-
Expose the metal specimen to the corrosive solution with Na-MBT for a specific duration.
-
Gently rinse the specimen with a suitable solvent to remove any unadsorbed inhibitor and dry it.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample with a monochromatic X-ray beam.
-
Analyze the kinetic energy of the emitted photoelectrons to identify the elements and their chemical states.
-
-
Data Interpretation:
-
High-resolution spectra of key elements (e.g., N 1s, S 2p, and the metal's core levels) are analyzed to determine the bonding between the inhibitor and the metal surface. For instance, shifts in the binding energies of N and S can confirm their involvement in the coordination with metal ions.
-
ToF-SIMS is a highly sensitive surface analytical technique that can identify the molecular fragments of the inhibitor on the metal surface, offering detailed information about the composition and distribution of the adsorbed layer.[4][25][29][30][31]
Protocol:
-
Sample Preparation:
-
Similar to XPS, prepare the metal specimen by exposure to the inhibited solution.
-
-
ToF-SIMS Analysis:
-
Place the sample in the ToF-SIMS instrument.
-
Bombard the surface with a pulsed primary ion beam.
-
Analyze the mass-to-charge ratio of the ejected secondary ions.
-
-
Data Interpretation:
-
The mass spectra provide information about the molecular fragments of Na-MBT present on the surface.
-
ToF-SIMS imaging can reveal the spatial distribution of the inhibitor, indicating whether it forms a uniform layer or adsorbs at specific sites.
-
Molecular Mechanism: Quantum Chemical Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), provide theoretical insights into the inhibitor-metal interaction at the molecular level.[6] These studies help to understand the adsorption behavior of Na-MBT by calculating parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower E_LUMO value suggests a higher ability to accept electrons from the metal. The small energy gap between HOMO and LUMO for MBT facilitates its adsorption on the metal surface.[6] Theoretical studies have confirmed that the nitrogen and sulfur atoms are the primary sites for interaction with the metal surface.[32]
Conclusion
This compound is a highly effective corrosion inhibitor that functions through a mechanism of adsorption and protective film formation. The presence of heteroatoms in its molecular structure facilitates strong chemical bonding to the metal surface, creating a robust barrier against corrosive attack. A combination of gravimetric, electrochemical, and surface analytical techniques provides a comprehensive understanding of its inhibitory action and allows for the quantitative evaluation of its performance. The detailed experimental protocols and mechanistic visualizations presented in this guide offer a valuable resource for researchers and professionals engaged in the development and application of corrosion mitigation strategies.
References
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- 19. Measurement of polarization resistance | Metrohm [metrohm.com]
- 20. researchgate.net [researchgate.net]
- 21. content.ampp.org [content.ampp.org]
- 22. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 25. icmt.ohio.edu [icmt.ohio.edu]
- 26. Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. Electrochemical and XPS study of 2-merсaptobenzothiazole nanolayers on zinc and copper surface - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 28. researchgate.net [researchgate.net]
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- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Sodium Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the crystal structure and molecular geometry of sodium mercaptobenzothiazole (NaMBT). Due to the limited availability of public crystallographic data for NaMBT, this guide leverages detailed structural information from its parent compound, 2-mercaptobenzothiazole (B37678) (MBT), to infer the geometric properties of the mercaptobenzothiazole anion. The guide includes a thorough review of the crystallographic data for MBT, detailed hypothetical experimental protocols for the crystallization and X-ray diffraction analysis of NaMBT, and visualizations of the molecular structure and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound is the sodium salt of 2-mercaptobenzothiazole and is a compound of significant industrial interest. It is widely utilized as a corrosion inhibitor, particularly for copper and its alloys, in various aqueous systems such as coolants and antifreeze. Furthermore, it serves as an important intermediate in the manufacturing of rubber vulcanization accelerators. Its efficacy in these applications is intrinsically linked to its molecular structure and its ability to interact with metal surfaces and other chemical species.
Understanding the precise three-dimensional arrangement of atoms within the crystal lattice and the detailed molecular geometry is crucial for elucidating its mechanism of action, predicting its reactivity, and designing new applications, including in the pharmaceutical and drug development sectors where thiazole (B1198619) derivatives are of growing interest.
While a definitive single-crystal X-ray structure for this compound is not widely available in the public domain, extensive crystallographic studies have been conducted on its parent compound, 2-mercaptobenzothiazole (MBT). The deprotonation of MBT to form the mercaptobenzothiazole anion results in minimal changes to the core benzothiazole (B30560) ring system. Therefore, the crystallographic data of MBT serves as an excellent model for understanding the molecular geometry of the active anionic component of NaMBT.
Molecular and Crystal Structure of 2-Mercaptobenzothiazole (MBT)
The crystal structure of 2-mercaptobenzothiazole has been determined by single-crystal X-ray diffraction. The molecule exists predominantly in the thione tautomeric form rather than the thiol form. The benzothiazole ring system is essentially planar.
Crystallographic Data
The following table summarizes the key crystallographic data for 2-mercaptobenzothiazole.[1]
| Parameter | Value |
| Chemical Formula | C₇H₅NS₂ |
| Molecular Weight | 167.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.025 |
| b (Å) | 5.999 |
| c (Å) | 15.951 |
| β (°) | 108.88 |
| Volume (ų) | 726.4 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.53 |
Molecular Geometry of the Mercaptobenzothiazole Anion
The molecular geometry of the mercaptobenzothiazole anion in the sodium salt is expected to be very similar to that of the neutral MBT molecule. The key difference will be the absence of the hydrogen atom on the nitrogen, leading to a negative charge that is delocalized across the N-C-S portion of the molecule. The benzothiazole core is anticipated to remain planar.
The diagram below illustrates the likely molecular structure of the mercaptobenzothiazole anion.
Caption: Molecular structure of the mercaptobenzothiazole anion.
Experimental Protocols
The following sections outline the methodologies for the synthesis, crystallization, and structural analysis of this compound. These are generalized protocols based on standard laboratory practices for similar compounds.
Synthesis and Crystallization of this compound
A common method for the synthesis of this compound involves the reaction of 2-mercaptobenzothiazole with a sodium base in a suitable solvent.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt)
-
Ethanol (B145695) or a mixture of ethanol and water
-
Diethyl ether
Procedure:
-
Dissolve 2-mercaptobenzothiazole in a minimal amount of ethanol.
-
In a separate flask, prepare a stoichiometric equivalent solution of sodium hydroxide in ethanol/water or sodium ethoxide in ethanol.
-
Slowly add the basic solution to the MBT solution with constant stirring.
-
The reaction mixture may be gently warmed to ensure complete reaction.
-
Slow evaporation of the solvent at room temperature can yield crystals.
-
Alternatively, slow cooling of a saturated solution can be employed.
-
Vapor diffusion is another effective method, where a less polar solvent (e.g., diethyl ether) is allowed to slowly diffuse into the ethanolic solution of NaMBT, reducing its solubility and promoting crystallization.
-
The resulting crystals should be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Caption: Experimental workflow for the synthesis and crystallization of NaMBT.
Single-Crystal X-ray Diffraction Analysis
Data Collection:
-
A suitable single crystal of NaMBT is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and potential crystal degradation.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
Structure Solution and Refinement:
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental diffraction data.
-
Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms may be located from a difference Fourier map or placed in calculated positions.
-
The final model is validated by checking various crystallographic metrics, such as the R-factor, goodness-of-fit, and the residual electron density map.
Caption: Logical workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and molecular geometry of this compound, primarily through the analysis of its parent compound, 2-mercaptobenzothiazole. The provided crystallographic data for MBT offers valuable insights into the structural characteristics of the mercaptobenzothiazole anion. The generalized experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical guide for researchers seeking to obtain single crystals of NaMBT for structural determination. A definitive crystal structure of this compound would be a valuable addition to the scientific literature, further enhancing our understanding of this industrially and potentially pharmaceutically important molecule.
References
Spectroscopic Profile of Sodium 2-Mercaptobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of sodium 2-mercaptobenzothiazole (B37678) (NaMBT), a compound of significant interest in various industrial and pharmaceutical applications. By detailing the methodologies and findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a crucial resource for the structural elucidation and characterization of this molecule.
Introduction to Sodium 2-Mercaptobenzothiazole
Sodium 2-mercaptobenzothiazole is the sodium salt of 2-mercaptobenzothiazole (MBT). The deprotonation of the thiol group in MBT results in the formation of the thiolate anion, which is the active form in many of its applications, including as a corrosion inhibitor, a vulcanization accelerator in the rubber industry, and a potential therapeutic agent. A thorough understanding of its molecular structure and electronic properties through spectroscopic analysis is paramount for its effective utilization and for the development of new applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for sodium 2-mercaptobenzothiazole can be found in various spectral databases, this guide provides an overview of the expected chemical shifts and structural assignments based on related compounds and general principles.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sodium 2-Mercaptobenzothiazole
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.0 | 110 - 140 |
| C=N | - | ~150 - 160 |
| C-S (Thiolate) | - | ~170 - 180 |
Note: These are predicted ranges. Actual chemical shifts can vary depending on the solvent and concentration.
Interpretation of NMR Spectra
In the ¹H NMR spectrum, the aromatic protons of the benzothiazole (B30560) ring are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity of these signals will depend on the coupling between adjacent protons.
The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzothiazole ring. The carbon atom of the C=N group is typically observed in the range of 150-160 ppm, while the carbon atom of the C-S (thiolate) group is expected to be the most downfield signal, appearing around 170-180 ppm. The remaining aromatic carbons will resonate in the 110-140 ppm region.
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of sodium 2-mercaptobenzothiazole is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of sodium 2-mercaptobenzothiazole in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in an NMR tube. The concentration may need to be adjusted to obtain an optimal signal-to-noise ratio.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters for each nucleus should be employed. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 2: Characteristic IR Absorption Bands for Sodium 2-Mercaptobenzothiazole
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N stretch | ~1600 - 1650 |
| Aromatic C=C stretch | ~1400 - 1600 |
| C-S stretch | ~600 - 800 |
Note: These are approximate ranges and can be influenced by the sample preparation method and the physical state of the sample.
Interpretation of IR Spectra
The IR spectrum of sodium 2-mercaptobenzothiazole is characterized by several key absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. A strong band corresponding to the C=N stretching vibration of the thiazole (B1198619) ring is expected around 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range. The absence of a prominent S-H stretching band (which would appear around 2550-2600 cm⁻¹ for the protonated form, MBT) confirms the formation of the sodium salt.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid sodium 2-mercaptobenzothiazole powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and then collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental workflow for ATR-FTIR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
Data Presentation
Table 3: UV-Vis Absorption Maxima for Sodium 2-Mercaptobenzothiazole in Aqueous Solution
| Electronic Transition | λ_max (nm) |
| π → π | ~230 - 240 |
| n → π / π → π* | ~310 - 325 |
Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent and pH of the solution.
Interpretation of UV-Vis Spectra
The UV-Vis spectrum of sodium 2-mercaptobenzothiazole in an aqueous solution typically exhibits two main absorption bands.[1] A band in the shorter wavelength region (around 230-240 nm) can be attributed to a π → π* transition within the aromatic system.[1] A second, more intense band at a longer wavelength (around 310-325 nm) is characteristic of n → π* and/or π → π* transitions involving the heteroatoms and the conjugated system.[1] As NaMBT is the deprotonated form of MBT, its UV-Vis spectrum is pH-dependent. In alkaline solutions, where the thiolate form predominates, the longer wavelength absorption band is prominent.[1]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of sodium 2-mercaptobenzothiazole in a suitable solvent, typically deionized water for water-soluble salts. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the same solvent used to prepare the sample.
-
Sample Analysis: Fill a cuvette with the sample solution and place it in the sample beam of the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Experimental workflow for UV-Vis analysis.
Conclusion
This technical guide has summarized the key spectroscopic features of sodium 2-mercaptobenzothiazole obtained from NMR, IR, and UV-Vis analyses. The provided data and experimental protocols offer a foundational framework for researchers and scientists engaged in the characterization and application of this important chemical compound. The combination of these spectroscopic techniques provides a powerful approach for confirming the identity, purity, and structural integrity of sodium 2-mercaptobenzothiazole.
References
Thermal Stability and Decomposition of Sodium 2-Mercaptobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium 2-mercaptobenzothiazole (B37678) (NaMBT). Understanding the thermal behavior of this compound is critical for ensuring safe handling, storage, and application in various industrial and pharmaceutical processes. This document outlines key thermal analysis techniques, summarizes available data, and presents detailed experimental methodologies.
Introduction to Sodium 2-Mercaptobenzothiazole (NaMBT)
Sodium 2-mercaptobenzothiazole is the sodium salt of 2-mercaptobenzothiazole (MBT). It is utilized in diverse applications, including as a corrosion inhibitor, a vulcanization accelerator in the rubber industry, and a biocide.[1] Its thermal stability is a crucial parameter for determining its suitability and safety in these applications, particularly under conditions of elevated temperature.
Thermal Stability Assessment
The thermal stability of NaMBT is evaluated using various analytical techniques that monitor its physical and chemical properties as a function of temperature. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
General Reactivity and Hazards
Sodium 2-mercaptobenzothiazole is sensitive to prolonged exposure to air and reacts vigorously with oxidizing materials.[2][3] It also liberates heat when in contact with strong mineral acids or acid fumes.[1] When heated to decomposition, it emits very toxic fumes containing oxides of sulfur (SOx), nitrogen (NOx), and sodium oxide (Na₂O).[1][2][3]
Quantitative Thermal Analysis Data
While specific, publicly available quantitative thermal analysis data for pure, solid sodium 2-mercaptobenzothiazole is limited, the following tables summarize typical data that would be generated from such analyses, based on the behavior of related compounds and general chemical principles.
Table 1: Representative Thermogravimetric Analysis (TGA) Data for NaMBT
| Parameter | Value (Air Atmosphere) | Value (Inert Atmosphere - N₂) |
| Onset of Decomposition (T_onset) | ~ 250 - 300 °C | ~ 280 - 330 °C |
| Peak Decomposition Temperature (T_peak) | ~ 350 - 400 °C | ~ 380 - 430 °C |
| Mass Loss at 500 °C | ~ 60 - 70% | ~ 55 - 65% |
| Final Residue at 800 °C | ~ 20 - 30% (likely sodium sulfates/oxides) | ~ 25 - 35% (likely sodium sulfide/carbonate) |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for NaMBT
| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) |
| Endotherm (Desolvation, if hydrated) | 100 - 150 °C | Varies with hydration state |
| Exotherm (Decomposition) | 250 - 450 °C | Significant, indicates energetic decomposition |
Table 3: Representative Accelerating Rate Calorimetry (ARC) Data for NaMBT
| Parameter | Value |
| Onset Temperature of Self-Heating | ~ 180 - 220 °C |
| Self-Heating Rate at Onset | > 0.02 °C/min |
| Adiabatic Temperature Rise | High, indicates potential for thermal runaway |
| Maximum Pressure Rise | Significant, dependent on sample mass and container volume |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to assess the thermal stability of NaMBT.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of mass loss of NaMBT upon heating.
Methodology:
-
A small, precisely weighed sample of NaMBT (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).
-
The sample is loaded into the TGA instrument.
-
The furnace is purged with the desired atmosphere (e.g., dry nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset and peak decomposition temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in NaMBT as a function of temperature.
Methodology:
-
A small sample of NaMBT (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum).
-
The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen).
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic and exothermic events and to quantify the associated enthalpy changes.
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for thermal runaway reactions under adiabatic conditions.
Methodology:
-
A sample of NaMBT is placed in a robust, sealed container (the "bomb").
-
The bomb is placed within the ARC's adiabatic chamber.
-
The system employs a "heat-wait-search" mode:
-
Heat: The sample is heated to a set starting temperature.
-
Wait: The system holds the temperature for a period to achieve thermal equilibrium.
-
Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature increase exceeds a predefined threshold (e.g., 0.02 °C/min), an exotherm is detected.
-
-
Once an exotherm is detected, the ARC switches to adiabatic mode. The heaters in the chamber match the temperature of the sample, ensuring that all heat generated by the decomposition reaction remains within the sample.
-
The temperature and pressure of the sample are monitored as a function of time until the reaction is complete.
-
The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, and the pressure generation profile.[4][5][6]
Visualizations
Experimental Workflows
Caption: Workflow for TGA and DSC Analysis.
Caption: Workflow for Accelerating Rate Calorimetry (ARC).
Proposed Decomposition Pathway
The thermal decomposition of the parent compound, 2-mercaptobenzothiazole (MBT), has been observed to yield benzothiazole.[7] By extension, the decomposition of NaMBT under inert conditions likely proceeds through the cleavage of the C-S bond, followed by further fragmentation. In the presence of air, oxidative decomposition will lead to the formation of sulfur and nitrogen oxides.
Caption: Proposed Thermal Decomposition Pathway for NaMBT.
Conclusion
The thermal stability of sodium 2-mercaptobenzothiazole is a critical safety parameter. While specific quantitative data in the public domain is scarce, the established methodologies of TGA, DSC, and ARC provide a robust framework for its assessment. The compound is known to be reactive, particularly with oxidizing agents and acids, and will decompose at elevated temperatures to release toxic gases.[1][2] For any application involving NaMBT, it is imperative that its thermal behavior is thoroughly characterized to mitigate risks of thermal runaway and ensure safe operating conditions. Further studies are warranted to populate the quantitative data tables with specific values for pure, solid NaMBT under various conditions.
References
- 1. Sodium mercaptobenzothiazole | 2492-26-4 [chemicalbook.com]
- 2. SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. belmontscientific.com [belmontscientific.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of Sodium 2-Mercaptobenzothiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium 2-mercaptobenzothiazole (B37678) in various organic solvents. The information is curated for professionals in research and development who require precise data for formulation, synthesis, and purification processes. This document presents available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
Introduction to Sodium 2-Mercaptobenzothiazole
Sodium 2-mercaptobenzothiazole is the sodium salt of 2-mercaptobenzothiazole and is utilized in diverse industrial applications, including as a corrosion inhibitor.[1] Its solubility in different solvent systems is a critical parameter for its effective application and for the development of new formulations. The structure of sodium 2-mercaptobenzothiazole is presented below:
Chemical Structure:
Solubility Data
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various media. This section provides a detailed summary of the known solubility of sodium 2-mercaptobenzothiazole and its protonated form, 2-mercaptobenzothiazole, in a range of organic solvents.
Sodium 2-Mercaptobenzothiazole
Quantitative solubility data for sodium 2-mercaptobenzothiazole in organic solvents is not extensively available in the public domain. However, qualitative descriptions and some quantitative data in aqueous solution have been reported. The available information is summarized in the table below.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | ≥ 10 g/100 mL[2][4] |
| Methanol | Not Specified | Soluble |
| Ethanol | Not Specified | Soluble |
| Acetone | Not Specified | Soluble |
2-Mercaptobenzothiazole (Protonated Form)
The protonated form, 2-mercaptobenzothiazole, exhibits different solubility characteristics due to its reduced polarity compared to the sodium salt. Extensive research has been conducted on its solubility in various organic solvents, and the data is presented below. This information is valuable for understanding the behavior of the parent compound and for processes that may involve pH adjustments.
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[5] |
| Ethanol | Not Specified | 50 mg/mL[5] |
| Acetone | 25 | 10.0 g/100 mL[6] |
| 2-Butanone (B6335102) | 25 | Highly Soluble |
| 1,4-Dioxane (B91453) | 25 | Highly Soluble |
| Ethyl Acetate | 25 | Soluble |
| n-Butanol | 25 | Soluble |
| n-Propanol | 25 | Soluble |
| Isopropanol | 25 | Soluble |
| Methanol | 25 | Soluble |
| Chloroform | 25 | Soluble[6][7][8] |
| Acetonitrile | 25 | Soluble |
| Toluene | 25 | Soluble |
| Ether | 25 | 1.0 g/100 mL[6] |
| Benzene | 25 | 1.0 g/100 mL[6][7][8] |
| Carbon Tetrachloride | 25 | < 0.2 g/100 mL[6] |
| Naphtha | 25 | < 0.5 g/100 mL[6] |
| Gasoline | Not Specified | Insoluble[8][9] |
*Qualitative descriptions from a study that ranked solubility, with 2-butanone and 1,4-dioxane showing the highest solubility for 2-mercaptobenzothiazole among the tested solvents.[10]
Experimental Protocol for Solubility Determination
The following section outlines a generalized experimental protocol for determining the equilibrium solubility of a compound like sodium 2-mercaptobenzothiazole in an organic solvent. This method is based on the widely accepted isothermal shake-flask method.
Materials and Equipment
-
Sodium 2-mercaptobenzothiazole (solid)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other appropriate analytical instrumentation.
Procedure
-
Sample Preparation: Accurately weigh an excess amount of solid sodium 2-mercaptobenzothiazole and transfer it to a sealed container (e.g., a screw-cap vial).
-
Solvent Addition: Add a known volume of the organic solvent to the container.
-
Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After the equilibration period, allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
Sample Extraction: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to prevent undissolved solids from affecting the concentration measurement.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of sodium 2-mercaptobenzothiazole.
-
Calculation: Calculate the solubility of sodium 2-mercaptobenzothiazole in the organic solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.
Visualizations
To aid in the understanding of the experimental process, the following diagrams provide a visual representation of the solubility determination workflow.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Logical Relationship in Solubility Measurement.
References
- 1. CAS 2492-26-4: 2-Mercaptobenzothiazole sodium salt [cymitquimica.com]
- 2. Sodium mercaptobenzothiazole | 2492-26-4 [chemicalbook.com]
- 3. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium 2-Mercaptobenzothiazole | CAS#:2492-26-4 | Chemsrc [chemsrc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]
- 9. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Tautomeric Forms of 2-Mercaptobenzothiazole in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Mercaptobenzothiazole (B37678) (MBT), a heterocyclic compound with significant industrial and pharmaceutical applications, exists in a dynamic equilibrium between two tautomeric forms in solution: the thiol and the thione forms. This technical guide provides a comprehensive overview of this tautomerism, focusing on the characterization and quantification of these forms in various solvent environments. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with computational studies, have been instrumental in elucidating the predominance of the thione tautomer. This document consolidates quantitative data, details experimental protocols, and presents visual workflows to serve as a valuable resource for researchers in the field.
Introduction to Tautomerism in 2-Mercaptobenzothiazole
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 2-mercaptobenzothiazole, the equilibrium exists between the aromatic thiol form and the non-aromatic thione form (Figure 1). The position of this equilibrium is influenced by various factors, including the solvent, temperature, and pH. Understanding the predominant tautomeric form is crucial as it governs the molecule's chemical reactivity, biological activity, and physical properties.
Extensive experimental and theoretical evidence has demonstrated that the thione form is the more stable and, therefore, the predominant tautomer of 2-mercaptobenzothiazole in the solid state, gas phase, and in solution.[1][2] This stability is attributed to the greater strength of the C=S double bond in the thione form compared to the C=N double bond in the thiol form.
Quantitative Analysis of Tautomeric Forms
The equilibrium between the thiol and thione tautomers can be quantitatively assessed using spectroscopic and computational methods. The equilibrium constant, K_T, is defined as the ratio of the concentration of the thione form to the thiol form ([Thione]/[Thiol]).
NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, providing distinct signals for each tautomer.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2-Mercaptobenzothiazole in Different Solvents
| Proton | CDCl₃ | DMSO-d₆ |
| N-H (Thione) | ~13.7 (broad singlet) | Not reported |
| Aromatic-H | 7.0 - 7.5 (multiplet) | 7.1 - 7.6 (multiplet) |
Note: The broad signal for the N-H proton is characteristic of the thione form and its exchange with the solvent.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 2-Mercaptobenzothiazole in Different Solvents
| Carbon | CDCl₃ | DMSO-d₆ |
| C=S (Thione) | ~191 | ~191 |
| C-S (Thiol) | (Expected ~151) | (Expected ~151) |
| Aromatic-C | 110 - 140 | 110 - 140 |
Note: The prominent signal at approximately 191 ppm is a definitive indicator of the C=S group in the thione tautomer.[1] The absence of a signal around 151 ppm suggests a very low concentration of the thiol form.
UV-Vis Spectroscopic Data
UV-Vis spectroscopy can also be used to study the tautomeric equilibrium. The thione and thiol forms exhibit different absorption maxima due to their distinct electronic structures. The thione tautomer typically shows a characteristic absorption band in the 300-400 nm range, corresponding to the n→π* transition of the C=S chromophore.[3]
Table 3: UV-Vis Absorption Maxima (λ_max, nm) of 2-Mercaptobenzothiazole in Aqueous Solution at Different pH Values
| pH | Peak A (nm) | Peak B (nm) | Predominant Species |
| 2 | ~235 | ~320 | Thione |
| 5 | ~235 | ~320 | Thione |
| 7 | ~235 | ~315 | Thione/Anion |
| 9 | ~230 | ~310 | Anion |
| 11 | ~230 | ~310 | Anion |
Data adapted from computational and experimental studies on the chemical speciation of MBT.[4][5] Peak B is characteristic of the thione form. The shift to lower wavelengths at higher pH indicates the deprotonation to the thiolate anion.
Computational Chemistry Data
Density Functional Theory (DFT) calculations have been widely employed to determine the relative stabilities of the tautomers. These studies consistently show that the thione form is energetically more favorable.
Table 4: Calculated Relative Energies of 2-Mercaptobenzothiazole Tautomers
| Method/Basis Set | Phase | ΔE (Thione - Thiol) (kcal/mol) | Reference |
| B3LYP/6-31G(d) | Gas | > 5 | [1] |
| B3LYP/6-311G(d) | Aqueous | Thione more stable | [2] |
| M06-2X/6-31++G(d,p) | Aqueous | Thione more stable | [5] |
Note: A negative ΔE value would indicate that the thiol form is more stable. The consistently positive or unreported (but stated as more stable) values confirm the dominance of the thione tautomer.
Experimental Protocols
NMR Spectroscopy for Tautomer Analysis
Objective: To identify the predominant tautomeric form of 2-mercaptobenzothiazole in a given solvent and to quantify the tautomeric ratio if both forms are present in detectable amounts.
Materials:
-
2-Mercaptobenzothiazole (high purity)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-mercaptobenzothiazole.
-
Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the specific solvent and probe.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of aromatic and exchangeable protons (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of carbon signals, including the C=S region (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the thione tautomer (e.g., broad N-H proton signal in ¹H NMR, C=S signal around 191 ppm in ¹³C NMR).
-
If signals for the thiol tautomer are observed, integrate the respective signals for both tautomers to determine the molar ratio. The equilibrium constant (K_T) can be calculated from this ratio.[6][7]
-
UV-Vis Spectroscopy for Tautomer and Speciation Analysis
Objective: To monitor the tautomeric equilibrium and pH-dependent speciation of 2-mercaptobenzothiazole in solution.
Materials:
-
2-Mercaptobenzothiazole (high purity)
-
Spectroscopic grade solvents (e.g., ethanol (B145695), acetonitrile, water)
-
Buffers for pH control
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 2-mercaptobenzothiazole in a suitable solvent (e.g., ethanol or acetonitrile).
-
-
Sample Preparation:
-
Prepare a series of solutions with the desired final concentration of MBT by diluting the stock solution into the chosen solvent or buffer.
-
For pH studies, use a series of buffers to maintain a constant pH for each measurement.
-
Prepare a blank solution containing only the solvent or buffer.[8][9][10]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
-
Set the desired wavelength range (e.g., 200-500 nm).
-
-
Measurement:
-
Record a baseline spectrum using the blank solution in the cuvette.
-
Record the absorption spectrum of each sample solution.
-
-
Data Analysis:
-
Identify the absorption maxima (λ_max) in the spectra.
-
Correlate the changes in the spectra with the solvent polarity or pH to infer the predominant species. The presence of a strong absorption band between 300-350 nm is indicative of the thione form.[4]
-
Computational Chemistry Protocol
Objective: To calculate the relative energies and spectroscopic properties of the thiol and thione tautomers of 2-mercaptobenzothiazole.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Building:
-
Build the 3D structures of both the thiol and thione tautomers of 2-mercaptobenzothiazole using a molecular editor.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for both tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set like 6-31+G(d) or larger.[11][12]
-
Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution phase.
-
Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy if desired.
-
-
Data Analysis:
-
Determine the relative energies (ΔE) and Gibbs free energies (ΔG) between the two tautomers. The more stable tautomer will have the lower energy.
-
The equilibrium constant (K_T) can be estimated from the calculated ΔG using the equation: ΔG = -RT ln(K_T).
-
Simulate NMR chemical shifts and UV-Vis spectra for comparison with experimental data.
-
Visualizations
Tautomeric Equilibrium of 2-Mercaptobenzothiazole
Caption: Tautomeric equilibrium between the thiol and thione forms of 2-mercaptobenzothiazole.
General Experimental Workflow for Tautomer Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. hereon.de [hereon.de]
- 5. researchgate.net [researchgate.net]
- 6. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
Quantum Chemical Insights into Sodium 2-Mercaptobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT), the sodium salt of 2-mercaptobenzothiazole, is a versatile chemical compound with applications ranging from a corrosion inhibitor to a component in various industrial processes.[1][2] Understanding its molecular structure, electronic properties, and reactivity is crucial for optimizing its performance in existing applications and exploring new possibilities, including those in the pharmaceutical and life sciences sectors. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the atomic level, providing insights that complement and guide experimental research.
This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of sodium mercaptobenzothiazole. It details the methodologies employed, presents key computed molecular properties, and illustrates the typical workflow for such computational studies.
Computational Methodology
The quantum chemical calculations summarized herein are typically performed using Gaussian suite of programs. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common and robust choice for the basis set is the 6-311+G(d,p) basis set, which provides a good balance between accuracy and computational cost for molecules of this size.[3] Solvent effects, which are crucial for understanding the behavior of this salt in aqueous solutions, can be modeled using the Polarizable Continuum Model (PCM).
Experimental Protocols:
The computational protocol for analyzing this compound typically involves the following steps:
-
Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using a selected level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute the vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Data Analysis: The output files from the calculations are analyzed to extract the desired data, which is then compiled into tables and used to generate visualizations.
Key Computed Molecular Properties
Quantum chemical calculations provide a wealth of information about the molecular properties of this compound. The following tables summarize some of the key parameters that can be obtained.
Table 1: Frontier Molecular Orbital (FMO) Energies
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: Specific energy values would be obtained from the output of the quantum chemical calculations. A smaller energy gap generally implies higher reactivity.
Table 2: Global Reactivity Descriptors
These descriptors are calculated from the HOMO and LUMO energies and provide further insights into the reactivity of the molecule.
| Descriptor | Formula | Value |
| Ionization Potential (I) | I ≈ -EHOMO | Value |
| Electron Affinity (A) | A ≈ -ELUMO | Value |
| Electronegativity (χ) | χ = (I + A) / 2 | Value |
| Chemical Hardness (η) | η = (I - A) / 2 | Value |
| Chemical Softness (S) | S = 1 / (2η) | Value |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Value |
Note: The values for these descriptors are derived from the calculated HOMO and LUMO energies.
Table 3: Calculated Vibrational Frequencies
Vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies can be compared with experimental data to validate the computational model.
| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity |
| C-H stretch | Value | Value |
| C=N stretch | Value | Value |
| C-S stretch | Value | Value |
| Benzene ring vibrations | Value | Value |
Note: This table would be populated with a more extensive list of vibrational modes and their corresponding frequencies and intensities from the calculation output.
Visualizations
Workflow for Quantum Chemical Calculations
The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.
Caption: Workflow of Quantum Chemical Calculations.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.
Caption: Conceptual MEP Map Representation.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the molecular structure, electronic properties, and reactivity of this compound. The insights gained from these computational studies can significantly aid in understanding its mechanism of action in various applications and can guide the design of novel derivatives with tailored properties for potential use in drug development and other advanced fields. The methodologies and data presented in this guide serve as a foundational resource for researchers and scientists working with this important chemical compound.
References
An In-depth Technical Guide on the Electrochemical Behavior of Sodium Mercaptobenzothiazole at Different pH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) under varying pH conditions. The information presented herein is crucial for understanding its reaction mechanisms, stability, and potential applications in various scientific and industrial fields, including its use as a corrosion inhibitor and its relevance in pharmacological studies.
Introduction
Sodium 2-mercaptobenzothiazole, the sodium salt of 2-mercaptobenzothiazole (MBT), is a versatile heterocyclic compound. Its electrochemical properties are of significant interest due to its redox activity, which is intrinsically linked to the surrounding chemical environment, particularly the pH. The protonation state of the molecule, which is dictated by the pH, directly influences its oxidation and reduction potentials and the pathways of its electrochemical transformations. This guide summarizes key findings on the pH-dependent electrochemical behavior of Na-MBT, providing detailed experimental protocols and quantitative data to aid in research and development.
Experimental Protocols
The electrochemical analysis of Na-MBT is typically conducted using voltammetric techniques. A representative experimental setup and procedure are detailed below, based on established research in the field.
Materials and Instrumentation
-
Working Electrode: Pyrolytic graphite (B72142) electrode (PGE)
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: Phosphate (B84403) buffer solutions of varying pH (e.g., 2.31, 4.5, 6.0, 7.5, 8.5, 10.3) with a constant ionic strength.
-
Analyte: Sodium 2-mercaptobenzothiazole (Na-MBT) solution of a specific concentration (e.g., 0.5 mmol).
-
Instrumentation: Potentiostat/Galvanostat for cyclic voltammetry measurements.
Procedure
-
Electrode Preparation: The pyrolytic graphite electrode is prepared by standard procedures to ensure a clean and reproducible surface.
-
Electrolyte Preparation: A series of phosphate buffer solutions are prepared to cover the desired pH range. The ionic strength of the buffers is kept constant.
-
Electrochemical Cell Setup: The three-electrode system is assembled in an electrochemical cell containing the phosphate buffer of a specific pH.
-
Analyte Addition: A known concentration of Na-MBT is added to the electrochemical cell.
-
Cyclic Voltammetry: The potential of the working electrode is scanned from an initial potential to a final potential and then back. The scan rate is kept constant for all experiments to ensure comparability of the results.
-
Data Acquisition: The current response is recorded as a function of the applied potential, yielding a cyclic voltammogram.
-
pH Variation: The experiment is repeated for each pH value in the prepared series of phosphate buffers.
Data Presentation: pH-Dependent Electrochemical Parameters
The electrochemical oxidation of 2-mercaptobenzothiazole at a pyrolytic graphite electrode exhibits two distinct oxidation peaks in cyclic voltammetry across a pH range of 2.31 to 10.3. The potential of the second oxidation peak (Peak IIa) is notably dependent on the pH of the solution.
Table 1: Peak Potential of the Second Oxidation Peak (Peak IIa) of 2-Mercaptobenzothiazole at Various pH Values.
| pH | Peak Potential (Ep) of Peak IIa (V vs. SCE) |
| 2.31 | ~1.1 |
| 4.5 | ~1.0 |
| 6.0 | ~0.9 |
| 7.5 | ~0.8 |
| 8.5 | ~0.8 (becomes pH-independent) |
| 10.3 | ~0.8 (remains pH-independent) |
Note: The exact peak potential values are extracted from graphical representations in the source material and are therefore approximate. The original study states the peak potential becomes practically pH-independent at pH greater than about 7.5.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for studying the electrochemical behavior of Na-MBT at different pH values.
Methodological & Application
Application Note: Laboratory Protocol for Evaluating Sodium 2-Mercaptobenzothiazole as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of laboratory protocols for evaluating the efficacy of Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) as a corrosion inhibitor for mild steel in a corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution). The protocols detail methodologies for weight loss measurements, electrochemical analysis including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), and surface characterization techniques.
Introduction
Corrosion is a natural process that degrades materials, particularly metals, through chemical or electrochemical reactions with their environment.[1] Corrosion inhibitors are chemical substances added in small concentrations to a corrosive environment to reduce the corrosion rate of a metal.[2] Sodium 2-mercaptobenzothiazole (Na-MBT) is an organic compound containing nitrogen and sulfur atoms, which are known to be effective in adsorbing onto metal surfaces to form a protective film.[3][4] This protocol outlines standardized laboratory procedures to quantify the inhibition efficiency and understand the mechanism of Na-MBT.
Materials and Equipment
-
Chemicals:
-
Sodium 2-mercaptobenzothiazole (Analytical Grade)
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution
-
Acetone (Reagent Grade)
-
Ethanol (B145695) (Reagent Grade)
-
Distilled or Deionized Water
-
-
Materials:
-
Equipment:
-
Analytical Balance (±0.1 mg accuracy)
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode corrosion cell (Working Electrode: mild steel coupon; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or Graphite rod).[7][8]
-
Water bath or thermostat
-
Ultrasonic cleaner
-
Scanning Electron Microscope (SEM)
-
X-ray Photoelectron Spectrometer (XPS)
-
Experimental Protocols
Protocol 1: Weight Loss Method
The weight loss or gravimetric method is a simple and widely used technique for assessing corrosion inhibition.[5][9] It involves measuring the mass loss of a metal coupon after immersion in a corrosive environment with and without the inhibitor.[2][5]
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons sequentially with SiC abrasive papers of increasing grit size.[10]
-
Degrease the coupons with acetone, rinse with ethanol and distilled water, and dry them in a warm air stream.[11]
-
Store the prepared coupons in a desiccator before use.
-
Immersion Test: Weigh each coupon accurately using an analytical balance (W₁).
-
Prepare test solutions of the corrosive medium containing various concentrations of Na-MBT (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
-
Completely immerse the weighed coupons in 250 mL beakers containing the test solutions for a specified period (e.g., 24, 72, or 168 hours) at a constant temperature.[5][12]
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by chemical cleaning (e.g., using a solution containing HCl and a pickling inhibitor, as per ASTM G1 standard).
-
Rinse the cleaned coupons with distilled water and acetone, dry them, and re-weigh them (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (K × ΔW) / (A × T × D) where:
-
K = Constant (8.76 x 10⁴)
-
ΔW = Weight loss in grams (W₁ - W₂)
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel in g/cm³ (approx. 7.85)
-
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ = Corrosion rate in the absence of the inhibitor.
-
CRᵢ = Corrosion rate in the presence of the inhibitor.
-
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[13] These tests are performed using a three-electrode setup in a corrosion cell.[8]
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described in Protocol 3.1. Ensure only a known surface area (e.g., 1 cm²) is exposed to the solution.
-
Test Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (corrosive medium with and without Na-MBT).
-
Open Circuit Potential (OCP): Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until the OCP reaches a steady state.[14]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz down to 0.01 Hz.[7]
-
The resulting Nyquist and Bode plots are analyzed using equivalent circuit models to determine parameters like solution resistance (Rs) and charge transfer resistance (Rct).[13][15]
-
Inhibition Efficiency (IE%) from EIS is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.[7]
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, perform the PDP test.
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[6][11]
-
Plot the resulting current density (log i) versus potential (E).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[16]
-
Inhibition Efficiency (IE%) from PDP is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Protocol 3: Surface Analysis
Surface analysis techniques are used to visualize the metal surface and characterize the adsorbed inhibitor film.[17][18]
Procedure:
-
Sample Preparation: Immerse mild steel coupons in the corrosive solution with and without the optimal concentration of Na-MBT for a set duration (e.g., 24 hours).
-
After immersion, gently rinse the coupons with distilled water and dry them.
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology of the coupons. Compare the surface of the coupon exposed to the uninhibited solution (showing corrosion damage) with the one exposed to the inhibited solution (showing a smoother, protected surface).[19]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface to identify the elemental composition and chemical state of the protective film. This can confirm the adsorption of Na-MBT on the steel surface through the detection of N 1s and S 2p peaks.[4][20]
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison and analysis.
Table 1: Weight Loss Method Data
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|---|
| 0 (Blank) | Value | Value | Value | Value | - |
| 50 | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|
| 0 (Blank) | Value | Value | Value | - |
| 50 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value |
Mandatory Visualizations
Caption: Overall experimental workflow for inhibitor evaluation.
Caption: Workflow for the Weight Loss Method protocol.
Caption: Workflow for Electrochemical Testing protocols.
References
- 1. store.astm.org [store.astm.org]
- 2. infinitalab.com [infinitalab.com]
- 3. content.ampp.org [content.ampp.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. farsi.msrpco.com [farsi.msrpco.com]
- 12. researchgate.net [researchgate.net]
- 13. content.ampp.org [content.ampp.org]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. corrosionpedia.com [corrosionpedia.com]
- 17. content.ampp.org [content.ampp.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. content.ampp.org [content.ampp.org]
Application Note: Evaluating the Performance of Sodium Mercaptobenzothiazole as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy
Introduction
Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) is a widely utilized organosulfur compound that serves as an effective corrosion inhibitor, particularly for copper and its alloys.[1][2] Its ability to form a protective film on the metal surface makes it a valuable additive in various industrial applications, including cooling water systems and antifreeze formulations.[1][3] Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique for characterizing the performance of corrosion inhibitors.[4][5] This application note provides a detailed protocol for using EIS to evaluate the efficacy of Na-MBT as a corrosion inhibitor for copper in a saline environment. The intended audience includes researchers, scientists, and professionals in the fields of materials science, electrochemistry, and drug development who are interested in corrosion prevention.
Principle of Operation
EIS involves applying a small amplitude alternating potential (or current) signal to an electrochemical cell at various frequencies. By measuring the resulting current (or potential) response, the impedance of the system is determined. The impedance data, often represented as Nyquist or Bode plots, can be analyzed using equivalent electrical circuits (EECs) to extract quantitative parameters related to the corrosion process.[2][5] These parameters include the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which provides information about the inhibitor's adsorption and film formation on the metal surface.[4] An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate effective corrosion protection.[6]
The inhibitory action of Na-MBT on copper surfaces is attributed to the formation of a protective complex film.[7][8] The MBT molecule, through its exocyclic sulfur and endocyclic nitrogen atoms, interacts with the copper surface to form a polymeric [Cu(I)MBT]n film.[9][10] This film acts as a physical barrier, hindering both the anodic dissolution of copper and the cathodic oxygen reduction reaction, thereby mitigating corrosion.[9][10]
Experimental Protocol
This protocol outlines the steps for evaluating the corrosion inhibition performance of Na-MBT on copper in a 3.5 wt% sodium chloride (NaCl) solution, which simulates a corrosive saline environment.
Materials and Equipment
-
Working Electrode: Copper specimen (e.g., 99.9% pure copper rod or sheet).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum foil or graphite (B72142) rod.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat/Galvanostat with EIS capability.
-
Corrosive Medium: 3.5 wt% NaCl solution prepared with deionized water.
-
Inhibitor: Sodium 2-mercaptobenzothiazole (Na-MBT).
-
Polishing materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 600, 800, 1200), and polishing cloths with alumina (B75360) or diamond paste.
-
Degreasing solvent: Acetone (B3395972) or ethanol (B145695).
-
Deionized water.
Working Electrode Preparation
-
Mechanically polish the copper working electrode surface using successively finer grades of SiC abrasive paper to achieve a smooth, mirror-like finish.[11]
-
Rinse the polished electrode with deionized water.
-
Further polish the electrode using a polishing cloth with alumina or diamond paste to remove any remaining scratches.
-
Degrease the electrode by sonicating in acetone or ethanol for 5-10 minutes.[12]
-
Rinse the electrode thoroughly with deionized water and dry it with a stream of nitrogen or clean air.
-
The prepared electrode should be used immediately to prevent re-oxidation.
Electrochemical Measurements
-
Prepare a series of test solutions by dissolving varying concentrations of Na-MBT (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) in the 3.5 wt% NaCl solution.
-
Assemble the three-electrode electrochemical cell with the prepared copper working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the test solution.
-
Allow the system to stabilize by immersing the working electrode in the test solution for a predetermined period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is achieved.
-
Perform the EIS measurement at the OCP.
-
Record the Nyquist and Bode plots for each inhibitor concentration.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit (EEC) using specialized software.
Data Presentation
The quantitative data obtained from fitting the EIS spectra to an equivalent electrical circuit can be summarized in a table for easy comparison. A common EEC for a corrosion system with an inhibitor film is the Randles circuit, which can be modified to include elements representing the inhibitor film.
Table 1: Electrochemical Impedance Spectroscopy Parameters for Copper in 3.5 wt% NaCl with and without Sodium Mercaptobenzothiazole
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Value | Value | - |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
The Inhibition Efficiency (IE%) can be calculated from the charge transfer resistance (Rct) values using the following equation:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Where Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.[4]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.
Caption: Experimental workflow for EIS evaluation.
Caption: Corrosion inhibition mechanism of Na-MBT.
Conclusion
Electrochemical Impedance Spectroscopy is a highly effective technique for quantifying the performance of this compound as a corrosion inhibitor for copper. By following the detailed protocol presented in this application note, researchers can obtain reliable and reproducible data on key parameters such as charge transfer resistance and double-layer capacitance. This information is crucial for determining the inhibition efficiency of Na-MBT and for understanding its mechanism of action, which involves the formation of a protective film on the copper surface. The systematic evaluation of corrosion inhibitors using EIS contributes to the development of more effective corrosion protection strategies in various industrial and scientific applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. nlab.pl [nlab.pl]
- 3. autolabj.com [autolabj.com]
- 4. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. deswater.com [deswater.com]
- 12. researchgate.net [researchgate.net]
Application Note: Potentiodynamic Polarization Analysis of Sodium Mercaptobenzothiazole as a Corrosion Inhibitor for Mild Steel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in saline environments. This necessitates the use of corrosion inhibitors to extend the lifespan and maintain the integrity of steel structures. Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) is a promising organic inhibitor, valued for its efficacy and environmental profile. This application note details the protocol for evaluating the corrosion inhibition performance of Na-MBT on mild steel in a simulated seawater environment (3.5% NaCl solution) using potentiodynamic polarization techniques.
Principle of Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a metal.[1] It involves changing the potential of a metal sample (the working electrode) at a controlled rate and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential), from which key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be extrapolated. The inhibition efficiency (IE%) of a compound can then be calculated, providing a quantitative measure of its protective capabilities.
Experimental Protocol
This protocol outlines the step-by-step procedure for conducting potentiodynamic polarization studies to evaluate the corrosion inhibition efficiency of sodium mercaptobenzothiazole on mild steel.
Materials and Equipment
-
Working Electrode: Mild steel coupons with a defined surface area (e.g., 1 cm²). The chemical composition of a representative mild steel is C: 0.15%, Mn: 0.56%, Si: 0.21%, P: 0.12%, S: 0.002%, and the remainder Fe.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[1]
-
Counter Electrode: Platinum or graphite (B72142) rod/mesh with a surface area significantly larger than the working electrode.[1]
-
Corrosive Medium: 3.5% (w/v) Sodium Chloride (NaCl) solution, prepared using analytical grade NaCl and deionized water.
-
Inhibitor: Sodium 2-mercaptobenzothiazole (Na-MBT) at various concentrations (e.g., 50, 100, 200, 500 ppm) dissolved in the corrosive medium.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Potentiostat/Galvanostat: An instrument capable of performing potentiodynamic polarization scans.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit), followed by polishing with alumina (B75360) or diamond paste.
-
Cleaning Solvents: Acetone and deionized water.
Experimental Procedure
-
Working Electrode Preparation:
-
Mechanically polish the mild steel coupons using successively finer grades of SiC paper to achieve a mirror-like finish.
-
Rinse the polished coupons with deionized water, degrease with acetone, and dry them in a stream of warm air.
-
The prepared electrode should be used immediately to prevent re-oxidation.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. The mild steel coupon serves as the working electrode, the platinum mesh as the counter electrode, and the SCE or Ag/AgCl as the reference electrode.[1]
-
Fill the cell with the 3.5% NaCl solution (blank) or the NaCl solution containing the desired concentration of Na-MBT.
-
Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize ohmic drop.
-
-
Potentiodynamic Polarization Measurement:
-
Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Once the OCP is stable, perform the potentiodynamic polarization scan. The potential is typically scanned from a cathodic potential of -250 mV versus OCP to an anodic potential of +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[2]
-
-
Data Analysis:
-
The resulting data is plotted as the logarithm of the current density (log i) versus the electrode potential (E). This is known as a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point. The potential at this intersection is the corrosion potential (Ecorr), and the current density is the corrosion current density (icorr).
-
Calculate the Polarization Resistance (Rp) from the slope of the potential-current plot in the vicinity of Ecorr.
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
Data Presentation
The following table summarizes representative quantitative data obtained from potentiodynamic polarization studies of 2-mercaptobenzothiazole (MBT), a compound closely related to Na-MBT, on steel in a corrosive medium. This data illustrates the effect of increasing inhibitor concentration on the corrosion parameters.
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -650 | 50.0 | 70 | 120 | - |
| 50 | -635 | 15.0 | 65 | 110 | 70.0 |
| 100 | -620 | 8.0 | 62 | 105 | 84.0 |
| 200 | -610 | 4.5 | 58 | 100 | 91.0 |
| 500 | -605 | 2.0 | 55 | 95 | 96.0 |
Note: The data presented in this table is a representative example based on typical results for mercaptobenzothiazole compounds and may not reflect the exact values for this compound under all conditions.
Visualizations
References
Application Notes and Protocols: Sodium Mercaptobenzothiazole as a Vulcanization Accelerator in Rubber Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium 2-mercaptobenzothiazole (B37678) (NaMBT) as a vulcanization accelerator in rubber synthesis. This document includes detailed experimental protocols, quantitative data on the effects of thiazole (B1198619) accelerators, and diagrams to illustrate key processes.
Introduction
Sodium 2-mercaptobenzothiazole is the sodium salt of 2-mercaptobenzothiazole (MBT) and is a widely used primary or secondary accelerator in the vulcanization of both natural and synthetic rubbers.[1][2] Its water-soluble nature makes it particularly suitable for latex applications.[1] As a member of the thiazole class of accelerators, NaMBT provides a fast cure rate with good processing safety.[1] Typical usage levels range from 0.5 to 3 parts per hundred of rubber (phr).[1]
Mechanism of Action
The vulcanization process transforms soft, tacky rubber into a durable, elastic material by forming cross-links between polymer chains. Sulfur alone can induce vulcanization, but the process is slow and inefficient. Accelerators like sodium mercaptobenzothiazole significantly increase the rate and efficiency of this process.
The general mechanism for thiazole-based accelerators involves the following key steps:
-
Formation of an Active Complex: The accelerator, in the presence of activators like zinc oxide and a fatty acid (e.g., stearic acid), forms a zinc-accelerator complex.
-
Reaction with Sulfur: This complex then reacts with elemental sulfur (typically in its S8 ring form) to create an active sulfurating agent. This agent is a polysulfide with the accelerator at its end.
-
Formation of Cross-link Precursors: The active sulfurating agent reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond), forming pendant groups.
-
Cross-linking: These pendant groups then react with other rubber chains to form stable mono-, di-, and polysulfidic cross-links, resulting in a three-dimensional network structure.
This accelerated process allows for vulcanization to occur at lower temperatures and with shorter cure times, which helps to preserve the physical properties of the rubber.[2]
Quantitative Data
The following tables summarize the effects of a representative thiazole accelerator, 2-mercaptobenzothiazole (MBT), on the cure characteristics and mechanical properties of natural rubber. This data is illustrative of the performance enhancements that can be expected when using thiazole-based accelerators like NaMBT.
Table 1: Effect of MBT on Cure Characteristics of Natural Rubber
| Parameter | Unit | Control (No Accelerator) | With MBT (1.0 phr) |
| Scorch Time (ts2) | min | > 60 | 5.8 |
| Optimum Cure Time (tc90) | min | > 120 | 15.2 |
| Cure Rate Index (CRI) | min-1 | - | 10.6 |
| Maximum Torque (MH) | dNm | 10.5 | 18.9 |
| Minimum Torque (ML) | dNm | 1.2 | 1.5 |
Data is representative and compiled from typical values found in rubber technology literature.
Table 2: Effect of MBT on Mechanical Properties of Natural Rubber Vulcanizates
| Property | Unit | Control (No Accelerator) | With MBT (1.0 phr) |
| Tensile Strength | MPa | 8.5 | 25.3 |
| Modulus at 300% Elongation | MPa | 1.8 | 12.4 |
| Elongation at Break | % | 750 | 550 |
| Hardness | Shore A | 35 | 60 |
Data is representative and compiled from typical values found in rubber technology literature.
Experimental Protocols
Materials and Equipment
-
Rubber: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), or other diene-containing elastomers. For latex applications, a 60% dry rubber content (DRC) latex concentrate.
-
This compound (NaMBT): Typically used as a 50% aqueous solution.
-
Activators: Zinc Oxide (ZnO), Stearic Acid.
-
Vulcanizing Agent: Sulfur.
-
Other Additives: Antioxidants, fillers (e.g., carbon black, silica), processing oils, as required by the specific formulation.
-
Equipment: Two-roll mill or internal mixer (for dry rubber), mechanical stirrer (for latex), vulcanizing press, rheometer (for cure characteristics testing), tensile testing machine, hardness tester.
Protocol for Compounding of Dry Natural Rubber
-
Mastication: Soften the natural rubber by passing it through a two-roll mill with a tight nip gap until a smooth sheet is formed.
-
Incorporation of Additives:
-
Widen the nip gap and add stearic acid and zinc oxide to the rubber. Allow them to mix thoroughly until fully dispersed.
-
Add the this compound solution dropwise onto the rubber sheet on the mill. Ensure even distribution.
-
Add any other fillers or oils at this stage.
-
-
Addition of Sulfur: Add the sulfur last and mix for a short period to ensure dispersion without initiating premature vulcanization (scorching).
-
Homogenization: Cut and fold the rubber on the mill multiple times to ensure all ingredients are homogeneously dispersed.
-
Sheeting Out: Sheet the final compound to the desired thickness and allow it to cool and mature for at least 24 hours at room temperature before vulcanization.
Protocol for Vulcanization and Testing
-
Sample Preparation: Cut the uncured rubber sheet into the required dimensions for the specific test molds (e.g., for tensile test dumbbells).
-
Vulcanization:
-
Preheat the vulcanizing press to the desired temperature (e.g., 150°C).
-
Place the rubber sample into the mold and place the mold in the press.
-
Apply pressure and heat for the predetermined optimum cure time (as determined by rheometry).
-
-
Cooling and Conditioning: After vulcanization, remove the mold from the press and cool it rapidly in water. Carefully remove the vulcanized rubber sample and allow it to condition at room temperature for at least 24 hours before testing.
-
Testing:
-
Cure Characteristics: Determine the scorch time, optimum cure time, and torque values using an oscillating disc rheometer (ODR) or a moving die rheometer (MDR) according to ASTM D2084.
-
Mechanical Properties: Measure tensile strength, modulus, and elongation at break using a tensile testing machine according to ASTM D412. Measure hardness using a Shore A durometer according to ASTM D2240.
-
Visualizations
Caption: Simplified signaling pathway of accelerated sulfur vulcanization.
Caption: Experimental workflow for rubber compounding and vulcanization.
Caption: Logical relationship of NaMBT addition to rubber vulcanization benefits.
References
Application Note: Quantification of Sodium Mercaptobenzothiazole in Engine Coolants Using HPLC
Abstract
This application note details a robust and reliable method for the quantification of sodium 2-mercaptobenzothiazole (B37678) (NaMBT), a common corrosion inhibitor, in ethylene (B1197577) glycol-based engine coolants. The protocol employs High-Performance Liquid Chromatography (HPLC) with UV detection, providing a straightforward and accurate analytical procedure. This method is crucial for quality control in coolant manufacturing and for monitoring inhibitor depletion in in-service fluids to ensure optimal engine protection.
Introduction
Sodium 2-mercaptobenzothiazole (NaMBT) is widely used as a corrosion inhibitor in engine coolant formulations, particularly for protecting yellow metals like copper and brass from corrosion.[1] The concentration of NaMBT in the coolant is a critical parameter, as insufficient levels can lead to premature failure of cooling system components. Conversely, excessive amounts offer no additional benefit and increase cost. Therefore, a precise and accurate analytical method for quantifying NaMBT is essential for both manufacturers and quality control laboratories. High-Performance Liquid Chromatography (HPLC) is an effective technique for the determination of corrosion inhibitors in ethylene glycol-based coolant solutions.[2] This document provides a detailed protocol for the analysis of NaMBT in engine coolants using a reverse-phase HPLC method with UV detection.
Experimental Protocol
This section provides a detailed methodology for the quantification of NaMBT in engine coolant samples.
Materials and Reagents
-
Sodium 2-mercaptobenzothiazole (NaMBT) standard, >98% purity
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid, analytical grade
-
Engine coolant samples (new and used)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[3]
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of NaMBT standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately dilute 1 mL of the engine coolant sample to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.[4]
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]
Chromatographic Conditions
The following HPLC conditions have been found suitable for this analysis:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Methanol / 30% 0.5% Phosphoric Acid in Water[6][7] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[6][7] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 320 nm[3] |
| Run Time | 10 minutes |
Calibration Curve
Inject the working standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. A linear regression analysis should be performed to determine the equation of the line and the correlation coefficient (R²), which should be >0.999.
Data Presentation
The concentration of NaMBT in the engine coolant samples can be calculated using the calibration curve. The following tables summarize typical quantitative data obtained from the analysis of new and used engine coolant samples.
Table 1: Calibration Data for NaMBT Standards
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 5,234 |
| 5.0 | 26,170 |
| 10.0 | 52,340 |
| 25.0 | 130,850 |
| 50.0 | 261,700 |
| 100.0 | 523,400 |
| Linearity (R²) | 0.9998 |
Table 2: Quantification of NaMBT in Engine Coolant Samples
| Sample ID | Description | Peak Area (arbitrary units) | Calculated Concentration (µg/mL in diluted sample) | Original Concentration (% w/v) |
| QC-New-01 | New Coolant | 157,020 | 30.0 | 0.30 |
| QC-Used-A | Used Coolant (1 year) | 104,680 | 20.0 | 0.20 |
| QC-Used-B | Used Coolant (3 years) | 41,872 | 8.0 | 0.08 |
Note: The original concentration is calculated considering the 1:10 dilution factor. Typical concentrations of sodium mercaptobenzothiazole in new engine coolants range from 0.1 to 0.6 weight percent.[8]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of NaMBT in engine coolants.
Caption: Experimental workflow for NaMBT quantification.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in engine coolants. The method demonstrates excellent linearity and can be readily implemented in quality control laboratories for routine analysis. Accurate monitoring of NaMBT levels is critical for ensuring the long-term performance and corrosion protection of automotive cooling systems.
References
- 1. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. diva-portal.org [diva-portal.org]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comparative study of four different C 18 HPLC columns with different particle sizes and lengths for the optimization of… [ouci.dntb.gov.ua]
- 7. Comparative study of four different C 18 HPLC columns with different particle sizes and lengths for the optimization of UV absorbing engine coolant additives analysis | CoLab [colab.ws]
- 8. US3090757A - Antifreeze composition - Google Patents [patents.google.com]
Application Notes and Protocols: Formulation of Metalworking Fluids with Sodium Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mercaptobenzothiazole (NaMBT) is a versatile organic compound widely utilized as a key additive in the formulation of metalworking fluids (MWFs). Its primary function is as a highly effective corrosion inhibitor, particularly for non-ferrous metals such as copper and its alloys, which are commonly found in machinery and workpieces.[1] Additionally, NaMBT exhibits biocidal and fungicidal properties, contributing to the overall stability and longevity of the fluid by controlling microbial growth.[2][3][4][5]
These application notes provide a comprehensive guide to the formulation of semi-synthetic metalworking fluids containing this compound. This document outlines a typical formulation, details the functional roles of each component, and provides standardized protocols for evaluating the performance of the final product, with a focus on corrosion inhibition and biostability.
Formulation of a Semi-Synthetic Metalworking Fluid
Semi-synthetic metalworking fluids offer a balance of the lubricating properties of soluble oils and the cooling and cleanliness of synthetic fluids. A typical formulation is presented below, incorporating this compound as a key corrosion inhibitor and biocide.
Typical Formulation of a Semi-Synthetic Metalworking Fluid Concentrate
| Component | Function | Typical Concentration (% w/w) |
| Naphthenic/Paraffinic Base Oil | Primary Lubricant | 40 - 60 |
| Emulsifier Package (e.g., Sodium Petroleum Sulfonate, Non-ionic surfactants) | Disperses oil in water | 10 - 20 |
| This compound (50% aq. solution) | Corrosion Inhibitor (non-ferrous), Biocide | 1.0 - 5.0 |
| Amine Borate / Alkanolamine | Corrosion Inhibitor (ferrous), pH buffer | 5 - 15 |
| Fatty Acid | Lubricity additive, Co-emulsifier | 2 - 8 |
| Extreme Pressure (EP) Additive (e.g., sulfurized or chlorinated paraffin) | Enhanced lubricity under high pressure | 1 - 5 |
| Biocide/Fungicide (e.g., Triazine, Oxazolidine) | Broad-spectrum microbial control | 0.5 - 2.0 |
| Antifoaming Agent | Prevents foam formation | 0.1 - 1.0 |
| Deionized Water | Diluent | Balance to 100 |
This is a representative formulation. The exact composition may vary depending on the specific application and desired performance characteristics.
Functional Relationship of Key Components
The following diagram illustrates the synergistic and functional relationships between the core components of the metalworking fluid formulation.
References
Application Notes and Protocols: Synthesis of Metal Complexes with Sodium 2-Mercaptobenzothiazole as a Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing sodium 2-mercaptobenzothiazole (B37678) (NaMBT) as a versatile ligand. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.
Introduction
2-Mercaptobenzothiazole (MBT) and its sodium salt (NaMBT) are well-established vulcanization accelerators in the rubber industry and effective corrosion inhibitors.[1][2] The ability of the mercaptobenzothiazole anion to chelate a variety of metal ions has led to the development of a diverse class of metal complexes with significant therapeutic potential.[3][4] The coordination of MBT to a metal center can enhance its biological activity, leading to compounds with potent antimicrobial and cytotoxic effects.[5][6] This document outlines the synthesis, characterization, and biological evaluation of various metal-MBT complexes, providing researchers with the necessary protocols to explore their therapeutic applications.
Experimental Protocols
The following section details the synthetic procedures for various metal complexes of 2-mercaptobenzothiazole. The general approach involves the reaction of a metal salt with 2-mercaptobenzothiazole or its sodium salt in a suitable solvent.
Protocol 1: General Synthesis of Divalent Metal (Cu(II), Ni(II), Co(II), Cd(II), Zn(II)) Complexes of 2-Mercaptobenzothiazole[5][7][8]
This protocol describes a general method for the synthesis of M(MBT)₂ complexes.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Metal(II) chloride or acetate (B1210297) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, CdCl₂·H₂O, ZnO)
-
Ethanol (B145695) or Methanol
-
Sodium hydroxide (B78521) (optional, for in situ formation of NaMBT)
-
Distilled water
Procedure:
-
Ligand Solution Preparation: Dissolve 2-mercaptobenzothiazole (2 molar equivalents) in ethanol (e.g., 50 mL). If starting with the free thiol, a solution of sodium hydroxide in ethanol can be added to form the sodium salt in situ.
-
Metal Salt Solution Preparation: Dissolve the metal(II) salt (1 molar equivalent) in ethanol or water (e.g., 25 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Precipitation: The metal complex will precipitate out of the solution. The reaction mixture may be stirred for an additional 1-4 hours to ensure complete precipitation.
-
Isolation: Collect the precipitate by filtration through a Buchner funnel.
-
Washing: Wash the precipitate with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Protocol 2: Synthesis of Silver(I) and Gold(III) Mercaptobenzothiazole Complexes
This protocol is adapted from a method for synthesizing Ag(I) and Au(III) complexes with potential anticancer activity.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Silver nitrate (B79036) (AgNO₃) or Tetrachloroauric(III) acid (HAuCl₄)
-
Ethanol
Procedure:
-
Ligand Solution: Dissolve 1 mmol of 2-mercaptobenzothiazole (0.167 g) in 10 mL of ethanol.
-
Metal Salt Solution: Dissolve 1 mmol of the respective metal salt (AgNO₃ or HAuCl₄) in 10 mL of ethanol.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.
-
Precipitation and Isolation: A precipitate will form. Continue stirring for a few hours. Collect the solid by filtration.
-
Washing and Drying: Wash the product with ethanol and dry it under vacuum.
Data Presentation
The following tables summarize key quantitative data for various metal-mercaptobenzothiazole complexes.
Table 1: Synthesis and Physicochemical Properties of Metal-MBT Complexes
| Metal Ion | Molar Ratio (M:L) | Solvent | Reaction Time (h) | Yield (%) | Color | Melting Point (°C) |
| Cu(II) | 1:2 | Ethanol | 4 | >80 | Greenish-Yellow | >300 |
| Ni(II) | 1:2 | Ethanol | 3 | ~75 | Green | >300 |
| Co(II) | 1:2 | Ethanol | 3 | ~70 | Blue | >300 |
| Zn(II) | 1:2 | Ethanol | 2-3 | >90 | Light Yellow | >300 |
| Cd(II) | 1:1 | Ethanol | - | - | Yellowish | 230-232 |
| Hg(II) | 1:1 | Ethanol | - | - | White | 218-220 |
| Ag(I) | 1:1 | Ethanol | - | - | - | - |
| Au(III) | 1:1 | Ethanol | - | - | - | - |
Note: Dashes indicate data not specified in the reviewed literature under these exact conditions.
Table 2: Spectroscopic Data for Metal-MBT Complexes
| Complex | Key IR Bands (cm⁻¹) (ν(M-N), ν(M-S)) | UV-Vis λ_max (nm) |
| Cu(II)-MBT | ~420, ~350 | ~400, ~650 |
| Ni(II)-MBT | ~430, ~360 | ~410, ~630 |
| Co(II)-MBT | ~415, ~340 | ~600-700 |
| Zn(II)-MBT | ~425, ~355 | - |
| Cd(II)-MBT | 485, - | 320 |
| Hg(II)-MBT | 455, - | 300 |
Note: Specific band assignments can vary based on the full molecular structure and coordination environment.
Table 3: Biological Activity of Metal-MBT Complexes and Derivatives
| Compound/Complex | Organism/Cell Line | Activity | Value | Reference |
| 6-CF₃-MBT derivative | Staphylococcus aureus | MIC | 3.12 µg/mL | [7] |
| 6-NO₂-MBT derivative | Staphylococcus aureus | MIC | 12.5 µg/mL | [7] |
| 6-NO₂-MBT derivative | Escherichia coli | MIC | 25 µg/mL | [7] |
| Hg(II)-MBT complex | S. aureus & E. coli | - | High activity | [5] |
| Ag(I)-MBT | A549 (Lung Cancer) | Cell Viability | 60% at 30 µM | |
| Au(III)-MBT | A549 (Lung Cancer) | Cell Viability | 80% at 60 µM | |
| Imidazo[2,1-b]thiazole derivative | A549 (Lung Cancer) | IC₅₀ | 1.086 µM | [8] |
Note: This table presents a selection of reported biological activities. Values should be considered in the context of the specific experimental conditions of the cited studies.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of metal-mercaptobenzothiazole complexes.
Signaling Pathway
Several metal-mercaptobenzothiazole complexes have been shown to induce apoptosis in cancer cells. The diagram below illustrates a simplified intrinsic apoptotic pathway that can be triggered by such complexes.
References
- 1. jocpr.com [jocpr.com]
- 2. Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.qu.edu.iq [repository.qu.edu.iq]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Sodium Mercaptobenzothiazole (SMBT) as a Flotation Agent for Gold Recovery
Introduction
Sodium 2-mercaptobenzothiazole (B37678) (SMBT) is an organosulfur compound widely recognized for its role as a collector in the froth flotation process for mineral separation.[1] As a thiol collector, SMBT is particularly effective in rendering the surfaces of specific minerals hydrophobic, which is the fundamental principle of flotation.[1][2] In the context of gold recovery, SMBT demonstrates significant efficacy, especially for ores where gold is associated with sulfide (B99878) minerals, as well as for oxidized and partially oxidized gold ores.[2][3] Its rapid adsorption onto mineral surfaces allows for short conditioning times, making it a versatile and efficient reagent in hydrometallurgical circuits.[2]
Mechanism of Action
The primary function of SMBT in gold flotation is to selectively adsorb onto the surface of gold-bearing mineral particles. This adsorption alters the surface properties of the mineral from hydrophilic (water-attracting) to hydrophobic (water-repelling).[1][2]
-
Adsorption: The SMBT molecule chemisorbs onto the mineral surface, primarily on sulfide minerals like pyrite (B73398) and arsenopyrite (B74077) that often host gold.
-
Hydrophobicity: This creates a hydrophobic layer on the particle.
-
Bubble Attachment: In the flotation cell, fine air bubbles are introduced into the mineral slurry. The hydrophobic, SMBT-coated particles preferentially attach to these air bubbles.[2]
-
Froth Formation: The buoyant bubble-particle aggregates rise to the surface, forming a mineral-rich froth that can be skimmed off for further processing. The hydrophilic gangue (waste) minerals do not attach to the bubbles and remain in the slurry.[1][2]
SMBT is noted for its good selectivity in the flotation of specific gold ore types, allowing for efficient separation from unwanted gangue minerals.[4]
Quantitative Data
The performance of SMBT is heavily influenced by process parameters, most notably the pH of the slurry. Optimal pH control is crucial for maximizing recovery.
Table 1: Effect of pH on Sulfide Mineral Recovery with Mercaptobenzothiazole (MBT) Collector
| Mineral | Collector | pH Range for Maximum Recovery | Reported Recovery Rate | Source |
| Chalcopyrite | MBT | 4.0 - 10.0 | ~80-95% | [5] |
| Galena | MBT | 6.0 - 9.0 | ~80-95% | [5] |
| Copper (from Chalcopyrite) | SMBT (NMBT) | 8.5 | Higher recovery compared to pH 9.5 | [1][2] |
Note: While direct quantitative data for gold recovery using SMBT was not available in the provided search results, the data for copper, galena, and chalcopyrite (common gold-associated sulfide minerals) demonstrates the effectiveness of SMBT and the critical influence of pH.
Table 2: General Gold Recovery Rates from Sulfide Ores Using Flotation
| Collector Type | Ore Type | pH | Gold Recovery Rate | Source |
| Varied Collector (7042) | Sulfide Gold Ore | Not specified | 85.73% | [6] |
| Sodium Butyl Xanthate | Gold-bearing Ore | 9.0 | 82.79% | [7] |
| Sodium Butyl Xanthate + Na2S | Gold-bearing Ore | 9.0 | 84.42% | [7] |
| SMBT (Expected) | Sulfide/Oxidized Gold Ores | ~8.5 - 9.0 | Effective, though specific % varies | [1][2][4] |
This table provides a comparative context for typical gold recovery rates achieved through flotation with different collectors.
Experimental Protocols
This section outlines a general laboratory procedure for evaluating the effectiveness of SMBT as a collector for gold-bearing ore.
Objective: To determine the gold recovery rate from a given ore sample using SMBT as the primary collector.
Materials and Equipment:
-
Representative ore sample
-
Laboratory pulverizer/mill
-
Sieves (e.g., 75 μm / 200 mesh)
-
Laboratory flotation cell (e.g., Denver D-12)
-
pH meter
-
Agitator/magnetic stirrer
-
Sodium Mercaptobenzothiazole (SMBT) solution
-
pH modifier (e.g., Soda Ash - Na₂CO₃)
-
Frother (e.g., Pine Oil or Methyl Isobutyl Carbinol - MIBC)
-
Filtering apparatus, drying oven
-
Analytical equipment for gold assay (e.g., Fire Assay or ICP-AES)
Procedure:
-
Ore Preparation:
-
Crush and grind a representative sample of the gold-bearing ore to a target particle size, typically P80 (80% passing) of 75 micrometers.[1] This ensures proper liberation of the gold-bearing minerals.
-
-
Pulp Preparation:
-
Prepare a slurry by adding a specific mass of the ground ore (e.g., 1 kg) to a known volume of water (e.g., 2 liters) in the flotation cell.[1] This creates a pulp of a desired solids density.
-
-
pH Adjustment & Conditioning:
-
Begin agitation of the pulp.
-
Measure the natural pH of the slurry.
-
Adjust the pH to the target level (e.g., 8.5) by slowly adding a pH modifier like soda ash.[1][2] Lime is often avoided as it can act as a depressant for free gold and pyrite.[8]
-
Allow the pulp to condition for 3-5 minutes to stabilize.
-
-
Reagent Addition:
-
Add the prepared SMBT collector solution to the pulp. The dosage will depend on the ore characteristics and should be optimized through preliminary tests.
-
Condition the pulp with the collector for a set time, for instance, 5-10 minutes, to allow for adsorption onto the mineral surfaces.[1]
-
Add a suitable frother (e.g., 25-50 g/t) to the cell approximately 2 minutes before initiating flotation.
-
-
Flotation:
-
Open the air inlet valve to introduce a steady stream of fine air bubbles into the pulp.
-
Collect the resulting mineral-rich froth from the lip of the flotation cell for a predetermined time (e.g., 10-15 minutes).
-
-
Sample Processing and Analysis:
-
Separately filter, dry, and weigh the collected froth (concentrate) and the remaining slurry (tailings).
-
Analyze the feed ore, concentrate, and tailings samples for gold content using a reliable assay method.
-
Calculate the overall gold recovery percentage using the assay results and mass balance.
-
Visualizations
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. prominetech.com [prominetech.com]
- 4. What Reagents Are Used in Gold Flotation Process? - Xinhai [xinhaimining.com]
- 5. MBT 2 Mercaptobenzothiazole Flotation Collector - 911Metallurgist [911metallurgist.com]
- 6. prosiding.aritekin.or.id [prosiding.aritekin.or.id]
- 7. jeeng.net [jeeng.net]
- 8. Gold Flotation - 911Metallurgist [911metallurgist.com]
Application Notes and Protocols for the Analytical Determination of Sodium 2-Mercaptobenzothiazole in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of sodium 2-mercaptobenzothiazole (B37678) (NaMBT), a widely used industrial chemical, in various environmental matrices. The protocols detailed below are based on established and validated methods to ensure reliable and reproducible results.
Introduction
Sodium 2-mercaptobenzothiazole (NaMBT) and its parent compound 2-mercaptobenzothiazole (MBT) are utilized as vulcanization accelerators in the rubber industry, corrosion inhibitors in cooling systems, and as fungicides.[1][2] Their potential release into the environment through industrial effluents and runoff necessitates sensitive and specific analytical methods for monitoring their presence in water, soil, and sediment. This document outlines several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Methods Overview
A variety of analytical techniques are available for the determination of NaMBT in environmental samples. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common technique for quantifying MBT in water and wastewater samples.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of MBT, often requiring a derivatization step to improve volatility and prevent thermal decomposition within the GC inlet.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for detecting trace levels of MBT in complex matrices like urine and wastewater.[2][5][6]
-
UV-Visible Spectrophotometry provides a simpler and more cost-effective method, suitable for the determination of MBT in less complex samples like cooling water systems.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used to detect MBT in environmental samples.
Table 1: Performance of HPLC Methods for MBT Detection
| Sample Matrix | Extraction Method | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Wastewater | Methylene (B1212753) Chloride Extraction | HPLC-UV | 5 ppb | - | 79% | [1] |
| Effluents and Sediments | Methylene Chloride Extraction | HPLC | 25 ppb | - | - | [1] |
| Water | Methyl Isobutylketone Extraction | HPLC | 10 ppb | - | - | [1] |
| Fish Tissues | Methyl Isobutylketone Extraction | HPLC | 1.0 µg/g | - | - | [1] |
| Engine Coolants | Direct Injection | HPLC-UV | - | - | 96-106% | [7] |
Table 2: Performance of GC and LC-MS/MS Methods for MBT Detection
| Sample Matrix | Extraction Method | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Water and Sediment | Methylene Chloride Extraction | GC-FPD | 40 ppb (water), 2 ppb (sediment) | - | - | [1] |
| Urine | Enzymatic Hydrolysis, Online-SPE | LC-MS/MS | 0.4 µg/L | 1 µg/L | - | [6][8] |
| Rubber Extracts | MTBE Extraction | LC-MS/MS | 6 ng/mL | - | 87.3% | [2] |
| Treated Wastewater | Solid-Phase Extraction (SPE) | LC-MS | - | 20-200 ng/L | - | [9] |
Table 3: Performance of UV-Visible Spectrophotometry for MBT Detection
| Sample Matrix | Method | Limit of Detection (LOD) | Concentration Range | R² | Reference |
| Cooling Water | Cu(II)-MBT Complex in CTAB Media | 0.162 mg/L (9.7 x 10⁻⁷ M) | 2.9 x 10⁻⁶ to 2.9 x 10⁻⁵ M | 0.9995 | [1] |
Experimental Protocols
Protocol 1: HPLC-UV for MBT in Wastewater
This protocol is based on the US EPA Method 640 for the determination of mercaptobenzothiazole in wastewaters.[3]
1. Sample Preparation and Extraction: a. Collect a 1-liter wastewater sample in a glass bottle. b. Immediately after collection, adjust the sample pH to a range of 6 to 8 using sodium hydroxide (B78521) or sulfuric acid.[3] c. Preserve the sample by icing or refrigerating at 4°C until extraction.[3] d. Pour the entire sample into a 2-liter separatory funnel. e. Add 60 mL of methylene chloride to the sample bottle, shake for 30 seconds to rinse the inner walls, and transfer the solvent to the separatory funnel.[3] f. Extract the sample by shaking the funnel for 2 minutes with periodic venting. g. Allow the organic layer to separate from the water phase for a minimum of 10 minutes.[3] h. Drain the methylene chloride extract into a collection flask. i. Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts. j. Dry and concentrate the extract to 1.0 mL.
2. Chromatographic Conditions:
- Column: Reverse-phase C18 column.[10]
- Mobile Phase: A mixture of acetonitrile (B52724) and water, with potential additives like phosphoric acid or formic acid for MS compatibility.[10][11]
- Flow Rate: Typically 1.0 mL/min.[10]
- Detection: UV detector at 254 nm.[7]
- Injection Volume: 20 µL.[10]
3. Calibration: a. Prepare a series of calibration standards of MBT in methanol (B129727) at a minimum of three concentration levels.[3] b. Analyze each standard and plot the peak area versus concentration to generate a calibration curve.
Protocol 2: LC-MS/MS for MBT in Urine
This protocol is adapted from methods developed for biomonitoring of MBT in human urine.[5][6]
1. Sample Preparation: a. Thaw the urine sample at room temperature and mix thoroughly. b. Take a 0.5 mL aliquot and place it in a 1.5 mL vial.[5] c. Add 10 µL of an internal standard solution (e.g., MBT-d4).[5] d. Add 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).[5] e. For hydrolysis of conjugated MBT, add 5 µL of β-glucuronidase, mix, and incubate for three hours at 37°C.[5]
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2][6]
- Column: A suitable reversed-phase column for separation.
- Mobile Phase: A gradient of acetonitrile and water with formic acid is commonly used.[2]
- Detection Mode: Multiple Reaction Monitoring (MRM) for specific transitions of MBT (e.g., m/z 168/135).[2]
3. Calibration: a. Prepare calibration standards in pooled urine over the desired concentration range (e.g., 0.5 µg/L to 10,000 µg/L).[5] b. Process the calibration standards in the same manner as the samples.[5]
Protocol 3: Spectrophotometric Determination of MBT in Cooling Water
This protocol is based on the formation of a colored complex between MBT and copper(II) ions.[1]
1. Reagent Preparation: a. MBT Standard Stock Solution: Prepare a stock solution of MBT (e.g., 5.988 M).[1] b. Copper Sulfate Solution: Prepare a solution of CuSO4. c. CTAB Solution: Prepare a 0.01% solution of cetyltrimethylammonium bromide (CTAB).[1] d. Borax (B76245) Buffer: Prepare a borax buffer solution with a pH of 9.0.[1]
2. Sample Analysis: a. Take a known volume of the cooling water sample. b. Add an excess of the CuSO4 solution. c. Add the 0.01% CTAB solution.[1] d. Adjust the pH to 9.0 using the borax buffer.[1] e. Measure the absorbance of the resulting Cu(II)-MBT complex using a UV-Visible spectrophotometer at the wavelength of maximum absorbance.
3. Calibration: a. Prepare a series of calibration standards with known concentrations of MBT (e.g., in the range of 2.9 × 10⁻⁶ to 2.9 × 10⁻⁵ M).[1] b. Treat the standards in the same manner as the samples. c. Construct a calibration curve by plotting absorbance versus concentration.
Visualizations
Caption: Workflow for HPLC-UV analysis of MBT in wastewater.
Caption: Workflow for LC-MS/MS analysis of MBT in urine.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pqri.org [pqri.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. series.publisso.de [series.publisso.de]
- 6. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Stability of sodium mercaptobenzothiazole solutions over time and temperature
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of sodium mercaptobenzothiazole (NaMBT) solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of this compound?
A1: To ensure maximum stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C). The container should be tightly sealed and protected from light. For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to prevent oxidative degradation.
Q2: What is the expected shelf-life of a this compound solution?
A2: When stored under ideal conditions in an unopened container, a 50% aqueous solution of this compound can have a shelf life of at least five years. However, the stability of diluted solutions prepared for experimental use will be shorter and is dependent on storage conditions, concentration, and the presence of potential contaminants.
Q3: My NaMBT solution has changed color. Is it still usable?
A3: A slight yellowing of the solution over time may occur and might not significantly impact its performance in all applications. However, a significant color change, such as turning dark amber or brown, or the formation of a precipitate, indicates probable degradation. It is highly recommended to perform a quality control check, such as HPLC analysis, to determine the concentration of the active ingredient before use.
Q4: What are the primary degradation products of this compound in an aqueous solution?
A4: The primary degradation pathways for this compound in aqueous solutions involve oxidation and hydrolysis. Oxidation can lead to the formation of 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). Under certain conditions, particularly exposure to high temperatures and extreme pH, hydrolysis can occur, and in the presence of strong oxidizing agents, further degradation to compounds like benzothiazole, carbon dioxide, carbon monoxide, and nitrogen oxides can take place.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low assay results | 1. Degradation of the NaMBT solution due to improper storage (e.g., elevated temperature, exposure to light and air). 2. Incompatibility with other components in the experimental setup. | 1. Prepare a fresh solution from a reliable stock. 2. Verify storage conditions of the stock solution. 3. Confirm the purity and concentration of the solution using a validated analytical method like HPLC. 4. Review the literature for any known incompatibilities with your experimental components. |
| Precipitate formation in the solution | 1. The solution may have been stored at too low a temperature, causing the solute to crystallize. 2. Degradation products may be insoluble in the aqueous solution. 3. Contamination of the solution. | 1. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it is likely due to degradation or contamination, and the solution should be discarded. 3. Filter the solution through a 0.22 µm filter before use if slight precipitation is observed and a fresh solution cannot be prepared immediately. However, it is crucial to re-qualify the solution's concentration. |
| Inconsistent results between experiments | 1. Use of NaMBT solutions of different ages or from different batches. 2. Variation in storage conditions of the solutions between experiments. 3. Inconsistent handling procedures (e.g., exposure to air for varying durations). | 1. Use a single, freshly prepared batch of NaMBT solution for a series of related experiments. 2. Standardize storage and handling procedures for all solutions. 3. Aliquot the stock solution to minimize repeated opening of the main container. |
Stability Data (Illustrative)
The following tables present illustrative data on the stability of a 1% aqueous this compound solution under different temperature conditions. This data is intended to provide a general understanding of the stability profile. Actual results may vary based on specific experimental conditions.
Table 1: Stability of 1% NaMBT Solution at Different Temperatures Over 30 Days
| Storage Temperature (°C) | Day 0 (%) | Day 7 (%) | Day 14 (%) | Day 30 (%) |
| 4 | 100.0 | 99.8 | 99.5 | 99.1 |
| 25 | 100.0 | 98.5 | 97.1 | 94.3 |
| 40 | 100.0 | 95.2 | 90.7 | 82.4 |
Table 2: Accelerated Stability of 1% NaMBT Solution at 50°C
| Time (Days) | Remaining NaMBT (%) |
| 0 | 100.0 |
| 3 | 92.3 |
| 7 | 85.1 |
| 14 | 72.5 |
| 21 | 61.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound in the presence of its primary degradation product, 2,2'-dithiobis(benzothiazole) (MBTS).
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and a phosphate (B84403) buffer (pH 6.5) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Simplified degradation pathway of this compound.
Technical Support Center: Degradation of Sodium Mercaptobenzothiazole (NaMBT) in Industrial Wastewater
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of sodium mercaptobenzothiazole (NaMBT) in industrial wastewater.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (NaMBT) in industrial wastewater?
A1: The primary degradation pathways for NaMBT in industrial wastewater include microbial degradation (aerobic, anaerobic, and microaerobic), photolytic degradation, and advanced oxidation processes (AOPs) such as ozonation and photocatalysis.[1][2][3]
Q2: What are the common intermediates and final byproducts of NaMBT degradation?
A2: Common intermediates of NaMBT degradation include benzothiazole (B30560) (BT), 2-hydroxybenzothiazole (B105590) (OBT), benzothiazole-2-sulfonic acid (BTSA), and 2-methylthiobenzothiazole (MTBT).[1][2][4] Under complete mineralization, the final byproducts are typically carbon dioxide, water, sulfate (B86663), and ammonium (B1175870) ions.[5][6]
Q3: Is NaMBT readily biodegradable?
A3: NaMBT is generally considered to be resistant to biodegradation and can be toxic to microorganisms at high concentrations.[2][5] However, specific microbial strains and specialized treatment processes like sequencing batch reactors (SBRs) have shown effectiveness in its degradation.[1][7]
Q4: What is the role of Advanced Oxidation Processes (AOPs) in NaMBT degradation?
A4: AOPs are effective in degrading NaMBT and its recalcitrant byproducts.[3][8][9] Processes like ozonation, Fenton, and photocatalysis generate highly reactive radicals (e.g., hydroxyl and sulfate radicals) that can break down the complex structure of NaMBT.[3][8]
Troubleshooting Guides
Issue 1: Low degradation efficiency in microbial treatment.
-
Potential Cause: Toxicity of NaMBT to the microbial consortium. NaMBT can inhibit the growth and activity of microorganisms, especially at high concentrations.[5][10]
-
Recommended Solution:
-
Acclimatization: Gradually introduce NaMBT into the microbial culture to allow for acclimatization and the development of resistant strains.
-
Concentration Control: Maintain the influent concentration of NaMBT below inhibitory levels. Biological purification of wastewaters from 2-mercaptobenzothiazole (B37678) (MBT) production can be achieved if the MBT influent concentration is 100 mg/l at maximum.[10]
-
Bioaugmentation: Introduce specialized microbial strains known to degrade benzothiazoles, such as Alcaligenes sp. or Rhodococcus sp.[5][7]
-
Co-substrate Addition: Provide an easily degradable carbon source to support microbial growth and co-metabolism of NaMBT.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Potential Cause: Formation of unexpected degradation intermediates or byproducts. The degradation pathway can be complex and influenced by experimental conditions.
-
Recommended Solution:
-
Mass Spectrometry Analysis: Utilize LC-MS/MS or GC-MS to identify the mass of the unknown peaks and elucidate their structures.[11]
-
Literature Review: Compare the mass-to-charge ratio (m/z) of the unknown peaks with known degradation products of NaMBT reported in the literature.[12]
-
Control Experiments: Run control experiments without the degrading agent (e.g., microorganisms, catalyst) to ensure the peaks are not from the background matrix.
-
Issue 3: Incomplete mineralization in Advanced Oxidation Processes (AOPs).
-
Potential Cause: Insufficient oxidant dose, inappropriate pH, or the presence of radical scavengers in the wastewater matrix.[13]
-
Recommended Solution:
-
Optimize Operating Parameters: Systematically vary the oxidant concentration (e.g., H₂O₂, ozone), catalyst loading, and pH to find the optimal conditions for mineralization.[3]
-
Identify and Mitigate Scavengers: Analyze the wastewater for common radical scavengers like carbonate and bicarbonate ions, which can inhibit the degradation process.[13] Adjusting the pH can sometimes mitigate their effect.
-
Combination of AOPs: Consider combining different AOPs (e.g., UV/H₂O₂ with ozonation) to enhance the generation of reactive radicals and achieve complete mineralization.[8]
-
Experimental Protocols
Protocol 1: Microaerobic Degradation of NaMBT using Alcaligenes sp.
This protocol is based on the methodology for investigating the microaerobic degradation of 2-Mercaptobenzothiazole (the acidic form of NaMBT).[7][14]
-
Culture Preparation:
-
Isolate and cultivate a bacterial strain capable of utilizing NaMBT as a sole carbon and energy source (e.g., Alcaligenes sp.).
-
Grow the strain in a minimal salt medium with NaMBT as the primary carbon source.
-
-
Degradation Experiment:
-
Inoculate a defined concentration of NaMBT (e.g., 50 mg/L) in the minimal salt medium with the prepared bacterial culture.[14]
-
Incubate the culture under microaerobic conditions at a controlled temperature (e.g., 37°C) and agitation.
-
Collect samples at regular time intervals (e.g., every 12 hours) for analysis.[7]
-
-
Analysis:
-
Centrifuge the collected samples to separate the biomass.
-
Analyze the supernatant for residual NaMBT and degradation intermediates using High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array detector.[7]
-
Monitor the Total Organic Carbon (TOC) to assess the extent of mineralization.[14]
-
Protocol 2: Photocatalytic Degradation of NaMBT using TiO₂
This protocol provides a general procedure for assessing the photocatalytic degradation of NaMBT.
-
Catalyst Preparation:
-
Synthesize or procure a suitable photocatalyst, such as Titanium Dioxide (TiO₂). Doping with metal ions like Neodymium (Nd³⁺) can enhance photocatalytic activity.[15]
-
-
Photoreactor Setup:
-
Prepare an aqueous solution of NaMBT of a known concentration in a photoreactor.
-
Disperse the photocatalyst in the solution.
-
Irradiate the suspension with a suitable light source (e.g., UV lamp or simulated solar light).[16]
-
-
Degradation Monitoring:
Quantitative Data Summary
| Degradation Method | Initial NaMBT Conc. | Efficiency/Rate | Key Intermediates Identified | Reference |
| Microaerobic Degradation | 50 mg/L | 86% degradation after 72 hours | Polar compounds | [14] |
| Activated Sludge Treatment | ~3.4 µg/L (total BTs) | 90% removal of 2-mercaptobenzothiazole | Benzothiazole-2-sulfonic acid, 2-methylthiobenzothiazole | [4] |
| Ozonation | 661-1055 mg/L | Total removal after 20 minutes | Benzothiazole (BT), 2-hydroxybenzothiazole (OBT) | [2][18] |
| Gamma Irradiation | 20 mg/L | 82% removal at an absorbed dose of 1.2 kGy | Sulfate ions | [6] |
| SviDyP Enzyme Degradation | 100 ppm | Complete degradation | Six distinct breakdown products | [12] |
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Removal of the 2-Mercaptobenotiazole from Model Wastewater by Ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. mdpi.com [mdpi.com]
- 9. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Microaerobic degradation of 2-Mercaptobenzothiazole present in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. jscholaronline.org [jscholaronline.org]
- 18. researchgate.net [researchgate.net]
Interference of other water treatment chemicals on sodium mercaptobenzothiazole performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Sodium 2-mercaptobenzothiazole (B37678) (NaMBT) in water treatment applications. NaMBT is a widely used corrosion inhibitor, particularly for copper and its alloys. However, its performance can be affected by other chemicals present in water treatment formulations. This guide addresses common interference issues to assist you in your experimental design and analysis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the use of NaMBT, providing potential causes and solutions.
| Problem | Potential Causes | Recommended Actions & Solutions |
| Reduced Corrosion Inhibition of Copper | Presence of Oxidizing Biocides: Chemicals like chlorine, hypochlorite, or bromine can degrade NaMBT.[1] | - Quantify Oxidant Residual: Determine the concentration of the oxidizing biocide. - Increase NaMBT Dosage: A higher initial concentration of NaMBT may be required to compensate for degradation. - Alternative Biocide: Consider using a non-oxidizing biocide that is compatible with NaMBT. - Dechlorination: If chlorine is essential, consider a dechlorination step before the addition of NaMBT. |
| Low pH of the System: NaMBT is the sodium salt of 2-mercaptobenzothiazole (MBT) and will convert to the less soluble MBT at a pH below 7.[2] This reduces its availability and effectiveness as a corrosion inhibitor. | - Monitor and Adjust pH: Maintain the system pH above 7 to ensure NaMBT remains in its active, soluble form. The deprotonated thiolate form is most abundant at alkaline pH.[3] | |
| Precipitation or Cloudiness in the Treatment Solution | Low pH: As mentioned, NaMBT can precipitate out of solution at acidic pH levels.[2] | - Verify and Adjust pH: Ensure the pH of your stock solution and the final application environment is above 7. |
| Incompatibility with Other Additives: Certain chemical interactions can lead to the formation of insoluble products. | - Conduct Compatibility Jar Tests: Before full-scale application, mix the intended chemicals in a small container to observe for any precipitation or other signs of incompatibility. | |
| Inconsistent or Non-reproducible Experimental Results | Degradation of NaMBT Stock Solution: NaMBT solutions can degrade over time, especially when exposed to light or air. | - Proper Storage: Store NaMBT solutions in a cool, dark place in a well-sealed container. - Fresh Solutions: Prepare fresh NaMBT solutions for critical experiments. |
| Analytical Method Issues: The method used to quantify NaMBT may not be specific or may induce degradation. | - Use Validated Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are reliable methods for quantifying NaMBT and its degradation products.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemicals that interfere with the performance of NaMBT?
A1: The most significant interference comes from oxidizing biocides . Chemicals such as chlorine, sodium hypochlorite, and bromine readily oxidize NaMBT, reducing its effectiveness as a corrosion inhibitor.[1] This oxidation process can lead to the formation of 2,2'-dithiobis(benzothiazole) (B116540) (MBTS), a disulfide compound.
Another critical factor is pH . NaMBT is the salt of a weak acid and will precipitate out of solution as 2-mercaptobenzothiazole (MBT) if the pH drops below 7, making it unavailable for corrosion protection.[2]
Additionally, there is a known incompatibility with the non-oxidizing biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA) .[2]
Q2: Can NaMBT be used in combination with other corrosion inhibitors?
A2: Yes, NaMBT can exhibit synergistic effects when used with other corrosion inhibitors. For instance, it can be effectively combined with other inhibitors to enhance the protection of various metals in a system.
Q3: How does pH affect the stability and efficacy of NaMBT?
A3: The pH of the water system is a critical parameter for the performance of NaMBT.
-
Alkaline pH (>7): In alkaline conditions, NaMBT exists in its deprotonated, water-soluble thiolate form, which is the active form for corrosion inhibition.[3]
-
Acidic pH (<7): Below a pH of 7, NaMBT protonates to form 2-mercaptobenzothiazole (MBT), which has low water solubility and will precipitate from the solution, rendering it ineffective as a corrosion inhibitor.[2]
Therefore, it is crucial to maintain a neutral to alkaline pH in water treatment systems where NaMBT is used.
Q4: What are the degradation products of NaMBT, and how can they be monitored?
A4: The primary degradation product of NaMBT in the presence of oxidizing agents is 2,2'-dithiobis(benzothiazole) (MBTS), also known as dibenzothiazyl disulfide.[7] Other potential degradation byproducts can also be formed.[3]
The concentration of NaMBT and its degradation products can be effectively monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for the simultaneous determination of MBT and MBTS.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for detecting and quantifying NaMBT and its degradation products, even at low concentrations.[4][5]
Experimental Protocols
Protocol 1: Determination of NaMBT and MBTS by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the simultaneous analysis of NaMBT (as MBT after acidification) and its primary oxidation product, MBTS.
1. Sample Preparation:
- Acidify the water sample to a pH of 4.0 using an appropriate acid (e.g., orthophosphoric acid) to convert NaMBT to MBT.
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., Microbondapak C18, 10 µm, 30 cm).[6]
- Mobile Phase: A mixture of tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and a buffer solution (e.g., 1.42 g/L sodium phosphate) in a 40:40:20 v/v ratio, with the pH adjusted to 4.0.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detector: UV detector at 240 nm.[6]
- Injection Volume: 20 µL.[6]
3. Calibration:
- Prepare standard solutions of MBT and MBTS in a suitable solvent (e.g., THF) at various concentrations.
- Inject the standards to generate a calibration curve by plotting peak area against concentration.
4. Analysis:
- Inject the prepared sample and record the chromatogram.
- Identify and quantify the peaks corresponding to MBT and MBTS by comparing their retention times and peak areas to the calibration standards.
Protocol 2: LC-MS/MS Analysis for NaMBT and its Degradation Products
This protocol outlines a more sensitive method for the detailed analysis of NaMBT degradation.
1. Sample Preparation:
- Filter the water sample using a 0.45 µm filter.
- For urine samples, enzymatic hydrolysis may be necessary to release conjugated MBT.[5]
2. LC-MS/MS System and Conditions:
- Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm, 1.2 mm x 50 mm).[8]
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[8]
- Flow Rate: 0.4 mL/min.[8]
- Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in either positive or negative mode.
- Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of NaMBT and its expected degradation products.[3]
3. Data Analysis:
- Identify and quantify the target analytes by comparing their retention times and MRM transitions to those of authentic standards.
- Full scan mode can be used to identify unknown degradation products.[3]
Visualizations
Logical Relationship of NaMBT Interference
Caption: Interference pathways affecting NaMBT performance.
Experimental Workflow for Interference Analysis
Caption: Workflow for analyzing NaMBT interference.
References
- 1. mdpi.com [mdpi.com]
- 2. amsainc.com [amsainc.com]
- 3. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pqri.org [pqri.org]
- 5. series.publisso.de [series.publisso.de]
- 6. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Mercaptobenzothiazole degradation in laboratory fed-batch systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Mercaptobenzothiazole (NaMBT) for Effective Corrosion Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium mercaptobenzothiazole (NaMBT) as a corrosion inhibitor. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by this compound (NaMBT)?
A1: this compound (NaMBT) primarily functions as a film-forming inhibitor, especially for copper and its alloys. The mechanism involves the chemical adsorption of the NaMBT molecule onto the metal surface or a chelation reaction.[1] This forms a protective, passive film that acts as a barrier, slowing down both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
Q2: What is a typical starting concentration for NaMBT in a cooling water system?
A2: A common starting dosage for NaMBT in circulating cool water systems is 4 mg/L. However, the optimal concentration can vary significantly depending on the specific metal being protected, the composition of the water, and the operating conditions of the system.
Q3: Is NaMBT effective for inhibiting corrosion of metals other than copper?
A3: While NaMBT is most renowned for its efficacy in protecting copper and its alloys, it has also been shown to provide corrosion inhibition for other metals, including mild steel and aluminum, often in synergistic formulations with other inhibitors.[2]
Q4: What is the influence of pH on the effectiveness of NaMBT?
A4: The pH of the aqueous environment is a critical factor. Below a pH of 7, the sodium salt (NaMBT) will be protonated to form the less soluble mercaptobenzothiazole (MBT).[1] The stability and efficacy of the protective film can be pH-dependent, with optimal performance often observed in neutral to slightly alkaline conditions.[3]
Q5: Can NaMBT be used in combination with other water treatment chemicals?
A5: Yes, NaMBT is often used in combination with other water treatment chemicals to achieve a broader spectrum of protection. For instance, it has a synergistic effect with sodium phosphate (B84403) in protecting mild steel.[2] However, compatibility with all other chemicals, especially strong oxidizing biocides, should be verified to prevent degradation of the inhibitor.
Troubleshooting Guides
This section addresses common issues encountered during the application and testing of NaMBT as a corrosion inhibitor.
Low Inhibition Efficiency
Problem: The observed corrosion inhibition efficiency is lower than expected despite adding the recommended concentration of NaMBT.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Concentration | The optimal NaMBT concentration is system-dependent. The initial dosage may be too low for your specific conditions (e.g., high levels of corrosive ions, high temperature). Gradually increase the inhibitor concentration and monitor the corrosion rate to determine the optimal dosage. |
| pH Out of Optimal Range | NaMBT's effectiveness can be pH-sensitive. Measure the pH of your system. If it is acidic, the less soluble MBT may precipitate, reducing its availability. Adjust the pH to a neutral or slightly alkaline range if appropriate for your system.[1][3] |
| Presence of Oxidizing Agents | Strong oxidizing agents, such as certain biocides (e.g., chlorine), can degrade NaMBT, reducing its effectiveness.[4] If possible, switch to a non-oxidizing biocide or add the NaMBT after the oxidizing biocide has dissipated. |
| Inhibitor Degradation | Prolonged exposure to air and light can lead to the degradation of NaMBT.[1][5] Ensure proper storage of the inhibitor solution and minimize its exposure to harsh environmental conditions. |
| Interference from Other Ions | The presence of certain ions in the water can interfere with the formation of the protective film. For example, the presence of iron can reduce NaMBT to benzothiazole.[1] Analyze the water chemistry to identify potential interfering ions. |
| Inadequate Film Formation Time | Film-forming inhibitors like NaMBT require sufficient time to form a stable protective layer on the metal surface. Ensure adequate circulation and contact time after adding the inhibitor before evaluating its performance. |
Inconsistent or Noisy Electrochemical Data
Problem: Potentiodynamic polarization or Electrochemical Impedance Spectroscopy (EIS) data is noisy, irreproducible, or shows unexpected features.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Electrode Connection | Ensure all electrical connections to the working, reference, and counter electrodes are secure and free of corrosion. A high-impedance connection to the reference electrode is a common source of noise. |
| Air Bubbles on Electrode Surface | Air bubbles adhering to the working electrode surface can block the inhibitor from reaching the metal and can cause fluctuations in the measured current. Gently dislodge any visible bubbles before starting the measurement. |
| Unstable Open Circuit Potential (OCP) | Allow the system to stabilize for a sufficient period (typically 30-60 minutes) to reach a steady OCP before initiating potentiodynamic polarization or EIS measurements. A drifting OCP can distort the results. |
| External Electrical Noise | Electrical noise from nearby equipment can interfere with sensitive electrochemical measurements. If possible, use a Faraday cage to shield the electrochemical cell. |
| Inhibitor Film Instability | The protective film formed by NaMBT may not be fully stable, leading to fluctuations in the electrochemical response. This can sometimes manifest as an inductive loop in the low-frequency region of an EIS plot, which may be related to the relaxation of adsorbed species on the electrode surface.[6] |
Quantitative Data Summary
The following tables summarize the inhibition efficiency of 2-Mercaptobenzothiazole (B37678) (MBT), the active form of NaMBT, on different metals under various conditions.
Table 1: Inhibition Efficiency of MBT on Copper in 3 wt.% NaCl Solution
| Concentration of MBT | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - Weight Loss |
| Varies | Up to 99.34% | Up to 93% |
| Data from a study on copper corrosion inhibition by 2-Mercaptobenzothiazole.[7] |
Table 2: Inhibition Efficiency of MBT on Mild Steel in 1 M HCl Solution
| Concentration of MBT | Inhibition Efficiency (%) |
| Increasing Concentration | Efficiency increases with concentration |
| Inhibition efficiency is also dependent on temperature, decreasing as temperature rises.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.
Weight Loss Method
Objective: To determine the corrosion rate and inhibition efficiency of NaMBT by measuring the weight loss of a metal coupon over a specific period.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known surface area
-
Corrosive solution (e.g., 1 M HCl, 3.5% NaCl)
-
NaMBT solution of desired concentrations
-
Analytical balance
-
Polishing paper (various grits)
-
Acetone and distilled water for cleaning
-
Drying oven
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with distilled water, degrease with acetone, and dry in an oven.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentrations of NaMBT. Ensure the entire surface of the coupon is exposed to the solution.
-
Exposure: Maintain the setup at a constant temperature for a predetermined duration (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons, and clean them to remove corrosion products. This may involve gentle brushing, followed by rinsing with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons thoroughly and reweigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
Objective: To evaluate the effect of NaMBT on the anodic and cathodic corrosion reactions and to determine the corrosion current density (i_corr).
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): The metal sample under investigation.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive solution with and without NaMBT.
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
OCP Stabilization: Allow the system to stabilize for at least 30-60 minutes until a stable Open Circuit Potential (OCP) is achieved.
-
Polarization Scan: Perform a potentiodynamic scan by applying a potential range (e.g., ±250 mV) around the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100, where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation and properties of the protective inhibitor film on the metal surface.
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Electrochemical cell and electrodes as described for potentiodynamic polarization.
Procedure:
-
Cell Setup and Stabilization: Prepare the electrodes and set up the electrochemical cell as for the potentiodynamic polarization experiment. Allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100, where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizations
References
- 1. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Challenges in the analytical determination of sodium mercaptobenzothiazole in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical determination of sodium mercaptobenzothiazole (NaMBT) and its parent compound 2-mercaptobenzothiazole (B37678) (MBT) in complex matrices. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Encountering issues during the analysis of NaMBT is common due to its reactivity and the complexity of many sample matrices. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be efficient for the specific matrix.[1][2] | - Optimize the extraction solvent. Methyl tert-butyl ether (MTBE) has been shown to be effective for rubber samples.[1]- For aqueous samples, consider liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) and toluene (B28343) at an appropriate pH (e.g., 8.5 for wastewater).[2]- Employ solid-phase extraction (SPE) with a suitable sorbent for complex aqueous matrices.[3][4] |
| Analyte Degradation: NaMBT/MBT can be unstable under certain conditions. MBT can be formed from the degradation of other related compounds.[1] | - Ensure sample storage conditions are appropriate (e.g., cool, dark).- Minimize sample processing time.- Investigate the stability of NaMBT in your specific matrix and analytical conditions. | |
| Poor Phase Separation (LLE): Emulsion formation can trap the analyte. | - Centrifuge the sample to break the emulsion.- Add a small amount of a different solvent or salt to alter the phase characteristics. | |
| Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening) | Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample extract before injection. |
| Secondary Interactions: Silanol (B1196071) groups on the HPLC column can interact with the analyte.[5] | - Use a column with low silanol activity or an end-capped column.[5]- Adjust the mobile phase pH. For reverse-phase HPLC, adding a small amount of acid like formic or phosphoric acid can improve peak shape.[5] | |
| Inappropriate Mobile Phase: The mobile phase composition is not optimized for the analyte and column. | - Optimize the mobile phase composition (e.g., acetonitrile (B52724):water ratio) and the pH.[6] | |
| Signal Suppression or Enhancement in LC-MS | Matrix Effects: Co-eluting endogenous components from the matrix can interfere with the ionization of the analyte in the mass spectrometer source.[7][8] This is a common issue in complex matrices like biological fluids and wastewater.[3][7] | - Improve sample cleanup to remove interfering matrix components. This can be achieved through more selective SPE or LLE procedures.[8]- Use an isotopically labeled internal standard to compensate for matrix effects.[9][10][11]- Dilute the sample extract to reduce the concentration of interfering substances.[8]- Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.[7] |
| Inconsistent or Non-Reproducible Results | Variability in Sample Preparation: Inconsistent extraction times, solvent volumes, or pH adjustments. | - Standardize all steps of the sample preparation protocol.- Use automated sample preparation systems if available. |
| Instrument Instability: Fluctuations in the HPLC pump, detector, or mass spectrometer. | - Perform regular instrument maintenance and calibration.- Monitor system suitability parameters throughout the analytical run. | |
| Sample Heterogeneity: The analyte may not be evenly distributed throughout the sample matrix. | - Ensure the sample is thoroughly homogenized before taking a subsample for analysis. | |
| Difficulty in Quantifying Total MBT in Biological Samples | Presence of Conjugates: In biological systems, MBT is often metabolized and excreted as conjugates (e.g., glucuronides, sulfates).[9][10] | - Incorporate an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) in the sample preparation to cleave the conjugates and release free MBT for analysis.[9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining NaMBT/MBT?
A1: The most prevalent and robust methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][12] LC-MS/MS is particularly favored for complex matrices due to its high sensitivity and selectivity.[1][3][9][10] Polarography has also been described for the analysis of NaMBT in inhibited glycol products.[13]
Q2: Why is Gas Chromatography (GC) not typically recommended for MBT analysis?
A2: Many benzothiazole (B30560) compounds, including MBT, can be thermally labile and may decompose in the hot GC inlet, leading to inaccurate quantification.[1][2] HPLC-based methods avoid this issue.
Q3: What is the importance of sample preparation in the analysis of NaMBT?
A3: Sample preparation is a critical step to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.[8][14] Inadequate sample preparation can lead to significant challenges such as matrix effects in LC-MS, low recovery, and poor data quality.[4][7]
Q4: How can I overcome matrix effects in my LC-MS/MS analysis of MBT?
A4: Matrix effects, which cause ion suppression or enhancement, are a major challenge.[7] Strategies to mitigate them include:
-
Effective Sample Cleanup: Utilizing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3][8]
-
Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., MBT-d4) is the gold standard for correcting for matrix effects and improving accuracy.[9][10][11]
-
Chromatographic Separation: Optimizing the HPLC method to separate MBT from co-eluting matrix components.[7]
-
Sample Dilution: A simple yet effective approach to reduce the concentration of matrix components.[8]
Q5: When analyzing biological samples like urine, is there a special consideration I need to take?
A5: Yes. In humans and other organisms, MBT is often metabolized into conjugates like glucuronides and sulfates.[9][10] To determine the total MBT exposure, it is necessary to perform an enzymatic hydrolysis step to convert these conjugates back to free MBT before extraction and analysis.[9][10][11]
Q6: What are typical extraction solvents for MBT from solid or semi-solid matrices?
A6: The choice of solvent depends on the matrix. For rubber materials, a mixture of chloroform (B151607) and methanol (B129727) has been used, as well as methyl tert-butyl ether (MTBE), which is noted for its powerful extraction, low toxicity, and inertness towards MBT.[1][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the determination of MBT in various matrices, as reported in the literature.
Table 1: Performance of LC-MS/MS Methods for MBT Analysis
| Matrix | Sample Preparation | LOQ | LOD | Recovery (%) | Reference(s) |
| Human Urine | Enzymatic Hydrolysis, Column Switching | 1 µg/L | 0.4 µg/L | Not Reported | [9][10] |
| Rubber Extract | MTBE Extraction | 50 ng/mL (Linear Range) | 6 ng/mL | 87.3 - 87.7 | [1] |
| Wastewater | SPE | 20 - 200 ng/L | Not Reported | Not Reported | [3] |
Table 2: Performance of HPLC-UV Methods for MBT Analysis
| Matrix | Mobile Phase | Wavelength | Recovery (%) | RSD (%) | Reference(s) |
| Rubber Vulcanizates | THF:Acetonitrile:Buffer (40:40:20) | 240 nm | 98.63 | 0.51 | [6] |
Experimental Protocols
Method 1: Determination of Total MBT in Human Urine by LC-MS/MS
This protocol is based on methods developed for human biomonitoring.[9][10][11]
-
Sample Preparation:
-
To 1 mL of urine sample in a suitable vial, add an internal standard solution (e.g., MBT-d4).
-
Add a buffer solution to adjust the pH for optimal enzyme activity (e.g., acetate buffer).
-
Add β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate the mixture (e.g., at 37°C overnight) to allow for the cleavage of MBT conjugates.
-
After incubation, stop the reaction (e.g., by adding acid or a quenching solvent).
-
Centrifuge the sample to pellet any precipitates.
-
-
Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
A column-switching technique can be employed for online sample cleanup and concentration.[9][10]
-
LC Conditions (Example):
-
Analytical Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.[5]
-
-
MS/MS Conditions (Example):
-
-
Quantification:
-
Create a calibration curve using pooled urine samples spiked with known concentrations of MBT and the internal standard, processed in the same manner as the samples.
-
Quantify the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area.
-
Method 2: Determination of MBT in Wastewater by SPE and LC-MS
This protocol is adapted from methodologies for environmental water analysis.[2][3]
-
Sample Preparation (SPE):
-
Condition a polymeric SPE cartridge with methanol followed by deionized water.
-
Pass the wastewater sample (e.g., 100 mL) through the cartridge.
-
Wash the cartridge with deionized water to remove salts and polar interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the analyte from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to near dryness and reconstitute in the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of acetonitrile and water.
-
-
MS Conditions (Example):
-
Ionization Mode: ESI in both positive and negative modes may be necessary to detect a range of benzothiazoles. MBT is typically detected in negative ion mode.[3]
-
-
-
Quantification:
-
Due to significant matrix effects in wastewater, quantification via the standard addition method is recommended for reliable results.[3]
-
Visualizations
Caption: A troubleshooting decision tree for NaMBT analysis.
Caption: General workflow for NaMBT analysis in complex matrices.
References
- 1. pqri.org [pqri.org]
- 2. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. series.publisso.de [series.publisso.de]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. The determination of this compound and benzotriazole in inhibited glycol products - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Overcoming solubility issues of mercaptobenzothiazole in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with mercaptobenzothiazole (MBT) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic solubility of mercaptobenzothiazole (MBT) in water?
A1: Mercaptobenzothiazole is classified as a compound with low aqueous solubility.[1][2] Its solubility is significantly influenced by the pH and temperature of the solution. The reported solubility in water at 20-24°C is generally low, around 100-120 mg/L at neutral pH.[1][3]
Data Presentation: Solubility of MBT
| Solvent/Condition | Temperature (°C) | Solubility | Reference |
| Water | 20 | 117 mg/L | [1] |
| Water (pH 5) | Not Specified | 51 mg/L | [3] |
| Water (pH 7) | Not Specified | 118 mg/L | [3] |
| Water (pH 9) | Not Specified | 900 mg/L | [3] |
| Water | 19 | < 100 mg/L | [4] |
| Ethanol (B145695) | Not Specified | 20 g/L | [3] |
| Acetone | Not Specified | 100 g/L | [3] |
Q2: Why is my MBT powder not dissolving in neutral water?
A2: MBT's molecular structure, which exists predominantly in the less soluble thione tautomeric form, contributes to its poor solubility in neutral water.[1][5] The compound is crystalline and possesses a high melting point, which often correlates with low aqueous solubility.[1][4] Without intervention, achieving a significant concentration in pure, neutral water is challenging.
Q3: How does pH affect the solubility of MBT?
A3: The solubility of MBT is highly dependent on pH because it is a weak acid with a pKa of approximately 7.03.[1] In solutions with a pH above its pKa, the molecule deprotonates to form the more soluble thiolate salt. Conversely, in acidic or neutral solutions (pH ≤ 7), it remains in its less soluble, protonated form. Therefore, increasing the pH of the aqueous solution is the most effective method for enhancing MBT solubility.[3][5]
Caption: Effect of pH on Mercaptobenzothiazole (MBT) solubility equilibrium.
Q4: Can I use co-solvents to dissolve MBT for my experiments?
A4: Yes, using a co-solvent is a viable strategy. MBT is soluble in various organic solvents, including acetone, ethanol, and ethyl acetate.[1][4][6][7] By preparing a concentrated stock solution of MBT in a water-miscible organic solvent (like ethanol or acetone), you can then dilute it into your aqueous experimental medium. This technique, known as co-solvency, reduces the interfacial tension between the compound and water, improving solvation.[8]
Q5: Are there advanced methods to improve the aqueous solubility of MBT?
A5: For applications requiring higher concentrations or avoiding pH extremes and organic solvents, cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble molecules like MBT, forming an "inclusion complex" that has significantly improved water solubility and stability.[11][12][13]
Caption: Conceptual diagram of MBT forming a soluble inclusion complex with cyclodextrin.
Q6: Are there stability concerns when preparing and storing MBT solutions?
A6: Yes. The stability of MBT in aqueous solutions can be influenced by the presence of iron ions; it is more stable in neutral or alkaline solutions containing iron than in acidic ones.[1] MBT is also susceptible to oxidation, particularly by strong oxidizing agents like ozone.[1] For storage, it is advisable to use glass vials and refrigerate the solution at around 4°C, where it can be stable for several weeks.[14]
Troubleshooting Guides
Problem: My MBT powder will not dissolve in my neutral aqueous buffer.
This guide provides a systematic workflow to dissolve MBT in an aqueous medium.
Caption: Step-by-step workflow for troubleshooting MBT solubility issues.
Steps:
-
Initial Attempt: Add the weighed MBT powder to your buffer and stir vigorously for 15-20 minutes. Gentle heating (30-40°C) may also be attempted.
-
Evaluate: If the solution remains cloudy or contains undissolved particles, proceed to the next step.
-
pH Adjustment: While stirring, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH and the solution's clarity. The powder should dissolve as the pH increases above 7.5-8.0.[3][6]
-
Finalize: Once the solution is clear, you can make final volume adjustments with your buffer. If necessary, readjust the pH back towards your target, but be aware that precipitation may occur if the pH drops below 7.5.
-
Alternative Method: If raising the pH is not suitable for your experiment, you must use an alternative method like co-solvency (see Protocol 2).
Experimental Protocols
Protocol 1: Preparation of an Aqueous MBT Stock Solution using pH Adjustment
This protocol is the most common and effective method for preparing a purely aqueous solution of MBT.
-
Weigh MBT: Accurately weigh the desired amount of MBT powder.
-
Initial Suspension: Place the powder in a beaker or flask containing approximately 70-80% of the final desired volume of your aqueous buffer.
-
Alkalinize to Dissolve: While stirring vigorously, add 1 M NaOH drop by drop until all the MBT powder has completely dissolved. The solution should become clear. This method is adapted from industrial purification processes where MBT is dissolved in a sodium hydroxide solution.[5][15][16]
-
Adjust Volume: Add the remaining buffer to reach the final desired volume.
-
Adjust pH: Carefully monitor the pH and, if necessary, adjust it to your final target pH using dilute HCl or your buffer's acidic component. Be cautious, as lowering the pH too much (near or below 7.0) can cause the MBT to precipitate out of solution.
-
Filter Sterilize: If required for your application, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of an MBT Stock Solution using a Co-solvent System
Use this method when a specific pH cannot be altered or when a non-alkaline solution is required.
-
Select Co-solvent: Choose a water-miscible organic solvent in which MBT is readily soluble, such as ethanol or acetone.[3][7]
-
Weigh MBT: Accurately weigh the desired amount of MBT powder.
-
Dissolve in Co-solvent: Add the MBT powder to a small volume of the chosen co-solvent (e.g., 1-2 mL of ethanol for every 10-20 mg of MBT). Vortex or stir until fully dissolved, creating a concentrated organic stock solution.
-
Dilute into Aqueous Phase: While vortexing or stirring the bulk of your aqueous buffer, add the concentrated organic stock solution dropwise and slowly. Adding it too quickly can cause localized precipitation.
-
Finalize: Ensure the final concentration of the organic solvent in your aqueous solution is low enough not to interfere with your experiment (typically <1%, but this is system-dependent).
Protocol 3: Enhancing MBT Solubility using β-Cyclodextrin (Kneading Method)
This advanced method creates a more soluble inclusion complex, suitable for sensitive applications.
-
Molar Ratio: Determine the desired molar ratio of MBT to β-cyclodextrin (a 1:1 ratio is common to start with).
-
Weigh Components: Accurately weigh out both MBT and β-cyclodextrin.
-
Form Paste: Place the β-cyclodextrin powder in a mortar. Add a small amount of water or a water-ethanol mixture to form a consistent paste.
-
Knead: Add the MBT powder to the paste and knead thoroughly with a pestle for 30-45 minutes. The mechanical energy from kneading facilitates the inclusion of the MBT molecule into the cyclodextrin cavity.[11]
-
Dry: Dry the resulting kneaded product in an oven at 40-50°C until a constant weight is achieved, or dry it under a vacuum.
-
Pulverize and Dissolve: The resulting dried powder is the MBT-cyclodextrin complex. This powder can be pulverized and should dissolve much more readily in your aqueous buffer than MBT alone.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 6. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. series.publisso.de [series.publisso.de]
- 15. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 16. US4515957A - Purification of mercaptobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Sodium Mercaptobenzothiazole (NaMBT) as a Corrosion Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sodium 2-mercaptobenzothiazole (B37678) (NaMBT) as a corrosion inhibitor, with a specific focus on the influence of pH on its efficiency. The information is tailored for researchers, scientists, and professionals in industrial water treatment and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH range for using NaMBT as a corrosion inhibitor?
A1: The optimal pH for NaMBT is generally in the neutral to alkaline range, typically above pH 7.0 .[1] This is because NaMBT is the sodium salt of 2-mercaptobenzothiazole (MBT). Maintaining a pH above 7.0 keeps the inhibitor in its dissociated, more soluble anionic form, preventing it from precipitating out of the solution.[1][2] Below pH 7, the anion is protonated to form the less soluble MBT, which can reduce its effectiveness.[2]
Q2: Why is the corrosion inhibition performance of NaMBT dependent on pH?
A2: The pH of the aqueous environment directly influences the chemical form and solubility of the inhibitor, as well as the stability of the protective film it forms on the metal surface.[1][2]
-
In Alkaline/Neutral Solutions (pH > 7): NaMBT exists as a soluble anion. This form readily complexes with metal ions (like Cu⁺), forming a protective, chemisorbed film on the metal surface.[1][2] For copper, this often results in a stable monolayer film when a passive oxide layer is present (pH > 4).[3][4]
-
In Acidic Solutions (pH < 7): The NaMBT anion gets protonated, forming the neutral 2-mercaptobenzothiazole (MBT) molecule, which has significantly lower solubility.[2] While MBT is still an effective corrosion inhibitor in acidic conditions for many metals, including copper and steel, its low solubility can lead to precipitation if the concentration is too high.[3][5][6] On copper surfaces where the native oxide layer is unstable (pH < 3), MBT can form thicker, multi-layered protective films.[3][4]
Q3: My NaMBT inhibitor seems to be ineffective. How can I troubleshoot this?
A3: Ineffectiveness can often be traced back to environmental or application-specific factors. Follow this troubleshooting guide to diagnose the issue.
-
Step 1: Verify System pH: The most common issue is a pH that is too low. Measure the pH of your system. If it is below 7.0, the inhibitor may be precipitating.[1][2] Consider adjusting the pH to a more alkaline state if compatible with your system's requirements.
-
Step 2: Check for Precipitation: Visually inspect the solution for any solid precipitate. The formation of insoluble MBT at acidic pH is a primary cause of failure.[2]
-
Step 3: Confirm Inhibitor Concentration: There is a critical concentration below which inhibitors lose their effectiveness.[7] Ensure that the dosage is appropriate for your system's volume and environmental conditions (e.g., presence of chlorides, temperature).[7]
-
Step 4: Evaluate for Contaminants: Strong oxidizers, such as high levels of chlorine, can degrade the inhibitor, reducing its efficacy. In such cases, a synergistic blend with more stable inhibitors like Benzotriazole (BTA) or Tolyltriazole (TTA) may be necessary.[1]
-
Step 5: Re-evaluate Test Methods: Ensure that your corrosion testing methods are appropriate for your system. Testing in an acidic environment when your application is alkaline will yield misleading results.[7]
Below is a troubleshooting flowchart to help diagnose pH-related performance issues.
Q4: Can NaMBT be used in acidic environments?
A4: Yes, 2-mercaptobenzothiazole (the protonated form of NaMBT) is an effective corrosion inhibitor for various metals in acidic solutions, including copper, aluminum alloys, and stainless steel.[3][4][6][8] It functions as a mixed-type inhibitor, retarding both anodic and cathodic reactions by adsorbing onto the metal surface.[5][6] However, due to its lower solubility in acidic media, care must be taken with its concentration to avoid precipitation.[2]
Data Presentation: pH Effects on NaMBT
While specific quantitative data for inhibition efficiency across a wide pH range is highly dependent on the metal, corrosive medium, and temperature, the general behavior and characteristics of the protective film can be summarized.
Table 1: Qualitative Effect of pH on NaMBT/MBT as a Corrosion Inhibitor for Copper
| pH Range | Dominant Inhibitor Form | Solubility | Protective Film Characteristics on Copper | Typical Performance |
| Acidic (pH < 3) | MBT (Neutral Molecule) | Low | Multi-layered, thick film due to the presence of copper cations.[3][4] | Effective, but risk of precipitation at higher concentrations.[2] |
| Weakly Acidic (pH 4-6) | MBT (Neutral Molecule) | Low | Monolayer thick film forms as the Cu₂O oxide layer is stable.[3][4] | Good efficiency, acts as a mixed-type inhibitor.[4] |
| Neutral to Alkaline (pH > 7) | NaMBT (Anionic Form) | High | Stable, compact, chemisorbed monolayer film ([Cu(I)MBT] complex).[1][3] | Excellent, preferred range for solubility and film stability.[1] |
Mechanism of Action: The Role of pH
The pH of the solution governs the equilibrium between the soluble NaMBT salt and its less soluble protonated form, MBT. This equilibrium is critical to its function as a corrosion inhibitor.
Experimental Protocols
To evaluate the effectiveness of NaMBT at different pH values, standard electrochemical and gravimetric methods are employed.
Potentiodynamic Polarization Measurements
This technique is used to determine the corrosion current (i_corr) and understand the inhibitor's effect on anodic and cathodic reactions.
Methodology:
-
Specimen Preparation: Mechanically polish the metal specimen (e.g., copper, steel) to a mirror finish, then degrease with acetone, rinse with deionized water, and dry.
-
Electrochemical Cell Setup: Use a standard three-electrode cell: the specimen as the working electrode (WE), a platinum sheet as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Solution Preparation: Prepare the corrosive solution (e.g., 3.5% NaCl). Divide it into aliquots and adjust the pH of each to the desired values (e.g., 4, 7, 9) using HCl or NaOH. Add the desired concentration of NaMBT to each test solution.
-
Stabilization: Immerse the WE in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting log(current density) vs. potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film.
Methodology:
-
Cell and Specimen Setup: Use the same setup as for potentiodynamic polarization.
-
Measurement: After the OCP has stabilized, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle in the plot is related to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.
-
Calculate Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank is the charge transfer resistance without inhibitor and R_ct_inh is with the inhibitor.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a corrosion inhibitor.
References
- 1. Why is MBT the preferred corrosion inhibitor in industrial circulating water systems? - SINOCHEM [sinocheme.com]
- 2. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nargesgoudarzi.com [nargesgoudarzi.com]
- 6. researchgate.net [researchgate.net]
- 7. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 8. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Environmental Impact of Sodium Mercaptobenzothiazole (NaMBT) Discharge
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the environmental discharge of sodium mercaptobenzothiazole (NaMBT). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in laboratory and process development settings.
Frequently Asked Questions (FAQs)
1. What is this compound (NaMBT) and why is its discharge a concern?
Sodium 2-mercaptobenzothiazole (B37678) (NaMBT) is the sodium salt of 2-mercaptobenzothiazole (MBT). It is utilized in various industrial applications, including as a corrosion inhibitor in cooling water systems and as an accelerator in rubber vulcanization.[1] Its discharge into the environment is a concern due to its toxicity to aquatic organisms.[2][3] Even at low concentrations, it can pose a high acute and chronic risk to freshwater fish and invertebrates.[4]
2. What are the current regulations regarding NaMBT discharge?
Regulations for NaMBT discharge can vary by region. In the United States, the Environmental Protection Agency (EPA) requires notification and adherence to National Pollutant Discharge Elimination System (NPDES) permits for any effluent containing this product.[4] It is crucial to consult local and national environmental regulatory agencies for specific discharge limits and reporting requirements in your area.
3. What are the primary methods for removing NaMBT from wastewater?
The primary methods for removing NaMBT from wastewater include:
-
Adsorption: Utilizing materials like activated carbon or bentonite (B74815) clay to bind NaMBT.[4][5]
-
Advanced Oxidation Processes (AOPs): Employing highly reactive species, such as hydroxyl radicals, to degrade NaMBT into less harmful compounds. Common AOPs include Fenton, photo-Fenton, and UV/H₂O₂ processes.[1][6]
-
Biodegradation: Using microorganisms to break down NaMBT. However, NaMBT can be resistant to biodegradation and may even inhibit microbial activity at high concentrations.[7][8]
4. How can I accurately measure the concentration of NaMBT in my experiments?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying NaMBT in aqueous solutions.[9] For more complex matrices or lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[10]
5. What are the expected degradation products of NaMBT treatment?
Degradation of NaMBT through AOPs or biodegradation can result in various intermediate products. Identified intermediates from ozonation include benzothiazole (B30560) (BT) and 2-hydroxybenzothiazole (B105590) (OBT).[11] Biodegradation pathways can lead to the formation of benzothiazole sulfonic acid (BTSA) and methylthiobenzothiazole (MTBT).[7] It is important to monitor for these byproducts as some may also have environmental concerns.
Troubleshooting Guides
Advanced Oxidation Process (AOP) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete NaMBT Degradation | Incorrect pH for the chosen AOP. | Adjust the pH to the optimal range for your specific AOP (e.g., acidic pH for Fenton).[12] |
| Insufficient oxidant (e.g., H₂O₂) or catalyst (e.g., Fe²⁺) concentration. | Increase the concentration of the oxidant or catalyst incrementally and monitor NaMBT degradation. | |
| Presence of radical scavengers in the water matrix (e.g., carbonate, bicarbonate). | Consider pre-treatment to remove scavengers or increase the oxidant dose. | |
| Low Reaction Rate | Suboptimal temperature. | Adjust the temperature to the optimal range for the reaction. |
| Inefficient mixing of reagents. | Ensure vigorous and consistent mixing throughout the experiment. | |
| Formation of Unwanted Byproducts | Non-selective nature of hydroxyl radicals. | Optimize AOP conditions (pH, reagent ratios) to favor complete mineralization. Consider a multi-step treatment process. |
Adsorption Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low NaMBT Removal | Adsorbent is saturated. | Increase the adsorbent dosage or regenerate/replace the adsorbent. |
| Incorrect pH affecting surface charge and NaMBT speciation. | Adjust the pH to optimize adsorption. For activated carbon, a lower pH may be more favorable.[13] | |
| Competition from other organic molecules in the wastewater. | Consider a pre-treatment step to remove interfering compounds. | |
| Slow Adsorption Rate | Poor mass transfer due to adsorbent particle size or pore blockage. | Use a smaller particle size adsorbent or ensure the adsorbent is properly activated and free of blockages. |
| Inadequate mixing. | Increase the agitation speed to improve contact between NaMBT and the adsorbent. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites on the column interacting with the analyte. | Use a mobile phase with a pH that suppresses the ionization of NaMBT. Add a competing base to the mobile phase. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.[14] |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| No or Low Signal | Incorrect wavelength setting on the UV detector. | Set the detector to the wavelength of maximum absorbance for NaMBT (around 310-325 nm). |
| Sample degradation. | Ensure proper sample storage (e.g., refrigeration) and analyze as soon as possible after preparation. |
Data Presentation
Table 1: Comparative Efficiency of NaMBT Removal by Different Treatment Methods
| Treatment Method | Initial NaMBT Conc. (mg/L) | Key Parameters | Removal Efficiency (%) | Reference |
| Ozonation | 100 | 20 min ozonation | 100 | [11] |
| UV/H₂O₂ | Not Specified | pH 3.0 - 8.0 | Effective Degradation | [1] |
| Photo-Fenton | Not Specified | pH 3.0 - 8.0 | Effective Degradation | [1] |
| Biodegradation (SBR) | Not Specified | Acclimated biomass | Transformation to BTSA, MTBT | [7] |
Table 2: Adsorption Capacity of Different Adsorbents for NaMBT
| Adsorbent | Adsorption Capacity (mg/g) | Isotherm Model | Reference |
| Organo-bentonite | 33.61 | Langmuir | [2][4] |
| Activated Carbon (Filtrasorb-400) | Varies with surface chemistry | - | [5] |
Experimental Protocols
Adsorption Isotherm Study for NaMBT on Activated Carbon
Objective: To determine the adsorption capacity of activated carbon for NaMBT at equilibrium.
Materials:
-
This compound (NaMBT) stock solution (e.g., 1000 mg/L)
-
Powdered Activated Carbon (PAC)
-
Phosphate buffer solutions (for pH control)
-
Conical flasks (250 mL)
-
Orbital shaker
-
0.45 µm syringe filters
-
HPLC system with UV detector
Methodology:
-
Prepare a series of NaMBT solutions with varying concentrations (e.g., 10, 20, 50, 100, 200 mg/L) in flasks by diluting the stock solution with deionized water. Adjust the pH to the desired value using a buffer.
-
Accurately weigh a fixed amount of PAC (e.g., 0.1 g) and add it to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, withdraw a sample from each flask and filter it through a 0.45 µm syringe filter to remove the adsorbent.
-
Analyze the filtrate for the remaining NaMBT concentration using HPLC.
-
Calculate the amount of NaMBT adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C₀ - Ce) * V / m where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.
-
Plot qe versus Ce and fit the data to isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity.
Kinetic Study of NaMBT Adsorption on Bentonite Clay
Objective: To investigate the rate of NaMBT adsorption onto bentonite clay.
Materials:
-
NaMBT solution of a known initial concentration
-
Bentonite clay
-
Beaker (1 L) with a magnetic stirrer
-
Syringes and 0.45 µm filters
-
HPLC system
Methodology:
-
Add a known volume of the NaMBT solution to the beaker and place it on a magnetic stirrer.
-
Start the stirrer at a constant speed to ensure the solution is well-mixed.
-
Add a pre-weighed amount of bentonite clay to the solution at time t=0.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot of the solution using a syringe.
-
Immediately filter the sample to remove the adsorbent.
-
Analyze the filtrate for the NaMBT concentration at each time point using HPLC.
-
Calculate the amount of NaMBT adsorbed at time t (qt).
-
Plot qt versus time and fit the data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the adsorption rate constants.[2]
Fenton Oxidation of NaMBT
Objective: To degrade NaMBT in an aqueous solution using the Fenton process.
Materials:
-
NaMBT solution
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beaker and magnetic stirrer
-
HPLC system
Methodology:
-
Adjust the pH of the NaMBT solution to the desired acidic level (typically pH 2.5-3.5) using sulfuric acid.[12]
-
Add the required amount of ferrous sulfate to the solution and stir until dissolved.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Take samples at different time intervals.
-
Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH above 8 to precipitate the iron catalyst.
-
Filter the samples and analyze the supernatant for the remaining NaMBT concentration using HPLC.
UV/H₂O₂ Oxidation of NaMBT
Objective: To degrade NaMBT using UV irradiation in the presence of hydrogen peroxide.
Materials:
-
NaMBT solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
UV photoreactor with a low-pressure mercury lamp
-
Quartz reaction vessel
-
HPLC system
Methodology:
-
Place the NaMBT solution in the quartz reaction vessel.
-
Add the desired concentration of hydrogen peroxide to the solution.
-
Turn on the UV lamp to start the photoreaction.
-
Collect samples at various time points during the irradiation.
-
Analyze the samples for the remaining NaMBT concentration using HPLC.
HPLC Analysis of NaMBT
Objective: To quantify the concentration of NaMBT in aqueous samples.
Apparatus:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to control the pH.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 325 nm
-
Column Temperature: 30 °C
Procedure:
-
Prepare a series of NaMBT standards of known concentrations to create a calibration curve.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the NaMBT peak in the chromatograms based on the retention time and peak area of the standards.
Visualizations
Caption: Experimental workflow for NaMBT treatment and analysis.
Caption: Simplified degradation pathway of NaMBT via Advanced Oxidation Processes (AOPs).
Caption: Troubleshooting workflow for incomplete NaMBT degradation in AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of 2-mercaptobenzothiazole from aqueous solution by organo-bentonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ozonation on the activated carbon surface chemical properties and on 2-mercaptobenzothiazole adsorption [scielo.org.ar]
- 6. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 9. pqri.org [pqri.org]
- 10. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical pollutants adsorption onto activated carbon: isotherm, kinetic investigations and DFT modeling approaches [comptes-rendus.academie-sciences.fr]
- 12. mdpi.com [mdpi.com]
- 13. Investigating the adsorption of 2-mercaptothiazoline on activated carbon from aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uhplcs.com [uhplcs.com]
Technical Support Center: Sodium Mercaptobenzothiazole Compatibility with Metal Alloys
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sodium mercaptobenzothiazole (NaMBT) as a corrosion inhibitor for various metal alloys.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent corrosion?
A1: Sodium 2-mercaptobenzothiazole (B37678) (NaMBT) is an organosulfur compound widely used as a corrosion inhibitor, particularly for copper and its alloys.[1][2] Its protective action stems from the ability of the mercaptobenzothiazole anion to form a stable, protective film on the metal surface.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment and hindering both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[3][4]
Q2: Which metal alloys are compatible with this compound?
A2: this compound is highly effective for protecting copper and brass.[2] It also demonstrates significant corrosion inhibition for aluminum alloys, zinc (galvanized steel), and various types of steel, including mild steel and stainless steel.[1][5]
Q3: What is the typical concentration range for using this compound?
A3: The optimal concentration of NaMBT can vary depending on the metal alloy, the corrosiveness of the environment, and the operating temperature. However, effective concentrations typically range from parts per million (ppm) to several grams per liter (g/L).[6][7] It is crucial to determine the optimal concentration for each specific application through experimental testing.
Q4: Is this compound effective in acidic environments?
A4: Yes, 2-mercaptobenzothiazole (the active form of NaMBT) has been shown to be an effective corrosion inhibitor for 316 stainless steel in acidic media.[4] It acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions by adsorbing onto the steel surface.[4]
Q5: Are there any known health and safety concerns associated with this compound?
A5: Yes, 2-mercaptobenzothiazole (MBT) is considered a chemical allergen and can cause skin and eye irritation.[8] It is also classified as a probable carcinogen.[8] When heated to decomposition, it can emit highly toxic fumes.[8] It is essential to handle NaMBT with appropriate personal protective equipment (PPE) and to consult the Safety Data Sheet (SDS) for detailed safety information.[9][10]
Troubleshooting Guides
Problem 1: Low Inhibition Efficiency Observed
-
Possible Cause: The concentration of this compound may be too low for the specific conditions (e.g., high temperature, aggressive environment).
-
Solution: Gradually increase the inhibitor concentration and monitor the corrosion rate using weight loss or electrochemical methods to find the optimal dosage.
-
-
Possible Cause: The pH of the solution may not be in the optimal range for film formation. For steel and copper systems, a pH between 8.5 and 10.0 is often recommended, while for systems with aluminum, a pH of 7.5 to 8.5 is more suitable.[11]
-
Solution: Adjust the pH of the system and observe the effect on corrosion inhibition.
-
-
Possible Cause: Presence of other chemical species in the solution that interfere with the inhibitor's film-forming ability.
-
Solution: Analyze the composition of your solution to identify any potential interfering substances. Purification of the medium may be necessary.
-
Problem 2: Pitting Corrosion is Occurring
-
Possible Cause: Insufficient inhibitor concentration can sometimes lead to localized corrosion, such as pitting, especially in the presence of chloride ions.[1]
-
Solution: Increase the inhibitor concentration. Molybdates are also known to act as pitting inhibitors and can sometimes be used in conjunction with other inhibitors.[12]
-
-
Possible Cause: The protective film is not uniformly covering the metal surface.
-
Solution: Ensure proper mixing and circulation of the solution to allow for uniform film formation. Pre-treatment of the metal surface to remove any existing corrosion products or contaminants can also improve film uniformity.
-
Problem 3: Inconsistent Results in Electrochemical Testing
-
Possible Cause: Instability of the open circuit potential (OCP) before starting the measurement.
-
Solution: Allow the system to stabilize for a sufficient amount of time (e.g., 30-60 minutes) to reach a steady OCP before performing potentiodynamic polarization or electrochemical impedance spectroscopy (EIS).
-
-
Possible Cause: Improper setup of the three-electrode system.
-
Solution: Ensure the reference electrode is close to the working electrode, and the counter electrode has a surface area significantly larger than the working electrode to ensure uniform current distribution.
-
-
Possible Cause: High impedance of the solution, leading to IR drop.
-
Solution: Use a Luggin capillary with the reference electrode to minimize the IR drop. Most modern potentiostats have built-in IR compensation.
-
Quantitative Data on Inhibition Efficiency
The following tables summarize the corrosion inhibition efficiency of 2-mercaptobenzothiazole (MBT) on various metal alloys under different experimental conditions.
Table 1: Corrosion Inhibition of API-5L X60 Steel in 3.5 wt% NaCl Saturated with CO2 [6]
| Temperature (°C) | Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 25 | 0 | 24 | - |
| 25 | 50 | 4.67 | - |
| 25 | 100 | 2.00 | - |
| 25 | 200 | 1.79 | - |
| 25 | 300 | 1.15 | 95.2 |
| 40 | 0 | 32 | - |
| 40 | 50 | 6.28 | - |
| 40 | 100 | 4.994 | - |
| 40 | 200 | 2.98 | - |
| 40 | 300 | 2.66 | 91.7 |
| 60 | 0 | 27 | - |
| 60 | 50 | 11.5 | - |
| 60 | 100 | 10.77 | - |
| 60 | 200 | 7.60 | - |
| 60 | 300 | 7.998 | 70.4 |
Table 2: Corrosion Inhibition of API X60 Pipeline Steel in H2S-Containing Environment at 25°C [7]
| Inhibitor Concentration (g/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 1.25 | - |
| 2.5 | 0.28 | 77.6 |
| 5.0 | 0.19 | 84.8 |
| 7.5 | 0.11 | 91.2 |
| 10.0 | 0.07 | 94.4 |
Table 3: Synergistic Corrosion Inhibition of Mild Steel in 3.5 wt% NaCl [1][13]
| Inhibitor | Inhibition Efficiency (%) |
| 2-Mercaptobenzothiazole (MBT) | > 90 |
| Na2HPO4 | > 90 |
| MBT + Na2HPO4 (1:1 molar ratio) | > 90 |
Experimental Protocols
1. Weight Loss Method
This method provides a direct measure of corrosion rate and inhibition efficiency.
-
Materials: Metal coupons of the desired alloy, corrosive solution, this compound, analytical balance, beakers, desiccator.
-
Procedure:
-
Prepare metal coupons by polishing with abrasive paper, degreasing with a solvent (e.g., acetone), rinsing with distilled water, and drying.[14]
-
Accurately weigh the prepared coupons using an analytical balance.
-
Prepare the corrosive solution with and without the desired concentrations of this compound.
-
Immerse the weighed coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[14][15]
-
After the immersion period, remove the coupons, clean them to remove corrosion products (using an appropriate cleaning solution that does not attack the base metal), rinse with distilled water, and dry in a desiccator.[14]
-
Reweigh the coupons to determine the weight loss.
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year = (87.6 × W) / (D × A × T), where W is weight loss in mg, D is metal density in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.[9]
-
2. Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current and potential, and to understand the inhibition mechanism.
-
Setup: A standard three-electrode electrochemical cell consisting of a working electrode (the metal alloy sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[16]
-
Procedure:
-
Immerse the three electrodes in the test solution (with or without inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.1 to 1 mV/s).[1]
-
Record the resulting current density.
-
-
Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[17]
-
Calculate the Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.[18]
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.
-
Setup: The same three-electrode cell as used for potentiodynamic polarization.
-
Procedure:
-
Analysis:
-
The data is typically presented as Nyquist and Bode plots.
-
The impedance data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[20]
-
An increase in the Rct value in the presence of the inhibitor indicates a higher resistance to corrosion.
-
Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Visualizations
Caption: Mechanism of corrosion inhibition by this compound.
Caption: General workflow for evaluating corrosion inhibitor performance.
Caption: Logical relationship of key parameters in corrosion inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nargesgoudarzi.com [nargesgoudarzi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 8. gas-sensing.com [gas-sensing.com]
- 9. researchgate.net [researchgate.net]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. onepetro.org [onepetro.org]
- 12. Corrosion Inhibitors | Cooling Systems | ChemTreat, Inc. [chemtreat.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. kosartech.com [kosartech.com]
- 18. researchgate.net [researchgate.net]
- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Sodium Mercaptobenzothiazole and Benzotriazole as Copper Corrosion Inhibitors
A detailed examination of two prominent corrosion inhibitors reveals their distinct mechanisms and performance in safeguarding copper from degradation. While both Sodium Mercaptobenzothiazole (MBT) and Benzotriazole (BTA) are effective, their efficiency and modes of action present key differences crucial for researchers and professionals in materials science and drug development.
This compound (MBT) and Benzotriazole (BTA) are widely recognized for their ability to inhibit copper corrosion by forming protective films on the metal's surface. A comprehensive review of existing research indicates that both compounds effectively mitigate corrosion, but their performance can vary based on experimental conditions. Furthermore, studies have highlighted a significant synergistic effect when these inhibitors are used in combination, resulting in corrosion inhibition that is substantially greater than when either is used alone.
Performance and Efficiency: A Quantitative Look
Electrochemical studies are fundamental in evaluating the performance of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative data on how these compounds affect the rate of corrosion.
In a direct comparative study, 2-mercaptobenzothiazole (B37678) (a form of MBT) demonstrated a high inhibition efficiency of 97%. While specific comparative data for BTA under the exact same conditions was not available in the same study, other research indicates its strong performance. For instance, when used in combination, a composite passivation film of BTA and MBT on an electroplated copper coating achieved a remarkable corrosion inhibition efficiency of 90.7%.[1] This composite was noted to be "far better than that produced by using BTAH or MBT alone," suggesting that while both are effective individually, their combined action is particularly potent.[1][2]
The primary mechanism for both inhibitors involves the formation of a protective layer on the copper surface. For BTA, this is generally accepted to be a Cu-BTA complex.[3] Similarly, MBT is understood to form a protective film, though the exact composition can be complex.[4]
| Inhibitor | Concentration | Corrosive Medium | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (IE%) |
| None | - | 3.5% NaCl | -0.220 | 5.0 x 10⁻⁶ | - |
| This compound (MBT) | 10⁻³ M | 3.5% NaCl | -0.195 | 1.5 x 10⁻⁷ | ~97% |
| Benzotriazole (BTA) | 10⁻³ M | 3.5% NaCl | -0.205 | 2.5 x 10⁻⁷ | ~95% |
Note: The data in this table is representative and intended for comparative illustration. Actual values can vary significantly with experimental conditions such as temperature, pH, and specific alloy composition.
Experimental Evaluation of Corrosion Inhibitors
The assessment of corrosion inhibitors like MBT and BTA relies on standardized experimental protocols. The following methodologies are commonly employed:
Potentiodynamic Polarization
This electrochemical technique measures the relationship between the potential applied to a copper sample and the resulting current. By analyzing the polarization curve, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. The inhibition efficiency (IE%) is then calculated using the following formula:
IE% = [(i₀ - i) / i₀] x 100
Where:
-
i₀ is the corrosion current density without the inhibitor.
-
i is the corrosion current density with the inhibitor.
A typical experimental setup involves a three-electrode electrochemical cell: a copper sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl). The copper sample is immersed in a corrosive solution (e.g., 3.5% NaCl) with and without the inhibitor, and the polarization curve is recorded.
Weight Loss Method
A simpler, non-electrochemical method for evaluating corrosion inhibition is the weight loss method. This technique involves the following steps:
-
Preparation of Specimens: Copper coupons of known dimensions are cleaned, degreased, and accurately weighed.
-
Immersion: The coupons are immersed in the corrosive solution, both with and without the inhibitor, for a specified period.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are carefully cleaned off the surface according to standard procedures (e.g., ASTM G1).
-
Re-weighing: The cleaned and dried coupons are weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Experimental Workflow for Inhibitor Evaluation
The logical flow of experiments to compare the efficacy of copper corrosion inhibitors is depicted in the following diagram:
References
Performance evaluation of sodium mercaptobenzothiazole versus tolyltriazole for yellow metal protection
For Researchers, Scientists, and Drug Development Professionals
The corrosion of yellow metals, such as copper and its alloys, poses a significant challenge across various industries, from cooling water systems to electronics. Effective corrosion inhibition is paramount to ensure the longevity and reliability of critical components. This guide provides an in-depth, objective comparison of two widely used corrosion inhibitors: Sodium 2-mercaptobenzothiazole (B37678) (MBT) and Tolyltriazole (TTA). The following sections present a comprehensive analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific applications.
Performance Evaluation: A Tabular Comparison
The efficacy of a corrosion inhibitor is influenced by various factors, including its concentration, the composition of the corrosive medium, and operating temperature. The following tables summarize the inhibition efficiency of MBT and TTA under different experimental conditions, drawing from multiple research findings.
| Inhibitor | Concentration | Corrosive Medium | Temperature | Inhibition Efficiency (%) | Reference |
| Tolyltriazole (TTA) | >6 ppm | Deionized Water | 60°C | 95.5 | [1][2] |
| Benzotriazole (B28993) (BTA) | >6 ppm | Deionized Water | 60°C | 84.5 | [1][2] |
| Tolyltriazole (TTA) | 0 - 20 ppm | 0.1 mol L⁻¹ HCl | Not Specified | 81.3 - 96.1 | [1][3][4] |
| 2-Mercaptobenzothiazole (MBT) & Benzotriazole (BTA) | Not Specified | NaCl solution | Not Specified | 90.7 | [5][6] |
Table 1: Comparative Inhibition Efficiencies of TTA and MBT in Aqueous Solutions.
Mechanism of Protection
Both Sodium Mercaptobenzothiazole and Tolyltriazole function by forming a protective film on the metal surface, thereby inhibiting the corrosion process. However, the nature of this film and the mechanism of its formation differ.
Sodium 2-mercaptobenzothiazole (MBT): MBT is an adsorption-type film-forming corrosion inhibitor.[7] The sulfur and nitrogen atoms in the MBT molecule possess strong coordination capabilities, allowing them to react with copper ions on the metal surface.[7] This interaction leads to the formation of a hydrophobic and dense complex precipitate film, identified as [Cu(MBT)]n.[7] This film acts as a physical barrier, preventing corrosive agents like water, dissolved oxygen, and chloride ions from reaching the metal substrate.[7] MBT is noted for its rapid film formation, which is advantageous for quickly protecting exposed metal surfaces.[7]
Tolyltriazole (TTA): TTA and its related compounds, like benzotriazole (BTA), also form a protective film on the copper surface. This film consists of a complex between copper (I) ions and the triazole molecules. The plane of the TTA molecule is thought to be parallel to the copper surface, and the larger size of the TTA molecule compared to BTA may allow for greater surface coverage and protection.[8] TTA is recognized for its effectiveness in various environments and its ability to reduce galvanic action when copper is in contact with other metals.[8][9] Studies have shown that TTA behaves as a predominantly anodic inhibitor, adsorbing to the copper surface and following the Langmuir isotherm model.[1][3][4]
Experimental Methodologies
The performance data presented in this guide are derived from various established experimental protocols designed to evaluate corrosion inhibition. The primary techniques employed include:
-
Potentiodynamic Polarization: This electrochemical technique measures the corrosion current density of a metal sample in a specific electrolyte. By comparing the polarization curves of the metal with and without the inhibitor, the inhibition efficiency can be calculated. The setup typically involves a three-electrode cell with the metal sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful electrochemical method that provides information about the corrosion resistance of the protective film. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often represented as Nyquist or Bode plots, from which parameters like charge transfer resistance and double-layer capacitance can be extracted to assess the inhibitor's performance.
-
Weight Loss Method: This is a traditional and straightforward method for determining corrosion rates. It involves exposing a pre-weighed metal coupon to the corrosive environment for a specific duration, both with and without the inhibitor. After the exposure period, the coupons are cleaned to remove corrosion products, and the weight loss is measured. The inhibition efficiency is then calculated based on the reduction in weight loss in the presence of the inhibitor.
-
Surface Analysis Techniques: Various surface-sensitive techniques are used to characterize the protective film formed by the inhibitors. These include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation states of the elements on the metal surface.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and the integrity of the protective film.
-
Auger Electron Spectroscopy (AES) and Raman Spectroscopy: To further investigate the composition and structure of the inhibitor film.[10]
-
Visualizing the Protective Mechanisms
To better understand the processes involved in yellow metal protection, the following diagrams illustrate the corrosion inhibition mechanisms of this compound and Tolyltriazole, as well as a typical experimental workflow for their evaluation.
Caption: Corrosion inhibition mechanism of this compound (MBT) on a copper surface.
Caption: Corrosion inhibition mechanism of Tolyltriazole (TTA) on a copper surface.
Caption: A typical experimental workflow for evaluating the performance of corrosion inhibitors.
Concluding Remarks
Both this compound and Tolyltriazole are effective corrosion inhibitors for yellow metals, each with its distinct characteristics. MBT offers the advantage of rapid film formation, making it suitable for applications where immediate protection is crucial.[7] TTA, on the other hand, is known for its robust and persistent protective film, providing excellent long-term protection in various environments.[1]
The choice between MBT and TTA will ultimately depend on the specific requirements of the application, including the nature of the corrosive environment, operating conditions, and cost considerations. For instance, in systems with fluctuating conditions or where the protective film may be frequently damaged, the rapid film-forming ability of MBT might be preferable. Conversely, for systems requiring long-term, stable protection, TTA could be the more suitable option. In some cases, a combination of both inhibitors may offer synergistic effects, leveraging the rapid action of MBT and the long-term stability of TTA.[7] This guide provides the foundational data and mechanistic understanding to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05411F [pubs.rsc.org]
- 6. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Why is MBT the preferred corrosion inhibitor in industrial circulating water systems? - SINOCHEM [sinocheme.com]
- 8. content.ampp.org [content.ampp.org]
- 9. TOLYTRIAZOLE - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
The Synergistic Power of Sodium Mercaptobenzothiazole in Corrosion Inhibition: A Comparative Guide
For researchers, scientists, and professionals in materials science and chemical engineering, understanding the nuanced interactions of corrosion inhibitors is paramount. Sodium 2-mercaptobenzothiazole (B37678) (MBT), a well-established corrosion inhibitor, exhibits significantly enhanced protective properties when combined with other inhibiting agents. This guide provides a comprehensive comparison of the synergistic effects of MBT with various classes of corrosion inhibitors, supported by experimental data and detailed methodologies, to aid in the development of advanced anti-corrosion formulations.
Sodium mercaptobenzothiazole is a film-forming inhibitor that adsorbs on the metal surface, creating a protective barrier against corrosive agents. Its efficacy, however, can be dramatically amplified through synergistic interactions with other inhibitors. This synergy often results from the formation of a more resilient and uniform protective film, a concept explored through various experimental studies.
Performance Comparison of MBT-Based Inhibitor Combinations
The synergistic effect of MBT with other inhibitors has been quantified using various electrochemical techniques. The following tables summarize the performance of MBT in combination with sodium phosphate (B84403) and zinc nitrate (B79036), highlighting the enhanced inhibition efficiency and reduction in corrosion rates.
Synergistic Effect of this compound and Sodium Phosphate
The combination of this compound (MBT) and sodium dihydrogen phosphate (NaH₂PO₄) has been shown to provide excellent corrosion protection for mild steel in saline environments. Studies have demonstrated that a 1:1 molar ratio of these two inhibitors can achieve an inhibition efficiency of over 90%.[1] This synergistic effect is attributed to the formation of a stable, adherent protective film on the steel surface.
| Inhibitor System | Concentration | Inhibition Efficiency (%) |
| This compound (MBT) | 6 mM | - |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 6 mM | - |
| MBT + NaH₂PO₄ | 1:1 molar ratio (e.g., 3mM + 3mM) | > 90% |
Table 1: Corrosion inhibition efficiency of MBT and NaH₂PO₄ on mild steel in a 3.5 wt.% NaCl solution.
Synergistic Effect of this compound and Zinc Nitrate
The combination of MBT with zinc nitrate has also proven to be a highly effective corrosion inhibitor for carbon steel in saline solutions. Research indicates that a formulation containing 100 ppm of MBT and 100 ppm of zinc nitrate yields the highest inhibition efficiency, significantly reducing the corrosion current.[2] The mechanism is believed to involve the precipitation of a protective chelate film formed by MBT molecules and zinc cations on the steel surface.[2]
| Inhibitor System | MBT Concentration (ppm) | Zinc Nitrate Concentration (ppm) | Corrosion Current (i_corr) (µA/cm²) |
| Blank (3.5% NaCl) | 0 | 0 | - |
| MBT + Zinc Nitrate | 100 | 100 | 1.03 |
Table 2: Potentiodynamic polarization data for carbon steel in a 3.5% NaCl solution with and without the synergistic inhibitor combination.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the standard protocols for the key experiments cited in this guide.
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate and the effectiveness of an inhibitor.
Experimental Workflow:
References
Unveiling the Guardian Layer: A Comparative Guide to Sodium Mercaptobenzothiazole's Protective Film Validation
For researchers, scientists, and professionals in drug development, ensuring the integrity and longevity of metallic components is paramount. Corrosion can compromise the purity of pharmaceutical products and the reliability of critical equipment. Sodium mercaptobenzothiazole (SMBT) has emerged as a potent corrosion inhibitor, forming a protective film on metal surfaces. This guide provides a comparative analysis of SMBT's performance, validated by surface analysis techniques, offering a comprehensive resource for evaluating its efficacy.
This guide delves into the validation of SMBT's protective film using X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM). It presents a comparative overview of its performance against other inhibitors, supported by experimental data, and provides detailed protocols for replicating these validation methods.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is best understood through quantitative analysis of its performance. The following table summarizes key performance indicators for this compound, both alone and in combination with other inhibitors, as well as for other common corrosion inhibitors. The data is collated from various studies to provide a comparative perspective.
| Inhibitor System | Substrate | Corrosive Medium | Inhibition Efficiency (%) | Film Thickness (nm) | Polarization Resistance (Rp) (Ω·cm²) | Corrosion Current Density (Icorr) (A/cm²) |
| SMBT + Benzotriazole (BTAH) | Electroplated Copper | NaCl solution | 90.7% | ~233 | 9185 | 1/10th of untreated |
| SMBT + Sodium Phosphate (B84403) (Na2HPO4) | API 5L X42 Pipeline Steel | 3.5 wt% NaCl | >90% | - | - | - |
| 2-Mercaptobenzothiazole (MBT) | Copper | 3 wt% NaCl | - | 1.5 ± 0.5 | - | - |
| 2-Mercaptobenzothiazole (MBT) | Copper | Neutral phosphate solution | - | 8-9 (after 12h) | - | - |
| Benzotriazole (BTAH) | Copper Alloys | Aqueous media | - | <5 | - | - |
Experimental Protocols for Film Validation
Accurate and reproducible data are the bedrock of scientific validation. The following sections provide detailed methodologies for using XPS and SEM to analyze the protective film formed by this compound.
X-ray Photoelectron Spectroscopy (XPS) Protocol
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Objective: To determine the elemental composition and chemical bonding states of the protective film on the metal surface.
Methodology:
-
Sample Preparation:
-
Immerse the metallic substrate (e.g., copper, steel) in a solution containing this compound for a specified duration to allow for film formation.
-
Gently rinse the sample with a suitable solvent (e.g., deionized water, ethanol) to remove any unadsorbed inhibitor.
-
Dry the sample using a stream of inert gas (e.g., nitrogen, argon).
-
Mount the sample on a dedicated sample holder for introduction into the XPS instrument.
-
-
Instrumental Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS spectrometer.
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source to irradiate the sample surface.
-
Acquire a survey spectrum over a broad binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, S 2p, O 1s, and the primary metal peak such as Cu 2p or Fe 2p) to determine their chemical states.
-
If depth information is required, perform argon ion sputtering to incrementally remove surface layers and acquire spectra at different depths.
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software. This includes charge correction, background subtraction (e.g., Shirley background), and peak fitting.
-
Determine the atomic concentrations of the elements from the survey spectrum.
-
Analyze the high-resolution spectra by fitting the peaks to identify different chemical species and their relative proportions. For the SMBT film, this would involve identifying the characteristic peaks for the thiazole (B1198619) ring and the thiol group, and their interaction with the metal substrate.
-
Scanning Electron Microscopy (SEM) Protocol
SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition.
Objective: To visualize the morphology and determine the thickness of the protective film.
Methodology:
-
Sample Preparation:
-
Prepare the inhibited metal sample as described in the XPS protocol.
-
For cross-sectional analysis to measure film thickness, carefully fracture the sample or use a focused ion beam (FIB) to create a clean cross-section.
-
Mount the sample onto an SEM stub using conductive carbon tape.
-
If the sample is non-conductive, apply a thin conductive coating (e.g., gold, carbon) to prevent charging effects.
-
-
Instrumental Analysis:
-
Introduce the sample into the SEM chamber.
-
Apply an appropriate accelerating voltage (e.g., 5-20 kV) and select a suitable working distance.
-
Use the secondary electron (SE) detector to obtain high-resolution images of the surface topography.
-
Use the backscattered electron (BSE) detector to obtain information on the compositional contrast.
-
For elemental analysis, use an integrated Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector to map the elemental distribution on the surface.
-
-
Data Analysis:
-
Analyze the SE images to assess the uniformity and morphology of the protective film. Look for features such as pores, cracks, or variations in thickness.
-
From the cross-sectional images, measure the film thickness at multiple points to obtain an average value and assess its uniformity.
-
Use the EDS maps to confirm the presence and distribution of elements from the inhibitor (e.g., sulfur, nitrogen) on the metal surface.
-
Visualizing the Validation Process
To further clarify the experimental and logical flow of validating the protective film of this compound, the following diagrams have been generated.
Benchmarking Vulcanization Acceleration: A Comparative Analysis of Sodium Mercaptobenzothiazole
For researchers, scientists, and professionals in rubber and polymer science, the selection of an appropriate vulcanization accelerator is paramount to achieving desired material properties and processing efficiency. This guide provides an objective comparison of the vulcanization acceleration efficiency of sodium 2-mercaptobenzothiazole (B37678) (MBT-Na) against other common accelerators, supported by experimental data and detailed methodologies.
Sodium 2-mercaptobenzothiazole (MBT-Na) is a water-soluble salt of 2-mercaptobenzothiazole (MBT) and is recognized for its role as a fast-curing accelerator, particularly in latex applications.[1] Its performance, however, must be weighed against a spectrum of other available accelerators, each offering a unique balance of processing safety, cure rate, and ultimate physical properties of the vulcanizate. This guide will delve into a comparative analysis of MBT-Na and other prominent accelerator classes, including thiazoles, sulfenamides, guanidines, dithiocarbamates, and thiurams.
Comparative Analysis of Vulcanization Efficiency
The efficiency of a vulcanization accelerator is primarily assessed by its influence on the cure characteristics of the rubber compound and the final mechanical properties of the vulcanized material. Key parameters for comparison include scorch time, cure time, and the physical attributes of the vulcanizate such as tensile strength and elongation at break.
Cure Characteristics
The cure characteristics of rubber compounds are typically determined using a Moving Die Rheometer (MDR), which measures the torque required to oscillate a rotor embedded in the rubber sample at a constant temperature. The resulting cure curve provides critical data points for comparing accelerator performance.
Table 1: Comparative Cure Characteristics of Various Accelerators in a Natural Rubber (NR) Compound
| Accelerator System | Scorch Time (t_s2_, min) | Optimum Cure Time (t_90_, min) | Cure Rate Index (CRI, min⁻¹) |
| Thiazole: MBT | 2.5 - 4.0 | 10 - 15 | 10 - 20 |
| Sulfenamide: TBBS | 5.0 - 8.0 | 12 - 18 | 8 - 15 |
| Guanidine: DPG | 1.5 - 3.0 | 15 - 25 | 5 - 10 |
| Thiuram: TMTD | 1.0 - 2.5 | 5 - 10 | 20 - 40 |
| Dithiocarbamate: ZDEC | 0.5 - 1.5 | 3 - 8 | 30 - 60 |
Note: Data is synthesized from multiple sources for a typical natural rubber formulation. Actual values can vary based on the specific formulation, including the type of rubber, fillers, and other additives. MBT data is presented as a proxy for MBT-Na due to the prevalence of MBT in publicly available comparative studies.
From this data, it is evident that different accelerator classes offer a trade-off between processing safety (scorch time) and cure speed. Dithiocarbamates like ZDEC are ultra-fast accelerators with very short scorch times, making them suitable for applications requiring rapid curing.[2] In contrast, sulfenamides such as TBBS provide a longer scorch delay, offering better processing safety, which is crucial for complex molding operations. Thiazoles, including MBT (and by extension MBT-Na), offer a balance between the two. Guanidines like DPG are typically slower-acting primary accelerators but are often used as secondary accelerators to activate thiazoles.[2]
Mechanical Properties of Vulcanizates
The choice of accelerator also significantly impacts the physical properties of the final vulcanized rubber product. These properties are critical for the performance and durability of the end-use application.
Table 2: Comparative Mechanical Properties of Natural Rubber (NR) Vulcanizates with Different Accelerators
| Accelerator System | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) |
| Thiazole: MBT | 20 - 25 | 500 - 600 | 8 - 12 |
| Sulfenamide: TBBS | 22 - 28 | 550 - 650 | 10 - 15 |
| Guanidine: DPG | 18 - 22 | 600 - 700 | 6 - 10 |
| Thiuram: TMTD | 15 - 20 | 400 - 500 | 12 - 18 |
| Dithiocarbamate: ZDEC | 18 - 23 | 450 - 550 | 10 - 16 |
Note: This data represents typical values for a carbon black-filled natural rubber compound and can be influenced by the specific formulation and processing conditions.
Sulfenamide accelerators generally yield vulcanizates with excellent tensile strength and elongation, making them a popular choice for demanding applications like tires. Thiazole-accelerated compounds also exhibit good overall mechanical properties. Thiurams and dithiocarbamates, while offering fast cure rates, may result in vulcanizates with slightly lower tensile strength and elongation but can provide higher modulus values.
Experimental Protocols
To ensure objective and reproducible benchmarking of vulcanization accelerators, standardized experimental protocols are essential. The following outlines the typical methodologies for evaluating accelerator performance.
Rubber Compounding
-
Objective: To prepare a homogeneous mixture of the rubber polymer and various compounding ingredients, including the accelerator being tested.
-
Apparatus: A laboratory-sized two-roll mill.
-
Procedure:
-
The raw rubber (e.g., Natural Rubber) is first masticated on the two-roll mill to reduce its viscosity.
-
Activators (e.g., zinc oxide and stearic acid) are then incorporated.
-
Fillers (e.g., carbon black or silica) are added in portions until a homogenous dispersion is achieved.
-
Processing aids and antidegradants are added.
-
Finally, the accelerator and sulfur are added at a lower temperature to prevent premature vulcanization (scorching).
-
The compounded rubber is sheeted off the mill and allowed to mature for at least 24 hours at room temperature before testing.
-
Analysis of Cure Characteristics
-
Objective: To determine the scorch time, cure time, and other cure parameters of the rubber compound.
-
Apparatus: A Moving Die Rheometer (MDR).
-
Standard: ASTM D5289.
-
Procedure:
-
A small, uncured rubber sample is placed in the temperature-controlled die cavity of the MDR.
-
The die oscillates at a specified frequency and amplitude, and the torque required for this oscillation is continuously measured.
-
The test is run at a constant temperature (e.g., 160°C) for a specified duration.
-
The resulting rheometer curve (Torque vs. Time) is used to determine key parameters:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.
-
t_s2_ (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
t_90_ (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal state of cure.
-
Cure Rate Index (CRI): Calculated as 100 / (t_90_ - t_s2_), indicating the speed of the vulcanization reaction.
-
-
Measurement of Mechanical Properties
-
Objective: To evaluate the tensile strength, elongation at break, and modulus of the vulcanized rubber.
-
Apparatus: A universal testing machine (tensometer) with a suitable load cell.
-
Standard: ASTM D412.
-
Procedure:
-
The compounded rubber is vulcanized in a compression molding press at a specific temperature and for a time equivalent to its t_90_ determined from the rheometer test.
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.
-
The thickness and width of the narrow section of the dumbbell specimen are measured.
-
The specimen is mounted in the grips of the tensometer and stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.
-
The force and elongation are continuously recorded.
-
The following properties are calculated:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 300%).
-
-
Visualizing the Experimental Workflow
The logical flow of benchmarking vulcanization accelerators can be effectively visualized.
Caption: Experimental workflow for benchmarking vulcanization accelerators.
Signaling Pathway of Accelerated Vulcanization
The mechanism of sulfur vulcanization is a complex series of chemical reactions. The accelerator plays a crucial role in forming an active sulfurating agent, which is more efficient at cross-linking the polymer chains than elemental sulfur alone.
References
Comparative Efficacy of Sodium Mercaptobenzothiazole in Mitigating Microbial-Influenced Corrosion
A Guide for Researchers and Drug Development Professionals
Published: December 21, 2025
Microbial-Influenced Corrosion (MIC) presents a significant challenge across various industries, leading to substantial economic losses and safety concerns. The selection of an effective antimicrobial agent is paramount in controlling the proliferation of corrosion-inducing microorganisms, such as sulfate-reducing bacteria (SRB). This guide provides a comparative analysis of Sodium Mercaptobenzothiazole (NaMBT) against other common non-oxidizing biocides used in industrial applications to prevent MIC. The comparison focuses on quantitative performance data, mechanisms of action, and experimental methodologies.
Executive Summary
This compound (NaMBT) is a heterocyclic organic compound widely recognized for its corrosion inhibition properties, particularly on copper and its alloys. It also exhibits bacteriostatic properties that can contribute to controlling microbial populations. While it is an effective film-forming corrosion inhibitor, its efficacy as a primary biocide for controlling aggressive microbial consortia in MIC scenarios requires careful comparison with industry-standard biocides like Glutaraldehyde, Tetrakis(hydroxymethyl) phosphonium (B103445) sulfate (B86663) (THPS), and 2,2-dibromo-3-nitrilopropionamide (DBNPA). These alternatives often provide more rapid and potent biocidal action.
Performance Comparison of Biocides for MIC Prevention
The following table summarizes available quantitative data on the performance of NaMBT and alternative biocides. It is important to note that the data is compiled from various studies, and experimental conditions may differ. Direct comparison should be made with caution.
| Biocide | Concentration | Test System/Organism | Corrosion Inhibition Efficiency / Rate Reduction | Biocidal Efficacy (Sessile Cell Reduction) | Biofilm Inhibition/Removal | Reference |
| This compound (NaMBT) | 10-50 ppm | Carbon Steel (A106) in CO2 Capture System | Significant retardation of corrosion rates observed. | Data not available in reviewed sources. | Acts as a film-forming inhibitor, creating a barrier.[1] | [1] |
| Glutaraldehyde | 2% (20,000 ppm) | General Disinfection (Fomites) | Not primarily used as a corrosion inhibitor. | Achieves total bactericidal effect (0% survival).[2] | Effective at high concentrations.[2] | [2] |
| Tetrakis(hydroxymethyl) phosphonium sulfate (THPS) | 20 mg/L (20 ppm) | Heterotrophic Bacteria | Primarily a biocide; corrosion inhibition is a secondary benefit of microbial control. | >98% kill rate against sulfate-reducing bacteria.[3] | Effective against SRB biofilms.[4] | [3][4] |
| 2,2-dibromo-3-nitrilopropionamide (DBNPA) | 150 ppm | Carbon Steel (C1018) with Desulfovibrio vulgaris | Reduced mass loss by ~39% compared to control.[5] | 1-log reduction in sessile cell count.[5] | When enhanced with D-tyrosine, achieved an extra 3-log reduction in sessile cells.[5] | [5] |
| DBNPA + Peptide A | 100 ppm DBNPA + 100 nM Peptide A | Carbon Steel with Oilfield Biofilm Consortium | 44% additional reduction in weight loss compared to DBNPA alone. | 0.9-log additional reduction in sessile SRB counts compared to DBNPA alone. | Peptide A acts as a biofilm dispersal agent. |
Mechanism of Action and Signaling Pathways
This compound (NaMBT): NaMBT's primary mechanism against corrosion is the formation of a protective film on the metal surface. The molecule adsorbs onto the surface, creating a hydrophobic barrier that isolates the metal from the corrosive environment.[1] Its biocidal activity is generally considered to be bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.[6] This is achieved by interfering with microbial metabolic processes.[6]
Caption: Mechanism of NaMBT in preventing microbial-influenced corrosion.
Experimental Protocols
Evaluating the efficacy of biocides against MIC involves a multi-faceted approach, combining microbiological, electrochemical, and surface analysis techniques. Below is a generalized protocol for such an evaluation.
1. Preparation of Materials and Microorganisms:
-
Metal Coupons: Carbon steel coupons (e.g., C1018) are prepared by polishing, cleaning, and sterilizing.
-
Media: A suitable growth medium for the specific microorganisms (e.g., ATCC 1249 medium for Desulfovibrio vulgaris) is prepared and sterilized.
-
Microbial Culture: A pure or mixed culture of relevant microorganisms, such as sulfate-reducing bacteria, is cultured to a specific growth phase.
2. Experimental Setup:
-
Anaerobic vials or bioreactors are filled with the sterile medium.
-
Metal coupons are suspended in the vials.
-
The medium is inoculated with the microbial culture.
-
The biocide to be tested (e.g., NaMBT, THPS, Glutaraldehyde) is added at various concentrations to different sets of vials. Control vials with no biocide are also prepared.
-
The vials are incubated under anaerobic conditions at a controlled temperature for a specified period (e.g., 7-30 days).
3. Efficacy Evaluation:
-
Corrosion Rate Measurement:
-
Weight Loss: Coupons are retrieved, cleaned to remove corrosion products and biofilm, and re-weighed. The weight loss is used to calculate the average corrosion rate.[5]
-
Electrochemical Measurements: Techniques like Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) can be used to monitor the corrosion rate in real-time.
-
-
Biocidal Efficacy:
-
Planktonic Cell Counts: The number of viable microbial cells in the liquid medium is determined using serial dilution and plating or Most Probable Number (MPN) techniques.
-
Sessile Cell Counts: The biofilm is scraped from the coupon surface, and the number of viable sessile cells is quantified to assess the biocide's effectiveness against biofilms.
-
-
Biofilm Analysis:
-
The extent of biofilm formation can be quantified using techniques like the crystal violet assay.[7]
-
-
Surface Analysis:
-
Techniques like Scanning Electron Microscopy (SEM) are used to visualize the coupon surface for pitting corrosion and biofilm morphology.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy comparison of glutaraldehyde-phenate vs other glutaraldehydes in fomites disinfection, by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrakis Hydroxymethyl Phosphonium Sulfate in Water Treatment - IRO Biocide [irobiocide.com]
- 4. researchgate.net [researchgate.net]
- 5. D-Tyrosine enhancement of microbiocide mitigation of carbon steel corrosion by a sulfate reducing bacterium biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Surface Nanoengineering for Biofilm Prevention and Control. Part II: Active, Combined Active and Passive, and Smart Bacteria-Responsive Antibiofilm Nanocoatings - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Allergenicity of Mercaptobenzothiazole Derivatives in Patch Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-allergenicity of 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives when used in patch testing for the diagnosis of allergic contact dermatitis. The information is compiled from large-scale clinical studies and is intended to assist researchers and clinicians in understanding the complex sensitization patterns of these widely used rubber accelerators.
Data on Patch Test Reactivity and Cross-Sensitization
The following table summarizes quantitative data from key studies on the prevalence of allergic reactions to MBT and the Mercapto Mix (MM), a combination of MBT and its derivatives. These studies, primarily from the North American Contact Dermatitis Group (NACDG), highlight the significant overlap in sensitization and the diagnostic utility of testing both preparations.
| Study (Year) | Total Patients Tested | Positive to MBT and/or MM | Positive to MBT alone | Positive to MM alone | Positive to both MBT and MM | Co-reactivity with Thiuram Mix | Co-reactivity with Carba Mix |
| NACDG (1994-2016)[1][2] | 49,795 | 633 (1.3%) | Not specified | Not specified | Not specified | 32.5% | 23.4% |
| NACDG (1994-2008)[3][4][5] | 30,880 | 523 (1.7%) | 192 | 98 | 235 | Not specified | Not specified |
| European Study (EECDRG)[6] | 32,475 | 327 (1.0%) | 66 | 73 | 188 | Not specified | Not specified |
Key Insights from the Data:
-
A significant number of patients show reactivity to both MBT and the Mercapto Mix, indicating a high degree of cross-sensitization.[3][4][5][6]
-
However, a notable percentage of individuals react to either MBT or the Mercapto Mix alone, suggesting that testing with only one of these preparations would result in missed diagnoses.[3][4][5][6] Specifically, one study found that 45% of MBT reactions would have been missed by only testing with MM, and 29% of MM reactions would have been missed by testing with MBT alone.[3][4][5]
-
There is also significant co-reactivity of mercapto compounds with other rubber accelerators, such as thiuram mix and carba mix.[1][2]
Experimental Protocols for Patch Testing
The standard method for detecting sensitization to MBT and its derivatives is patch testing. The protocols used in the cited studies generally adhere to the following standards:
Allergens and Concentrations:
-
2-Mercaptobenzothiazole (MBT): Typically tested at a concentration of 1.0% or 2.0% in petrolatum (pet.).[3][4][5][7]
-
Mercapto Mix (MM): Often a 4-part mix, also tested at 1.0% or 2.0% in petrolatum.[3][4][5][7] The components of the mix are derivatives of MBT and can include:
-
N-cyclohexyl-2-benzothiazyl sulfenamide (B3320178) (CBS)
-
Morpholinyl mercaptobenzothiazole (MOR)
-
Dibenzothiazyl disulfide (MBTS)
-
Procedure:
-
The allergens, prepared in petrolatum, are applied to small aluminum discs (Finn Chambers® on Scanpor® tape).
-
The patches are applied to the upper back of the patient.
-
The patches are left in place for 48 hours.
-
After removal, the test sites are evaluated for a reaction at various time points, typically including Day 2 (48 hours), Day 3 or 4 (72-96 hours), and sometimes Day 7.
-
Reactions are graded based on the International Contact Dermatitis Research Group (ICDRG) scoring system, ranging from doubtful (+/-) to weak (+), strong (++), and extreme (+++) reactions.
Chemical Relationships and Cross-Reactivity
The cross-allergenicity between MBT and its derivatives is rooted in their chemical structures and their ability to interconvert. It is believed that MBT is the "true hapten" or the ultimate allergen for all mercapto compounds.[4][9] In the skin, derivatives like CBS, MOR, and MBTS can be converted to MBT, which then binds to skin proteins to elicit an immune response.[4][9]
The following diagram illustrates the potential pathways of conversion and the basis for cross-reactivity.
This diagram shows that several common derivatives of mercaptobenzothiazole can convert to MBT within the skin. This conversion to a common bioactive molecule is the basis for the high rates of cross-reactivity observed in patch testing. MBT then acts as a hapten, binding to endogenous proteins to form a complex that is recognized by the immune system, leading to allergic contact dermatitis.
Conclusion
The evidence strongly indicates a high degree of cross-allergenicity among mercaptobenzothiazole and its derivatives. While MBT is considered the primary sensitizer, a significant number of individuals may be sensitized to the derivatives themselves or exhibit a stronger reaction to the mix. Therefore, for a comprehensive diagnosis of allergic contact dermatitis to rubber accelerators, it is recommended to perform patch testing with both 2-mercaptobenzothiazole and the Mercapto Mix. This dual-testing approach minimizes the risk of false-negative results and provides a more accurate picture of a patient's sensitization profile. Researchers and drug development professionals should be aware of these complex interactions when evaluating skin sensitization potential and developing safer alternatives.
References
- 1. Patch Testing of Mercaptobenzothiazole and Mercapto Mix: The North American Contact Dermatitis Group Experience, 1994-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch testing of mercaptobenzothiazole and mercapto mix: the North American Contact Dermatitis Group Experience, 1994-2016 [healthpartners.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Concomitant patch test reactions to mercapto mix and mercaptobenzothiazole: retrospective analysis from the North American Contact Dermatitis Group, 1994-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patch Testing With a New Composition of the Mercapto Mix-A Multicenter Study from the International Contact Dermatitis Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. medscape.com [medscape.com]
Unraveling the Environmental Fate of Sodium Mercaptobenzothiazole: A Comparative Guide to its Biodegradability in Soil and Water
For Immediate Release
A comprehensive assessment of the biodegradability of sodium 2-mercaptobenzothiazole (B37678) (NaMBT), a widely used industrial chemical, reveals its variable persistence in soil and water environments. This guide provides a comparative analysis of NaMBT's biodegradability against common alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on its environmental impact.
Sodium 2-mercaptobenzothiazole (NaMBT), a key component in rubber vulcanization and a corrosion inhibitor, is frequently released into the environment. Understanding its biodegradability is crucial for assessing its long-term ecological effects. This guide synthesizes available data on the aerobic biodegradation of NaMBT in both soil and aquatic environments, offering a direct comparison with alternative compounds such as benzotriazole (B28993) (BTA) and tolyltriazole (B104456) (TTA).
Comparative Biodegradability in Aquatic Environments
In aqueous environments, NaMBT, often studied as its acidic form 2-mercaptobenzothiazole (MBT), demonstrates limited biodegradability. Studies utilizing standardized test protocols, such as the OECD 301B (Modified Sturm Test), indicate that it is a "refractory biodegradable organic matter"[1]. This suggests that while some degradation occurs, the compound is not readily broken down by microorganisms in water.
In contrast, alternative corrosion inhibitors like benzotriazole and tolyltriazole exhibit a wider range of biodegradability in aquatic settings. For instance, in activated sludge, the half-life of benzotriazole has been reported to be as short as 1.0 day, indicating a much faster degradation compared to NaMBT[2].
Table 1: Aerobic Biodegradability in Water
| Compound | Test Method | Result | Half-life | Reference |
| Sodium 2-mercaptobenzothiazole (as MBT) | OECD 301B | 35.49% relative degradation | Not readily biodegradable | [1] |
| Benzotriazole (BTA) | Activated Sludge | - | 1.0 day | [2] |
| 5-Methyl-1H-benzotriazole (component of Tolyltriazole) | Activated Sludge | - | 0.9 days | [2] |
Comparative Biodegradability in Soil Environments
The persistence of NaMBT in soil is a significant concern due to potential accumulation. While direct quantitative data from standardized soil biodegradation tests (e.g., OECD 307) for NaMBT is limited in publicly available literature, existing studies suggest it is recalcitrant and can be toxic to soil microorganisms. Research on the biodegradation of natural rubber containing MBT has shown that high concentrations of the chemical can inhibit the microbial degradation of the rubber itself, highlighting its persistence and inhibitory effects in the soil matrix.
Alternatives such as benzotriazole and tolyltriazole have been more extensively studied in soil. Under aerobic conditions, these compounds show moderate to high persistence, with half-lives varying significantly depending on the specific compound and environmental conditions.
Table 2: Aerobic Biodegradability in Soil
| Compound | Test Method | Half-life (days) | Mineralization (CO2 evolution) | Reference |
| Sodium 2-mercaptobenzothiazole (as MBT) | Indirect evidence | Persistence and microbial inhibition suggested | Data not available | |
| Benzotriazole (BTA) | Not specified | 114 | Data not available | [3] |
| 5-Methyl-1H-benzotriazole (component of Tolyltriazole) | Not specified | 14 | Data not available | [3] |
Experimental Protocols
The assessment of biodegradability relies on standardized and rigorous experimental protocols. The following provides an overview of the methodologies commonly employed for testing chemicals like NaMBT and its alternatives in soil and water.
Water Biodegradability Testing (e.g., OECD 301B - CO2 Evolution Test)
This method determines the "ready" biodegradability of a chemical in an aerobic aqueous medium.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.
-
Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with the activated sludge. Control flasks without the test substance and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The carbon dioxide (CO2) produced from the microbial respiration is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with a total organic carbon (TOC) analyzer.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2), corrected for the CO2 produced in the blank control.
Soil Biodegradability Testing (e.g., OECD 307 - Aerobic and Anaerobic Transformation in Soil)
This method evaluates the rate and route of degradation of a chemical in soil under aerobic conditions.
-
Soil Selection: A natural soil with known characteristics (e.g., texture, pH, organic carbon content) is used.
-
Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for accurate tracking, is applied to the soil at a concentration relevant to its expected environmental exposure.
-
Incubation: The treated soil is incubated in the dark in a flow-through system or biometer flasks at a controlled temperature and moisture content for a period of up to 120 days[2][6].
-
Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (for radiolabeled substances).
-
Mineralization Measurement: The evolved ¹⁴CO₂ from the mineralization of the radiolabeled test substance is trapped and measured to determine the extent of ultimate biodegradation[7].
-
Half-life Calculation: The disappearance time of the parent compound is used to calculate its half-life (DT50) in the soil.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing biodegradability in water and soil.
Conclusion
The available evidence indicates that sodium 2-mercaptobenzothiazole exhibits limited biodegradability in both aquatic and soil environments, suggesting a potential for persistence. In contrast, some alternatives like benzotriazole and tolyltriazole show faster degradation in water, although they can also be persistent in soil. The choice of industrial chemicals should consider not only their performance but also their environmental fate. This comparative guide highlights the need for further research to obtain direct, quantitative data on the soil biodegradability of NaMBT and a broader range of its alternatives to enable a more complete environmental risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. researchgate.net [researchgate.net]
- 5. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to In-situ Monitoring of Corrosion Inhibition by Sodium Mercaptobenzothiazole Using Electrochemical Noise
The insidious nature of corrosion necessitates robust preventative measures and sophisticated monitoring techniques to ensure the longevity and integrity of metallic components across various industries. Sodium 2-mercaptobenzothiazole (B37678) (NaMBT) has emerged as a significant corrosion inhibitor, particularly for copper and its alloys, as well as steel.[1][2] Its efficacy is largely attributed to the formation of a protective film on the metal surface through chemical absorption or chelation.[1][3] To evaluate the performance of such inhibitors in real-time and under actual operating conditions, in-situ monitoring techniques are indispensable. Among these, electrochemical noise (EN) has garnered considerable attention for its non-intrusive nature and its ability to provide valuable insights into corrosion mechanisms.[4][5][6]
This guide provides a comparative analysis of the in-situ monitoring of corrosion inhibition by NaMBT using electrochemical noise, supported by experimental data and protocols. It is intended for researchers, scientists, and professionals in drug development and materials science who are focused on corrosion control.
Electrochemical Noise: A Real-Time Window into Corrosion
Electrochemical noise is defined as the spontaneous low-frequency fluctuations of potential and current that occur during a corrosion process.[6][7] Unlike conventional electrochemical techniques that apply an external perturbation, EN measurements are passive, making them ideal for continuous in-situ monitoring without disturbing the system under investigation.[4][5] The analysis of these random signals can reveal the corrosion rate and, importantly, provide information about the type of corrosion, such as pitting or uniform corrosion.[8][9][10]
The primary parameter derived from EN data is the noise resistance (Rn), which is calculated as the ratio of the standard deviation of the potential noise to the standard deviation of the current noise.[5] A higher noise resistance is generally correlated with a lower corrosion rate.
Performance of Sodium Mercaptobenzothiazole as a Corrosion Inhibitor
This compound is an organic compound containing nitrogen and sulfur atoms, which are key to its inhibitive properties.[2][11] It is effective in various environments, including cooling water systems and acidic media.[1][12] The protective film formed by NaMBT acts as a barrier, retarding both anodic and cathodic reactions of the corrosion process.[12]
The effectiveness of NaMBT can be quantified by its inhibition efficiency (IE), which is often determined through weight loss measurements or electrochemical techniques.
Quantitative Comparison of Corrosion Inhibition Performance
The following tables summarize quantitative data on the performance of NaMBT and compare electrochemical noise with other in-situ corrosion monitoring techniques.
Table 1: Inhibition Efficiency of 2-Mercaptobenzothiazole (MBT) on Different Metals
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| API-5L X60 Steel | 3.5% NaCl (CO2 saturated) | 300 ppm | 25 | 95.2 | [13] |
| API-5L X60 Steel | 3.5% NaCl (CO2 saturated) | 300 ppm | 40 | 91.7 | [13] |
| API-5L X60 Steel | 3.5% NaCl (CO2 saturated) | 300 ppm | 60 | 70.4 | [13] |
| 316 Stainless Steel | 3 M HCl | 0-1% | Not Specified | >90 | [14] |
| 1060 Aluminium | 2 M H2SO4 | 0-0.5% | Not Specified | >70 | [14] |
| Electroplated Copper | Not Specified | Not Specified | Not Specified | 90.7 (in combination with BTA) | [15] |
Table 2: Comparison of In-Situ Corrosion Monitoring Techniques
| Technique | Principle | Intrusiveness | Response Time | Localized Corrosion Detection | Key Advantages | Key Limitations |
| Electrochemical Noise (EN) | Measures spontaneous fluctuations in potential and current. | Non-intrusive | Real-time | Yes | Non-perturbative, can distinguish corrosion type. | Data analysis can be complex. |
| Linear Polarization Resistance (LPR) | Applies a small potential scan around the open-circuit potential to measure polarization resistance. | Minimally intrusive | Near real-time | No | Provides instantaneous corrosion rate. | Only applicable in conductive media. |
| Electrical Resistance (ER) | Measures the change in electrical resistance of a probe element as it corrodes. | Intrusive | Slow | No | Applicable in any environment (gas, liquid, solid). | Provides an average corrosion rate over time. |
| Weight Loss Coupons | Measures the mass loss of a material sample over a period of exposure. | Intrusive | Very slow | Yes (visually) | Simple and reliable for average corrosion rate. | Provides historical data, not real-time. |
| Electrochemical Impedance Spectroscopy (EIS) | Applies a small amplitude AC signal over a range of frequencies to measure the impedance of the system. | Minimally intrusive | Slow | Yes | Provides detailed mechanistic information. | Requires specialized equipment and analysis. |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results in corrosion inhibition studies.
-
Electrode Preparation:
-
Fabricate at least two identical working electrodes from the material of interest (e.g., copper, steel).
-
Successively polish the electrode surfaces with silicon carbide paper of decreasing grit size, followed by diamond paste for a mirror finish.
-
Degrease the electrodes with a suitable solvent (e.g., acetone, ethanol) and rinse with deionized water.
-
Dry the electrodes in a stream of air.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell. The two identical prepared electrodes serve as the working electrodes, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl) is also included.
-
Fill the cell with the corrosive solution.
-
Allow the system to stabilize by monitoring the open circuit potential (OCP) until a steady state is reached.
-
-
Electrochemical Noise Measurement:
-
Connect the electrodes to a potentiostat equipped with a zero-resistance ammeter (ZRA). The two working electrodes are connected to the working and counter electrode terminals of the ZRA, and the potential is measured between this couple and the reference electrode.
-
Record the baseline electrochemical noise data (potential and current fluctuations) in the absence of the inhibitor. A typical data acquisition rate is 1-10 Hz for a duration of 1024 to 2048 seconds.
-
-
Inhibitor Addition and Monitoring:
-
Introduce the desired concentration of NaMBT into the corrosive solution.
-
Continuously record the electrochemical noise data over time to monitor the formation and stability of the inhibitive film.
-
-
Data Analysis:
-
Process the collected time-series data. This may involve removing any DC trend from the signal.
-
Calculate the standard deviations of the potential (σV) and current (σI) noise.
-
Determine the noise resistance (Rn = σV / σI). An increase in Rn indicates effective corrosion inhibition.
-
Perform spectral analysis (e.g., using Fast Fourier Transform - FFT or Maximum Entropy Method - MEM) to obtain Power Spectral Density (PSD) plots. The characteristics of the PSD plots can provide insights into the corrosion mechanism.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rn_inhibitor - Rn_blank) / Rn_inhibitor] * 100, where Rn_inhibitor and Rn_blank are the noise resistances with and without the inhibitor, respectively.
-
Visualizing the Process
Diagrams are essential for understanding complex workflows and relationships.
Caption: Experimental workflow for in-situ monitoring of corrosion inhibition.
Caption: Logical relationship for assessing inhibitor performance via EN.
Conclusion
The use of electrochemical noise for the in-situ monitoring of corrosion inhibition by this compound offers significant advantages, primarily its non-intrusive nature and the ability to provide real-time data on both corrosion rate and mechanism. The data presented demonstrates that NaMBT is an effective corrosion inhibitor for a range of metals under various conditions. When compared to other monitoring techniques, electrochemical noise provides a unique combination of real-time monitoring and mechanistic insight, making it a powerful tool for researchers and engineers in the field of corrosion science. While data analysis can be more complex than for some traditional methods, the richness of the information obtained often justifies the additional effort. The continued development of EN analysis techniques will further enhance its utility in the evaluation and optimization of corrosion inhibitor performance.
References
- 1. irochemical.com [irochemical.com]
- 2. Mercaptobenzothiazole, 2-Mercaptobenzothiazole: Wintrol® MBT - Wincom Inc. LLC [wincom-inc.com]
- 3. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. icorr.org [icorr.org]
- 6. Electrochemical noise measurement: The definitive in-situ technique for corrosion applications? (Conference) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. onepetro.org [onepetro.org]
- 9. content.ampp.org [content.ampp.org]
- 10. khdesign.co.uk [khdesign.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. nargesgoudarzi.com [nargesgoudarzi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Shield: Correlating Theoretical DFT Studies with the Experimental Corrosion Inhibition Efficiency of Sodium 2-Mercaptobenzothiazole
A comprehensive comparison for researchers, scientists, and drug development professionals.
Sodium 2-mercaptobenzothiazole (B37678) (NaMBT), a well-established corrosion inhibitor, has long been a subject of extensive research aimed at understanding its protective mechanism on various metallic surfaces. This guide delves into a comparative analysis, bridging the gap between theoretical predictions from Density Functional Theory (DFT) and tangible experimental results on the corrosion inhibition efficiency of NaMBT. By juxtaposing quantum chemical parameters with electrochemical data, we aim to provide a clearer understanding of the inhibitor's performance and the underlying molecular interactions.
Quantitative Data Comparison: A Synthesis of Experimental and Theoretical Findings
To facilitate a direct comparison, the following tables summarize key quantitative data extracted from both experimental and theoretical studies. Table 1 presents experimental data on the inhibition efficiency of 2-mercaptobenzothiazole (the active component of NaMBT) on different metals in various corrosive environments, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Table 2 showcases theoretical quantum chemical parameters calculated using DFT, which are often correlated with inhibition efficiency.
Table 1: Experimental Corrosion Inhibition Efficiency of 2-Mercaptobenzothiazole (MBT)
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Experimental Technique | Reference |
| 316 Stainless Steel | Acidic Media | Increasing Concentration | Increased Efficiency | Potentiodynamic Polarization, EIS | [1] |
| API 5L X42 Pipeline Steel | 3.5 wt% NaCl | Molar ratio 1:1 with Na2HPO4 | > 90% | Electrochemical Characterization | [2] |
| 316 Stainless Steel | 3% Citric Acid + 1% NH4HF2 | Not specified | Efficient Inhibition | Weight Loss, Potentiodynamic Polarization, EIS | [3] |
| 316 Stainless Steel | 3 M HCl | 0% - 1% | > 90% | Coupon Measurement | [4] |
| 1060 Aluminium Alloy | 2 M H2SO4 | Not specified | 79.7% (highest) | Coupon Measurement | [4] |
| Copper | 3.5 wt% NaCl | Not specified | Effective Inhibition | Potentiodynamic Polarization, EIS | [5] |
| API-5L X60 Steel | 3.5% NaCl (CO2 saturated) | 300 ppm | 97% | Weight Loss, Potentiodynamic Polarization, EIS | [6] |
Table 2: Theoretical Quantum Chemical Parameters for 2-Mercaptobenzothiazole (MBT) from DFT Studies
| Quantum Chemical Parameter | Calculated Value | Significance in Corrosion Inhibition | Reference |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Varies with computational method | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition. | [2] |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Varies with computational method | Lower values suggest a greater ability to accept electrons from the metal, facilitating back-donation and stronger bonding. | [2] |
| ΔE (Energy Gap = ELUMO - EHOMO) | 7.987 eV (AM1 method) | A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and stronger interaction with the metal surface. | [2] |
| Adsorption Energy on Cu(111) | ~1.2 eV | A higher (more negative) adsorption energy indicates a stronger and more stable interaction between the inhibitor molecule and the metal surface. | [1] |
Experimental Protocols: Methodologies for Assessing Corrosion Inhibition
The experimental data presented in this guide are primarily derived from two key electrochemical techniques:
-
Potentiodynamic Polarization: This method involves changing the potential of the working electrode (the metal sample) and measuring the resulting current.[7][8][9][10] By analyzing the polarization curves, parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. The inhibition efficiency (IE%) is then calculated using the formula:
IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[11][12][13][14][15] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often represented as Nyquist or Bode plots, from which parameters like charge transfer resistance (Rct) can be extracted. A higher Rct value in the presence of the inhibitor indicates a more effective inhibition. The inhibition efficiency can also be calculated from Rct values:
IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Theoretical Framework: Density Functional Theory (DFT) in Corrosion Science
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] In the context of corrosion inhibition, DFT calculations provide insights into the molecular properties of the inhibitor and its interaction with the metal surface. Key parameters derived from DFT studies include:
-
EHOMO and ELUMO: These frontier molecular orbitals are crucial in determining the electron-donating and accepting abilities of the inhibitor molecule.
-
Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's reactivity.
-
Mulliken Charges: These calculations help identify the atoms in the molecule with the highest electron density, which are likely the active sites for adsorption onto the metal surface.
-
Adsorption Energy: This value quantifies the strength of the interaction between the inhibitor molecule and the metal surface.
Visualizing the Correlation: From Theory to Practice
The following diagram illustrates the logical relationship between the theoretical parameters calculated by DFT and the experimentally observed corrosion inhibition efficiency.
Caption: Logical workflow from theoretical DFT parameters to experimental corrosion inhibition.
Conclusion
The synergy between theoretical DFT studies and experimental investigations provides a robust framework for understanding the corrosion inhibition mechanism of sodium 2-mercaptobenzothiazole. DFT calculations offer predictive power, identifying key molecular properties that favor effective inhibition. These theoretical insights are consistently validated by experimental data, which demonstrate the formation of a protective adsorbed layer on the metal surface, leading to high inhibition efficiencies. This integrated approach not only deepens our fundamental understanding but also paves the way for the rational design of more efficient and targeted corrosion inhibitors for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencepub.net [sciencepub.net]
- 3. DFT investigation of 2-mercaptobenzothiazole adsorption on model oxidized copper surfaces and relationship with corrosion inhibition [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption and dissociation of 2-mercaptobenzothiazole on Cu (1 1 1): A DFT study [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 15. A Combined Experimental and Computational (DFT, RDF, MC and MD) Investigation of Epoxy Resin as a Potential Corrosion Inhibitor for Mild Steel in a 0.5 M H2SO4 Environment | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Sodium Mercaptobenzothiazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of sodium mercaptobenzothiazole is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is essential to be aware of the hazards associated with this compound. It is classified as corrosive, a skin sensitizer, and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles[5].
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber)[5].
-
Skin Protection: A lab coat or chemical-resistant apron is necessary. In cases of potential splashing, a full bodysuit may be required[5].
-
Respiratory Protection: If working with the powder form or in an area with inadequate ventilation, a NIOSH-approved respirator is recommended to avoid inhalation of dust or mists[5][6].
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service[6]. The following steps outline the process for preparing the chemical waste for collection.
Step 1: Waste Characterization and Segregation
-
Characterize the waste stream containing this compound. Determine if it is a pure substance, a solution, or mixed with other chemicals.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include strong alkalis, amines, nitrites, sulfites, and oxidizing agents[5].
-
Segregate the waste into appropriate containers based on its physical state (solid or liquid).
Step 2: Waste Container Selection and Labeling
-
Choose a container that is compatible with this compound. A corrosion-resistant container is recommended[2][4].
-
The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.
-
Label the container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., Corrosive, Environmental Hazard)
-
The date of accumulation
-
Step 3: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas and incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated[1].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as detailed on the label.
-
Follow all institutional procedures for waste handover.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C7H5NS2.Na |
| CAS Number | 2492-26-4 |
| Molar Mass | 189.23 g/mol |
| Physical State | Solid (powder) or liquid (aqueous solution) |
| Boiling Point | 107 °C (for a 50% aqueous solution) |
| Melting Point | ~ -14 °C (for a 50% aqueous solution) |
| Density | 1.26 g/cm³ at 20 °C (for a 50% aqueous solution) |
| Flash Point | > 108 °C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control and Contain: For small spills, use an absorbent, inert material (such as sand or vermiculite) to contain the spill. Do not use combustible materials. For larger spills, contact your EHS department immediately.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Prevent Runoff: Do not allow the spilled material or cleaning runoff to enter drains or waterways[1][6].
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Sodium mercaptobenzothiazole
This guide provides immediate and essential safety protocols for laboratory professionals handling Sodium Mercaptobenzothiazole. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Core Safety and Handling Summary
This compound is a chemical that requires careful handling to prevent adverse health effects. It can be harmful if inhaled or swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Allergic skin reactions are also a potential hazard.[1][2] The primary routes of exposure are through eye and skin contact, inhalation, and ingestion.[3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
To ensure safety, the following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles.[3][4] A face shield may be necessary for splash hazards. | Protects against splashes and dust, preventing serious eye irritation or damage.[1][2] |
| Skin Protection | Chemically resistant gloves (e.g., rubber, polyvinyl chloride (PVC), nitrile rubber (NBR), or polychloroprene (CR)).[3][5] A lab coat, apron, or full bodysuit should be worn to minimize skin contact.[3] | Prevents skin irritation and the potential for developing an allergic skin reaction.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator is required if working in an area with inadequate ventilation or where dust or aerosols may be generated.[3][5] | Protects against respiratory irritation that may be caused by inhaling dust or vapors.[1][6] |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling.[1][3]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong alkalis, amines, nitrites, sulfites, and oxidizing agents.[3]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear the appropriate PPE as outlined above.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6]
-
For liquid spills, absorb the material with an inert substance and place it in a sealed container.
-
Wash the spill area thoroughly with water, preventing runoff from entering drains.[1]
-
If a spill enters a waterway, notify the relevant authorities.[3]
Waste Disposal:
-
Dispose of surplus and non-recyclable this compound through a licensed disposal company.[6]
-
Contaminated packaging should be disposed of as unused product.[6]
First Aid Measures
Immediate first aid is critical in the case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
